molecular formula C24H16O12 B1674213 laccaic acid B CAS No. 17249-00-2

laccaic acid B

Cat. No.: B1674213
CAS No.: 17249-00-2
M. Wt: 496.4 g/mol
InChI Key: BVLPXKYBBOURAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laccaic acid B is a naturally occurring anthraquinone pigment isolated from lac resin, a secretion of the lac insect ( Laccifer lacca or Kerria lacca ) . It belongs to a family of structurally related compounds, designated laccaic acids A through E, with this specific isomer having a molecular formula of C 24 H 16 O 12 and a molecular weight of 496.4 g/mol . Its IUPAC name is 3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid . This compound is widely investigated for its role as a natural colorant in the textile and food industries, producing a vivid red hue on natural fabrics like silk and cotton . Its value in research extends beyond dyeing, as its structure, rich in hydroxyl and carboxylic acid groups, allows it to participate in key chemical reactions such as acid-base reactions to form water-soluble salts, esterification, and the formation of coordination complexes with metal ions like calcium and aluminum, which are critical for its function as a lake pigment . In biomedical research, this compound has shown significant promise due to its potential biological activities. Studies have highlighted its antiproliferative effects, demonstrating significant activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and SiHa (cervical cancer) cells . Its structural similarity to the chemotherapeutic drug Adriamycin suggests a potential mechanism of action involving intercalative binding with DNA, disrupting cancer cell viability . Additional research applications include exploring its antioxidant activity via radical scavenging and its antimicrobial properties, which are attributed to its ability to disrupt microbial cell membranes . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O12/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,25-27,30-32H,3-4H2,(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLPXKYBBOURAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169319
Record name Laccaic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-00-2
Record name Laccaic acid B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17249-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laccaic acid B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laccaic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Crimson Secret: A Technical Guide to the Biosynthesis of Laccaic Acid in Kerria lacca and its Endosymbiont

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vibrant crimson pigment of the lac insect, Kerria lacca, is due to a complex of anthraquinone molecules known as laccaic acids. For decades, the biosynthetic origin of these commercially and historically significant compounds was attributed to the insect itself. However, groundbreaking research has overturned this long-held belief, revealing that the true architect of laccaic acid is a yeast-like endosymbiont (YLS) residing within the insect. This technical guide provides a comprehensive overview of the newly elucidated biosynthesis pathway of laccaic acid, focusing on the pivotal role of this microbial partner. We will delve into the genetic and biochemical machinery employed by the endosymbiont, present available quantitative data, and outline the key experimental methodologies that led to this paradigm shift. This guide is intended to be a valuable resource for researchers in natural product chemistry, insect-microbe interactions, and drug discovery, providing a detailed understanding of this unique symbiotic relationship and the production of these valuable bioactive molecules.

Introduction: A Paradigm Shift in Understanding Laccaic Acid Production

Laccaic acids are a group of polyhydroxy-anthraquinone pigments that are the primary constituents of the natural red dye extracted from the lac insect, Kerria lacca.[1] Beyond their traditional use as a colorant, laccaic acids have garnered interest for their potential pharmaceutical applications. The long-standing hypothesis was that the insect itself synthesized these complex molecules. However, recent genomic, transcriptomic, and metabolomic analyses have unequivocally demonstrated that the biosynthetic machinery for laccaic acid is absent in the insect's genome.[2][3][4] Instead, a transovarially transmitted yeast-like symbiont (YLS), named Kerria lacca yeast-like symbiont (KLYLS), is the sole producer of the core components of laccaic acid.[4]

This discovery has profound implications for our understanding of insect-microbe symbiosis and opens new avenues for the biotechnological production of these valuable compounds. This guide will provide a detailed exploration of the endosymbiont-mediated biosynthesis of laccaic acid.

The Biosynthesis Pathway of Laccaic Acid: An Endosymbiotic Masterpiece

The biosynthesis of laccaic acid by the KLYLS is a multi-step process that involves two key pathways: the polyketide synthesis pathway for the anthraquinone backbone and the shikimate pathway for the production of a crucial amino acid moiety.

The Polyketide Backbone: A Non-Reducing Polyketide Synthase (NR-PKS) at the Helm

The core anthraquinone structure of laccaic acid is a polyketide, synthesized by a Type II polyketide synthase (PKS).[5] Crucially, the gene cluster encoding a non-reducing polyketide synthase (NR-PKS) has been identified in the genome of the KLYLS, while being absent in the Kerria lacca and its other endosymbiont, Wolbachia.[2][4] This NR-PKS is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic anthraquinone scaffold.

The proposed initial product of the PKS is flavokermesic acid, which is then likely converted to kermesic acid.[6] These molecules form the foundational structure upon which further modifications occur.

The Tyrosine Moiety: A Contribution from the Shikimate Pathway

A defining feature of laccaic acids (A, B, C, and E) is the presence of a tyrosine derivative attached to the anthraquinone backbone.[5] Insects are not capable of de novo tyrosine synthesis. The KLYLS, however, possesses the complete set of genes for the shikimate pathway, enabling the synthesis of this essential aromatic amino acid.[4] Transcriptomic data has confirmed the expression of these genes within the endosymbiont.[6]

The Final Assembly: A Proposed Conjugation

The final step in the biosynthesis of the primary laccaic acids is believed to be the conjugation of the tyrosine moiety to the kermesic acid backbone.[6] The exact enzymatic mechanism of this conjugation is still under investigation. It is hypothesized that laccaic acid D, which lacks the tyrosine group, serves as a common precursor for the other laccaic acid variants.[5] Post-synthesis modifications by tailoring enzymes, such as hydroxylases and glycosyltransferases, likely contribute to the diversity of the final laccaic acid molecules.

Quantitative Insights into Laccaic Acid Biosynthesis

While our understanding of the qualitative aspects of the laccaic acid biosynthesis pathway has grown significantly, detailed quantitative data remains limited. The following table summarizes the key quantitative findings from the available research.

ParameterFindingOrganism/TissueReference
Tyrosine Concentration 23-fold higher in K. lacca females compared to their phloem diet.Kerria lacca / Host Plant[4]
Laccaic Acid A, B, and C Concentration Reduced in fungicide-treated insects.Kerria lacca[2]
Tyrosine Concentration Significantly lower in fungicide-treated insects.Kerria lacca[2]

Further research is needed to determine the specific concentrations of precursors, intermediates, and final products within the KLYLS and the insect host, as well as the kinetic parameters of the biosynthetic enzymes.

Key Experimental Protocols

The elucidation of the endosymbiotic origin of laccaic acid biosynthesis was made possible through a combination of cutting-edge experimental techniques. While detailed, step-by-step protocols are often found in the supplementary materials of the primary research articles, this section outlines the key methodologies employed.

Fungicide Treatment to Confirm the Role of the YLS

A pivotal experiment to confirm the role of the KLYLS in laccaic acid production involved the treatment of Kerria lacca with a fungicide.[2]

  • Objective: To selectively inhibit the fungal symbiont and observe the effect on laccaic acid and tyrosine concentrations.

  • Methodology:

    • A colony of Kerria lacca is treated with a fungicide solution.

    • A control group is maintained under identical conditions without fungicide treatment.

    • After a defined period, insects from both groups are collected.

    • Metabolites are extracted from the insects.

    • Laccaic acid and tyrosine concentrations are quantified using mass spectrometry.

    • The body color and size of the insects from both groups are visually and quantitatively compared.

Genomic and Transcriptomic Analysis

Genomic and transcriptomic analyses were fundamental in identifying the biosynthetic gene clusters and confirming their expression.

  • Objective: To sequence the genomes of Kerria lacca and its endosymbionts to identify the genes responsible for laccaic acid biosynthesis and to analyze gene expression through RNA-sequencing.

  • Methodology:

    • DNA and RNA Extraction: High-quality genomic DNA and total RNA are extracted from Kerria lacca tissues.

    • Genome Sequencing: The extracted DNA is sequenced using next-generation sequencing platforms. The genomes of the host and its symbionts are then assembled and annotated.

    • RNA-Sequencing: The extracted RNA is used to prepare cDNA libraries, which are then sequenced.

    • Bioinformatic Analysis: The genomic sequences are mined for key biosynthetic genes, such as PKS and genes of the shikimate pathway. Transcriptomic data is mapped to the respective genomes to quantify gene expression levels.

Metabolomic Analysis

Metabolomic analysis was employed to identify and quantify the precursors and final products of the laccaic acid pathway.

  • Objective: To detect and measure the levels of laccaic acids and their precursors in the insect and its host plant.

  • Methodology:

    • Sample Preparation: Metabolites are extracted from Kerria lacca and phloem sap of the host plant.

    • Mass Spectrometry: The extracted metabolites are analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for separation and detection.

    • Data Analysis: The resulting data is processed to identify known compounds based on their mass-to-charge ratio and retention times, and to quantify their relative abundance.

Visualizing the Pathway and Experimental Logic

To aid in the understanding of the complex biological processes involved, the following diagrams have been generated using the DOT language.

laccaic_acid_biosynthesis cluster_YLS Yeast-Like Endosymbiont (KLYLS) cluster_precursors Precursors cluster_insect Kerria lacca (Host) PKS Non-Reducing Polyketide Synthase (NR-PKS) Flavokermesic_Acid Flavokermesic_Acid PKS->Flavokermesic_Acid Poly-β-keto chain cyclization Shikimate Shikimate Pathway Tyrosine Tyrosine Shikimate->Tyrosine Tailoring Tailoring Enzymes Laccaic_Acids Laccaic_Acids Tailoring->Laccaic_Acids Laccaic Acids A, B, C, E AcetylCoA Acetyl-CoA AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Kermesic_Acid Kermesic_Acid Flavokermesic_Acid->Kermesic_Acid Kermesic_Acid->Tailoring Conjugation Laccaic_Acid_D Laccaic_Acid_D Kermesic_Acid->Laccaic_Acid_D Tyrosine->Tailoring Conjugation Laccaic_Acids_Stored Laccaic Acids Stored in Hemolymph Laccaic_Acids->Laccaic_Acids_Stored Secretion Laccaic_Acid_D->Laccaic_Acids_Stored Secretion

Caption: Biosynthesis pathway of laccaic acid in the yeast-like endosymbiont of Kerria lacca.

experimental_workflow cluster_genomics Genomic & Transcriptomic Analysis cluster_metabolomics Metabolomic Analysis cluster_validation Functional Validation DNA_RNA_Extraction DNA/RNA Extraction from K. lacca Sequencing Genome & RNA Sequencing DNA_RNA_Extraction->Sequencing Bioinformatics Gene Cluster Identification & Expression Analysis Sequencing->Bioinformatics Observation Observation of Phenotype & Metabolite Levels Bioinformatics->Observation Informs Metabolite_Extraction Metabolite Extraction MS_Analysis HPLC-MS Analysis Metabolite_Extraction->MS_Analysis Metabolite_ID Metabolite Identification & Quantification MS_Analysis->Metabolite_ID Metabolite_ID->Observation Informs Fungicide_Treatment Fungicide Treatment of K. lacca Fungicide_Treatment->Observation

Caption: Logical workflow of the key experiments to elucidate the laccaic acid biosynthesis pathway.

Conclusion and Future Directions

The discovery that a yeast-like endosymbiont is the true producer of laccaic acid in Kerria lacca represents a significant advancement in the field of insect-microbe symbiosis and natural product biosynthesis. This technical guide has synthesized the current knowledge of this fascinating pathway, highlighting the roles of the NR-PKS and shikimate pathways within the endosymbiont.

Despite this progress, several key areas require further investigation:

  • Enzyme Characterization: The individual enzymes of the laccaic acid biosynthesis pathway need to be isolated and characterized to determine their specific functions and kinetic properties.

  • Regulatory Mechanisms: The regulatory networks that govern the expression of the biosynthetic genes in the KLYLS and the interplay with the host insect are yet to be understood.

  • Biotechnological Production: With the identification of the biosynthetic gene cluster, there is now a clear path toward the heterologous expression of this pathway in a microbial host for the sustainable production of laccaic acids.

This new understanding of laccaic acid biosynthesis not only solves a long-standing biological puzzle but also provides a roadmap for future research and development in the fields of biotechnology and pharmacology.

References

A Technical Overview of Laccaic Acid B: Molecular Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

Laccaic acid B is a naturally occurring anthraquinone pigment and a constituent of lac dye, which is derived from the resinous secretions of the lac insect, Kerria lacca. It is one of several related compounds, designated laccaic acids A through E. This document provides the core molecular formula and weight of this compound, essential data for researchers in natural products chemistry, materials science, and drug development.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₂₄H₁₆O₁₂
Molecular Weight ~496.4 g/mol
Monoisotopic Mass 496.0642 g/mol
Elemental Analysis C: 58.07%, H: 3.25%, O: 38.68%

Structural and Chemical Identity

This compound is a tetrahydroxyanthraquinone. Its formal IUPAC name is 3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid. This structure, rich in hydroxyl and carboxylic acid groups, allows it to form coordination complexes with metal ions, a critical function for its use as a lake pigment.

Methodology for Determination of Molecular Weight and Formula

The molecular weight and formula of a purified compound like this compound are typically determined through a combination of well-established analytical techniques. While specific experimental records for the cited data are not provided, the standard protocols include:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analysis, is used to determine the exact mass of the molecule. This experimental mass is then used to calculate the most likely elemental composition, thereby confirming the molecular formula (C₂₄H₁₆O₁₂).

  • Elemental Analysis: This combustion-based technique provides the percentage composition of individual elements (Carbon, Hydrogen, Oxygen) in the compound. The results are used to derive the empirical formula, which is then reconciled with the molecular weight to establish the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, confirming the number and types of protons and carbon atoms, which must be consistent with the proposed molecular formula.

  • Chromatographic Separation: Prior to analysis, the compound must be isolated and purified. High-performance liquid chromatography (HPLC) is a standard method for separating this compound from other related laccaic acids (A, C, E) to ensure the purity of the sample being analyzed.

Logical Representation of Molecular Formula

The following diagram illustrates the elemental composition of this compound based on its molecular formula.

G cluster_main cluster_elements This compound This compound C Carbon This compound->C 24 atoms H Hydrogen This compound->H 16 atoms O Oxygen This compound->O 12 atoms

Caption: Elemental composition of this compound.

Spectroscopic Scrutiny of Laccaic Acid B: A Technical Guide to its NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a naturally occurring anthraquinone pigment, one of the key components of lac dye, which is derived from the resinous secretion of the lac insect, Kerria lacca. Structurally, it is a complex polyhydroxyanthraquinone derivative with the molecular formula C₂₄H₁₆O₁₂ and a molecular weight of 496.4 g/mol .[1][2] Its intricate chemical architecture, featuring multiple hydroxyl and carboxylic acid functional groups, contributes to its properties as a dye and its potential biological activities. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and further investigation.

Data Presentation

Mass Spectrometry Data

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of this compound within complex mixtures like lac dye. In negative ion electrospray ionization (ESI) mode, this compound is readily detected as its deprotonated molecule [M-H]⁻.

ParameterValueSource
Molecular FormulaC₂₄H₁₆O₁₂[1][2]
Molecular Weight496.4 g/mol [1][2]
Observed [M-H]⁻ (m/z)495
Major Fragmentation Ions (MS/MS)Loss of one or two CO₂ molecules from the [M-H]⁻ ion
Nuclear Magnetic Resonance (NMR) Data

Expected ¹H NMR Chemical Shifts:

  • Aromatic Protons: The protons on the anthraquinone core and the phenyl substituent are expected to resonate in the downfield region, typically between δ 6.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the positions of the hydroxyl and carboxylic acid groups.

  • Aliphatic Protons: The protons of the 2-hydroxyethyl side chain would appear in the upfield region, likely between δ 3.0 and 5.0 ppm.

  • Hydroxyl and Carboxylic Acid Protons: These protons are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They would likely appear as broad singlets, often in the region of δ 10.0-14.0 ppm for the carboxylic acid protons.

Expected ¹³C NMR Chemical Shifts:

  • Carbonyl Carbons: The two carbonyl carbons of the anthraquinone skeleton are expected to be the most downfield signals, typically in the range of δ 180-190 ppm.

  • Aromatic and Olefinic Carbons: The sp²-hybridized carbons of the aromatic rings would resonate between δ 100 and 160 ppm. Carbons bearing hydroxyl groups would be shifted further downfield within this range.

  • Aliphatic Carbons: The carbons of the 2-hydroxyethyl side chain would appear in the upfield region, generally between δ 50 and 80 ppm.

  • Carboxylic Acid Carbons: The carbons of the two carboxylic acid groups are expected to resonate in the region of δ 165-175 ppm.

Experimental Protocols

Isolation of this compound

This compound is typically isolated from lac dye, a complex mixture of several related compounds. A general procedure for its isolation involves the following steps:

  • Extraction: The crude lac dye is extracted with a suitable solvent, such as methanol or a methanol-water mixture, to dissolve the laccaic acids.

  • Preliminary Purification: The crude extract can be subjected to preliminary purification steps like acid-base extraction to separate the acidic laccaic acids from neutral components.

  • Chromatographic Separation: The enriched acidic fraction is then subjected to chromatographic techniques for the separation of individual laccaic acids. High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a commonly used method. A gradient elution system with a mobile phase consisting of acidified water and methanol or acetonitrile is typically employed. The elution of compounds is monitored using a photodiode array (PDA) detector. Fractions corresponding to the peak of this compound are collected.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integral values of the different proton signals.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, typically with proton decoupling, is recorded to identify the chemical shifts of all the carbon atoms in the molecule.

  • 2D NMR Spectroscopy: To aid in the complete assignment of the ¹H and ¹³C NMR spectra, various two-dimensional NMR experiments can be performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

Mass Spectrometry
  • Sample Introduction: The purified this compound, dissolved in a suitable solvent (e.g., methanol), is introduced into the mass spectrometer, typically via an HPLC system or direct infusion.

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds, usually in the negative ion mode to generate the [M-H]⁻ ion.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the [M-H]⁻ ion of this compound (m/z 495) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to elucidate the fragmentation pattern, which can help in confirming the structure.

Mandatory Visualization

Spectroscopic_Analysis_Workflow_of_Laccaic_Acid_B cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis cluster_NMR_details NMR Workflow cluster_MS_details MS Workflow Start Crude Lac Dye Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC Preparative HPLC (C18 column, gradient elution) Crude_Extract->HPLC Purified_LAB Purified this compound HPLC->Purified_LAB NMR_Analysis NMR Spectroscopy Purified_LAB->NMR_Analysis MS_Analysis Mass Spectrometry Purified_LAB->MS_Analysis Structure_Elucidation Structure Elucidation and Confirmation NMR_Analysis->Structure_Elucidation NMR_1D 1D NMR (¹H, ¹³C) NMR_Analysis->NMR_1D MS_Analysis->Structure_Elucidation HRMS High-Resolution MS (Accurate Mass) MS_Analysis->HRMS NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_Data NMR Spectral Data NMR_2D->NMR_Data NMR_Data->Structure_Elucidation MSMS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MSMS MS_Data MS Spectral Data MSMS->MS_Data MS_Data->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of Laccaic Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Laccaic acid B, a prominent member of the anthraquinone family of natural pigments, is garnering significant attention within the scientific community for its diverse and potent biological activities. Extracted from the resinous secretion of the lac insect, Kerria lacca, this compound has demonstrated promising potential in several therapeutic areas, including oncology, and as an antioxidant and anti-inflammatory agent.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's biological functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound has emerged as a potential anticancer agent, with studies highlighting its structural similarities to the well-established chemotherapeutic drug, Adriamycin.[1][4] Its cytotoxic effects have been observed against various cancer cell lines, suggesting a broad spectrum of activity.

In Vitro Efficacy

The antiproliferative properties of this compound have been quantified against several human cancer cell lines. The methanolic fraction of lac dye, which contains this compound, has shown significant growth inhibition.[1][4]

Cell LineCancer TypeAssayEfficacy (GI50)Reference CompoundReference GI50Citation
MDA-MB-231Breast CancerSRB Assay< 10 µg/mLAdriamycin< 10 µg/mL[1][4][5]
SiHaCervical CancerSRB Assay< 10 µg/mLAdriamycin< 10 µg/mL[1][4][5]
Proposed Mechanisms of Anticancer Action

The anticancer activity of this compound is believed to be multifactorial, involving the induction of apoptosis and potential interactions with DNA.

Apoptosis Induction: this compound is suggested to induce apoptosis, a form of programmed cell death, in cancer cells. While the precise signaling cascade is still under investigation, it is hypothesized to involve the intrinsic, or mitochondrial, pathway. This is supported by studies on the broader class of laccaic acids, which have been shown to be non-necrotic and apoptotic inducers.[6][7]

DNA Interaction and Methyltransferase Inhibition: Structurally similar to Adriamycin, this compound may exert its cytotoxic effects through intercalative binding with DNA, thereby disrupting DNA replication and transcription in cancer cells.[1] Furthermore, its structural analog, laccaic acid A, is a known inhibitor of DNA methyltransferase 1 (Dnmt1), an enzyme often dysregulated in cancer.[8] this compound may act as a competitive inhibitor of Dnmt1, altering gene expression in cancer cells.[1]

Laccaic_Acid_B This compound DNA DNA Intercalation Laccaic_Acid_B->DNA Dnmt1 Dnmt1 Inhibition Laccaic_Acid_B->Dnmt1 Mitochondria Mitochondrial Pathway Laccaic_Acid_B->Mitochondria Replication_Transcription Disruption of Replication & Transcription DNA->Replication_Transcription Cancer_Cell_Death Cancer Cell Death Replication_Transcription->Cancer_Cell_Death Gene_Expression Altered Gene Expression Dnmt1->Gene_Expression Gene_Expression->Cancer_Cell_Death Apoptosis Apoptosis Mitochondria->Apoptosis Apoptosis->Cancer_Cell_Death

Proposed anticancer mechanisms of this compound.

Antioxidant Activity

This compound demonstrates notable antioxidant properties, primarily attributed to its capacity for free-radical scavenging. This activity is linked to the presence of hydroxyl groups in its chemical structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1]

Quantitative Antioxidant Capacity

The antioxidant potential of laccaic acids has been evaluated using various in vitro assays.

AssayMetricResult for Laccaic AcidsComparisonCitation
DPPH Radical ScavengingEC500.38 mg/mLHigher than aluminum lake (1.63 mg/mL) and BHT (0.57 mg/mL), but lower than ascorbic acid (0.14 mg/mL) and gallic acid (0.05 mg/mL)[9]
Lipid Peroxidation Inhibition% Inhibition29.9%Lower than its aluminum lake form (43.8%)[9]
Mechanism of Radical Scavenging

The hydroxyl groups on the anthraquinone core of this compound play a crucial role in its antioxidant function. They can donate electrons to reduce free radicals, leading to the formation of more stable quinone intermediates.[1]

Laccaic_Acid_B This compound (with -OH groups) Electron_Donation Electron/Hydrogen Donation Laccaic_Acid_B->Electron_Donation ROS Reactive Oxygen Species (ROS) ROS->Electron_Donation Neutralized_ROS Neutralized ROS Electron_Donation->Neutralized_ROS Quinone Stable Quinone Intermediate Electron_Donation->Quinone

Mechanism of free radical scavenging by this compound.

Anti-Inflammatory and Anti-Diabetic Potential

Emerging evidence suggests that laccaic acids possess anti-inflammatory and anti-diabetic properties. These effects appear to be mediated through the modulation of key signaling pathways involved in inflammation and metabolism.

Anti-Inflammatory Signaling

In the context of insulin resistance, laccaic acid has been shown to attenuate inflammatory signaling pathways. Specifically, it has been observed to suppress the ERK/NF-κB signaling cascade.[10] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11]

Laccaic_Acid Laccaic Acid ERK_NFkB ERK/NF-κB Signaling Laccaic_Acid->ERK_NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ERK_NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Inhibition of the ERK/NF-κB inflammatory pathway.
Anti-Diabetic Effects

In diet-induced insulin-resistant mice, laccaic acid treatment has been associated with a reduction in hepatic gluconeogenesis.[1] This effect is mediated by the modulation of KDM2A/FOXO1 signaling.[1] Furthermore, laccaic acid treatment increased the phosphorylation of key proteins in the insulin signaling pathway, including IRS1/2, AKT, and GSK3β, which are typically suppressed in insulin-resistant states.[10] It also promotes the phosphorylation of FOXO1 through the AMPK/AKT pathway, preventing its nuclear translocation and the subsequent transcriptional activation of genes involved in gluconeogenesis (G6PC and PCK1).[10]

Antimicrobial Activity

This compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. A methanolic extract containing this compound showed notable activity against Staphylococcus aureus at high concentrations (1000 µg/mL).[1] The proposed mechanism of action involves the disruption of microbial cell membranes and interference with metabolic processes.[1]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Plating: Plate cells in 96-well plates at the optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Adriamycin) for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound and standard antioxidants (e.g., ascorbic acid, gallic acid).

  • Reaction Mixture: In a 96-well plate, mix the this compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Start Prepare this compound and DPPH solutions Mix Mix solutions in 96-well plate Start->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and EC50 value Measure->Calculate End Antioxidant Capacity Determined Calculate->End

Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a natural compound with a compelling profile of biological activities. Its demonstrated anticancer, antioxidant, anti-inflammatory, and anti-diabetic properties make it a strong candidate for further investigation in drug discovery and development. The multifaceted mechanisms of action, including the induction of apoptosis, inhibition of key signaling pathways like NF-κB, and modulation of metabolic processes, underscore its therapeutic potential. Future research should focus on elucidating the detailed molecular targets and signaling cascades, as well as on in vivo studies to validate the promising in vitro findings. The continued exploration of this compound and its derivatives may lead to the development of novel therapeutic agents for a range of human diseases.

References

The Therapeutic Potential of Laccaic Acid B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaic acid B, a natural anthraquinone derivative isolated from the lac insect Kerria lacca, is emerging as a compound of significant interest in therapeutic research. Possessing a structural resemblance to the chemotherapeutic agent Adriamycin, this compound has demonstrated a spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive review of the current understanding of this compound's therapeutic potential, with a focus on its mechanisms of action, quantitative efficacy data, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

This compound is a member of the laccaic acid family of pigments, which are the primary coloring components of lac dye. Traditionally used as a natural colorant, recent scientific investigations have unveiled its potential as a bioactive molecule with therapeutic applications. Its polyhydroxyanthraquinone structure, rich in hydroxyl and carboxylic acid groups, is believed to be central to its biological functions. This document synthesizes the available preclinical data on this compound, offering a technical resource for researchers exploring its utility in drug discovery and development.

Therapeutic Applications

The primary therapeutic areas where this compound has shown promise are oncology, metabolic disease, and conditions associated with oxidative stress and inflammation.

Anticancer Activity

This compound exhibits significant antiproliferative activity against various cancer cell lines. This has been attributed to its structural similarity to Adriamycin, a well-established anticancer drug, suggesting a potential mechanism involving DNA intercalation.

Quantitative Data on Anticancer Activity:

Cell LineCancer TypeAssayEfficacy MetricValueReference
MDA-MB-231Breast CancerSRB AssayGI50< 10 µg/mL
SiHaCervical CancerSRB AssayGI50< 10 µg/mL

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound and a positive control (e.g., Adriamycin) for 48-72 hours.

  • Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (Growth Inhibition 50) value, which is the concentration of the agent that inhibits cell growth by 50%.

Proposed Anticancer Mechanism of Action:

The structural similarity of this compound to Adriamycin suggests a mechanism of action that involves the intercalation of the anthraquinone ring into the DNA of cancer cells. This binding is thought to disrupt DNA replication and transcription, ultimately leading to apoptosis.

anticancer_mechanism laccaic_b This compound intercalation DNA Intercalation laccaic_b->intercalation dna Cancer Cell DNA dna->intercalation disruption Disruption of DNA Replication & Transcription intercalation->disruption apoptosis Apoptosis disruption->apoptosis

Figure 1: Proposed mechanism of anticancer action of this compound.

Antioxidant Activity

This compound demonstrates free-radical scavenging capabilities, which are attributed to the hydrogen-donating capacity of its hydroxyl groups. This antioxidant activity may contribute to its therapeutic effects in various diseases where oxidative stress plays a pathogenic role.

Quantitative Data on Antioxidant Activity:

AssayMetricValue (for Laccaic Acids)Reference
DPPH Radical ScavengingEC500.38 mg/mL

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. A positive control (e.g., ascorbic acid or gallic acid) should also be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • EC50 Determination: The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Antioxidant Mechanism Workflow:

antioxidant_workflow laccaic_b This compound (with Hydroxyl Groups) h_donation Hydrogen Atom Donation laccaic_b->h_donation free_radical Free Radicals (e.g., DPPH) free_radical->h_donation neutralization Neutralized Radical h_donation->neutralization quinone Stable Quinone Intermediate h_donation->quinone

Figure 2: Workflow of free radical scavenging by this compound.

Anti-diabetic and Anti-inflammatory Effects

In a model of diet-induced insulin resistance in mice, laccaic acid demonstrated the ability to improve metabolic parameters and reduce inflammation. These effects are mediated through the modulation of key signaling pathways involved in glucose metabolism and inflammatory responses.

Key Findings in a Murine Model of Insulin Resistance:

  • Improved morphometric and biochemical parameters.

  • Enhanced phosphorylation of IRS1/2, AKT, and GSK3β in the liver.

  • Attenuation of the inflammatory ERK/NFκB signaling pathway.

  • Reduced expression of inflammatory cytokines TNFα, IL-1β, and IL-6.

  • Increased AMPK/AKT-mediated phosphorylation of FOXO1, leading to decreased expression of gluconeogenic genes (G6PC and PCK1).

Signaling Pathways Modulated by Laccaic Acid in Insulin Resistance:

Insulin Signaling Pathway:

insulin_signaling cluster_0 Laccaic Acid Action laccaic_acid Laccaic Acid irs IRS1/2 laccaic_acid->irs Enhances Phosphorylation akt AKT irs->akt Phosphorylates gsk3b GSK3β akt->gsk3b Phosphorylates glucose_metabolism Improved Glucose Metabolism gsk3b->glucose_metabolism

Figure 3: Modulation of the insulin signaling pathway by laccaic acid.

Anti-inflammatory Signaling Pathway:

anti_inflammatory_signaling cluster_0 Laccaic Acid Action laccaic_acid Laccaic Acid erk ERK laccaic_acid->erk Attenuates nfkb NFκB erk->nfkb cytokines Inflammatory Cytokines (TNFα, IL-1β, IL-6) nfkb->cytokines inflammation Reduced Inflammation cytokines->inflammation

Figure 4: Attenuation of inflammatory signaling by laccaic acid.

Hepatic Gluconeogenesis Regulation:

gluconeogenesis_regulation cluster_0 Laccaic Acid Action laccaic_acid Laccaic Acid ampk AMPK laccaic_acid->ampk Activates akt AKT ampk->akt foxo1 FOXO1 akt->foxo1 Phosphorylates nuclear_translocation Nuclear Translocation foxo1->nuclear_translocation Prevents gluconeogenic_genes Gluconeogenic Genes (G6PC, PCK1) nuclear_translocation->gluconeogenic_genes Activates reduced_gluconeogenesis Reduced Hepatic Gluconeogenesis gluconeogenic_genes->reduced_gluconeogenesis Leads to

Figure 5: Regulation of hepatic gluconeogenesis by laccaic acid.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent in preclinical studies, with promising anticancer, antioxidant, and anti-diabetic/anti-inflammatory activities. The available data, particularly its efficacy in cancer cell lines at concentrations comparable to established drugs, warrants further investigation. Future research should focus on several key areas:

  • In vivo efficacy and safety: Preclinical animal studies are needed to establish the in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of this compound.

  • Mechanism of action: Further elucidation of the precise molecular targets and mechanisms of action will be crucial for its development as a targeted therapy.

  • Structure-activity relationship studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency and selectivity.

  • Combination therapies: Investigating the synergistic effects of this compound with existing therapeutic agents could open new avenues for treatment.

A Technical Guide to the Antioxidant and Antimicrobial Properties of Laccaic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a naturally occurring anthraquinone pigment and a constituent of lac dye, which is derived from the resinous secretion of the lac insect, Kerria lacca[1]. Structurally, it is a tetrahydroxyanthraquinone substituted with two carboxylic acid groups and a hydroxyphenyl group, giving it the chemical formula C₂₄H₁₆O₁₂[1][2]. Its rich chemical structure, featuring numerous hydroxyl and carboxylic acid groups, underpins its notable biological activities[1]. Beyond its traditional use as a natural colorant, this compound has garnered significant interest in biomedical research for its potential antioxidant, antimicrobial, and antiproliferative properties[1]. This guide provides a detailed examination of its antioxidant and antimicrobial capabilities, presenting quantitative data, experimental methodologies, and relevant biochemical pathways.

Antioxidant Properties of Laccaic Acid

The antioxidant capacity of laccaic acid is primarily attributed to its polyphenolic structure. The hydroxyl groups on the anthraquinone backbone can donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions.

Quantitative Antioxidant Activity Data

The free radical scavenging activity of laccaic acids has been quantified using various assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The half-maximal effective concentration (EC₅₀), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key metric.

Table 1: DPPH Radical Scavenging Activity of Laccaic Acids and Standard Antioxidants

Compound EC₅₀ (mg/mL) Source
Laccaic Acids 0.38 [3]
Ascorbic Acid (Standard) 0.14 [3]
Gallic Acid (Standard) 0.05 [3]

| Butylated Hydroxytoluene (BHT) (Standard) | 0.57 |[3] |

Note: The data indicates that laccaic acids exhibit stronger radical scavenging activity than the synthetic antioxidant BHT but are less potent than ascorbic acid and gallic acid[3].

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH free radical[4][5].

  • Preparation of DPPH Solution:

    • Prepare a stock solution (e.g., 10⁻³ M) of DPPH in a suitable organic solvent, such as methanol or ethanol[4].

    • From the stock solution, prepare a working solution by dilution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.2 at its maximum wavelength (around 517 nm)[4]. The solution should be freshly prepared and protected from light[4][6].

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions from the stock solution to test a range of concentrations.

    • Prepare standard antioxidant solutions (e.g., Ascorbic Acid, Trolox) at various concentrations to create a calibration curve[4].

  • Reaction and Measurement:

    • Add a small volume of the sample or standard solution (e.g., 0.5 mL) to a test tube or microplate well[4][6].

    • Add a larger volume of the DPPH working solution (e.g., 3 mL) to the tube/well and mix thoroughly[4].

    • A blank sample containing only the solvent instead of the test compound is also prepared[4].

    • Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes)[4].

    • Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer or microplate reader[4][6]. The reduction in absorbance, which corresponds to the disappearance of the purple DPPH radical, indicates scavenging activity[4].

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula[7]: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where:

      • A₀ is the absorbance of the blank (DPPH solution without sample).

      • A₁ is the absorbance of the sample/standard.

    • The EC₅₀ value is determined by plotting the % Inhibition against the concentration of the sample and interpolating the concentration at which 50% inhibition is achieved[8].

Visualization: DPPH Assay Workflow

DPPH_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Data Analysis prep_dpph Prepare DPPH Working Solution mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare this compound Serial Dilutions prep_sample->mix prep_std Prepare Standard (e.g., Ascorbic Acid) prep_std->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ec50 Determine EC₅₀ Value plot->ec50

Caption: Workflow for DPPH radical scavenging assay.

Antimicrobial Properties of this compound

This compound and its derivatives exhibit notable antimicrobial activity. The proposed mechanisms include the disruption of microbial cell membranes and interference with essential metabolic processes[1]. Its structural similarity to the chemotherapeutic drug Adriamycin suggests a potential mechanism involving DNA intercalation, which could disrupt microbial cell viability[1].

Quantitative Antimicrobial Activity Data

Studies have demonstrated the antimicrobial efficacy of lac dye derivatives, such as methylated lac dye, against various plant-pathogenic fungi and bacteria.

Table 2: Antimicrobial Activity of Methylated Lac Dye

Target Microorganism Type Concentration (µg/mL) Effect Source
Verticillium sp. Fungus 750 100% spore germination inhibition [9]
Verticillium sp. Fungus 1000 100% spore germination inhibition [9]
Erysiphe pisi Fungus 1000 100% spore germination inhibition [9]
Ralstonia solanacearum Bacterium 40 Strong antibacterial properties [9]

| Ralstonia solanacearum | Bacterium | 50 | Strong antibacterial properties |[9] |

Note: Methylation of lac dye reduces its polarity, which may enhance its permeability through the pathogen's cell wall[9].

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of extracts or pure compounds[10][11].

  • Preparation of Inoculum:

    • Prepare a standardized microbial inoculum from a fresh culture of the test organism (e.g., bacteria, fungi).

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 × 10⁸ colony-forming units (CFU)/mL[10][12].

  • Plate Preparation:

    • Use a sterile cotton swab to uniformly spread the prepared microbial inoculum over the entire surface of a sterile Mueller-Hinton Agar (MHA) plate[12][13]. MHA is often used as it supports the growth of most non-fastidious bacteria and allows for good diffusion of the antimicrobial agent[10][12].

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip[11].

  • Sample Application and Incubation:

    • Introduce a specific volume (e.g., 20–100 µL) of the this compound solution at a known concentration into each well[11].

    • A negative control (solvent without the test compound) and a positive control (a standard antibiotic) should be included on separate wells.

    • Allow the plates to stand for a period to permit diffusion of the substance, then incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters[10].

    • A larger zone of inhibition corresponds to higher antimicrobial activity.

Visualization: Agar Well Diffusion Workflow

Agar_Well_Workflow prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->prep_plate create_wells Punch Wells in Agar prep_plate->create_wells add_sample Add this compound & Controls to Wells create_wells->add_sample incubate Incubate Plate (e.g., 24h at 37°C) add_sample->incubate measure Measure Diameter of Zone of Inhibition (mm) incubate->measure result Correlate Zone Size with Activity measure->result

Caption: Workflow for the agar well diffusion method.

Molecular Mechanisms and Signaling Pathways

Research into the specific molecular targets of laccaic acids has identified interactions with key cellular enzymes. One notable mechanism is the inhibition of DNA methyltransferase 1 (DNMT1)[14][15]. DNMT1 is a crucial enzyme responsible for maintaining DNA methylation patterns after replication. Its inhibition can lead to changes in gene expression and has implications for anticancer therapies.

Visualization: Inhibition of DNMT1 Pathway

DNMT1_Inhibition LaccaicAcidB This compound DNMT1 DNMT1 Enzyme LaccaicAcidB->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes Gene_Silencing Aberrant Gene Silencing DNA_Methylation->Gene_Silencing Leads to

References

An In-depth Technical Guide to the Historical Use and Scientific Analysis of Lac Dye and Laccaic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lac dye, from its historical applications to the modern scientific understanding of its constituent laccaic acids. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key biological and analytical processes.

Introduction: A Rich History of Red

Lac dye, a natural crimson colorant, has been utilized for millennia across various cultures. Its origin lies in the resinous secretion of the female Kerria lacca insect, found predominantly in Southeast Asia and India.[1][2][3] Historically, this vibrant dye was a significant commodity, traded along ancient routes and used to color textiles, leather, cosmetics, and even food products.[1][4][5] The use of lac dye can be traced back to as early as 250 AD, as mentioned in the writings of Claudius Aelianus.[6] In India, it was used to dye silk and wool, stain leather, and as a cosmetic for coloring the palms and soles of feet.[1][4] The dye's popularity extended to Tibet, Persia, China, and Japan for coloring textiles and carpets.[1] The color produced by lac dye can range from violet to red to brown, depending on the mordant used.[6]

The primary coloring principles of lac dye are a group of anthraquinone derivatives known as laccaic acids.[6][7] These closely related compounds are responsible for the dye's characteristic red hues and its biological activities. This guide will delve into the chemical nature of these acids, their historical significance, and the modern analytical techniques used for their study.

The Chemistry of Lac Dye: Laccaic Acids

Lac dye is a complex mixture of at least five homologous compounds designated as laccaic acids A, B, C, D, and E.[8][9] These are all anthraquinone derivatives, similar in structure to carminic acid (from cochineal) and kermesic acid.[6] Laccaic acid A is typically the most abundant component.[7]

Chemical Structures

The fundamental structure of laccaic acids is based on a 2-phenylanthraquinone skeleton. The variations between the different laccaic acids arise from the different substituent groups attached to this core.

  • Laccaic Acid A: Features an acetamidoethyl group.[6]

  • Laccaic Acid B: Contains a tyrosyl group.

  • Laccaic Acid C: Has a tyrosyl group with an additional hydroxyl group.

  • Laccaic Acid D: Also known as xanthokermesic acid, it is structurally closer to kermesic acid.[7]

  • Laccaic Acid E: Possesses an aminoethyl group.[10]

Quantitative Data of Laccaic Acids

The following tables summarize key quantitative data for the primary laccaic acids.

Table 1: Molecular and Compositional Data of Laccaic Acids

Laccaic AcidMolecular FormulaMolecular Weight ( g/mol )Carbon (%)Hydrogen (%)Nitrogen (%)Oxygen (%)
A C₂₆H₁₉NO₁₂537.4358.113.562.6135.72
B C₂₄H₁₆O₁₂496.3858.073.25-38.68
C C₂₅H₁₇NO₁₃539.4055.673.182.6038.56
D C₁₆H₁₀O₇314.2561.153.21-35.64

Data sourced from

Table 2: Relative Abundance of Laccaic Acids in Lac Dye

Laccaic AcidRelative Content (%)
A 40.42
B 17.66
C 2.54
D 1.51
E 20.00

Data represents a typical composition and can vary. Sourced from

Biological Activity and Drug Development Potential

Recent scientific investigations have revealed that laccaic acids possess notable biological activities, making them of interest to the drug development community.

Inhibition of DNA Methyltransferase 1 (DNMT1)

Laccaic acid A has been identified as a direct, DNA-competitive inhibitor of human DNA methyltransferase 1 (DNMT1) with a Kᵢ of 310 nM.[4][7] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, which are crucial for gene silencing and epigenetic regulation.[7] Aberrant DNA methylation is a hallmark of many cancers, where hypermethylation of tumor suppressor genes leads to their silencing.[4] By inhibiting DNMT1, laccaic acid A can lead to the re-expression of these silenced genes, potentially inducing apoptosis or cell cycle arrest in cancer cells.[6] This makes laccaic acid A a promising lead compound for the development of novel epigenetic cancer therapies.[6]

Signaling Pathway of Laccaic Acid A as a DNMT1 Inhibitor

The following diagram illustrates the proposed mechanism of action for laccaic acid A in cancer cells.

DNMT1_Inhibition_Pathway cluster_cell Cancer Cell Laccaic_Acid_A Laccaic Acid A DNMT1 DNMT1 Laccaic_Acid_A_int->DNMT1 Inhibits DNA_Methylation DNA Methylation TSG_Reactivation Tumor Suppressor Gene Reactivation Laccaic_Acid_A_int->TSG_Reactivation Promotes DNMT1->DNA_Methylation Maintains DNMT1->DNA_Methylation TSG_Promoter Tumor Suppressor Gene Promoter Hypermethylation DNA_Methylation->TSG_Promoter Leads to TSG_Silencing Tumor Suppressor Gene Silencing TSG_Promoter->TSG_Silencing Causes TSG_Promoter->TSG_Silencing Cellular_Effects Apoptosis, Cell Cycle Arrest TSG_Reactivation->Cellular_Effects Induces

Caption: Mechanism of Laccaic Acid A as a DNMT1 inhibitor.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of laccaic acids from their natural source and from dyed textiles.

Extraction of Lac Dye from Sticklac

This protocol describes a general method for extracting the dye components from the raw resinous secretion of the Kerria lacca insect.

Materials:

  • Sticklac (raw lac resin)

  • Distilled water

  • Sodium carbonate (Na₂CO₃) or Borax (Na₂B₄O₇·10H₂O)

  • Calcium chloride (CaCl₂) or Lime (CaO)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Beakers, stirring rods, filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Preparation of Sticklac: Grind the sticklac into a coarse powder to increase the surface area for extraction.

  • Alkaline Extraction:

    • Suspend the powdered sticklac in a dilute aqueous solution of sodium carbonate (e.g., 1-2% w/v) or borax.

    • Stir the mixture at room temperature or with gentle heating for several hours to dissolve the acidic laccaic acids. The solution will turn a deep red color.

  • Filtration: Filter the mixture to remove the insoluble resin (shellac) and other impurities. The filtrate contains the dissolved lac dye.

  • Precipitation of the Dye:

    • Acidify the filtrate with a dilute acid (e.g., HCl or H₂SO₄) to a pH of approximately 3-4.

    • Alternatively, add a solution of calcium chloride or lime to the alkaline extract to precipitate the laccaic acids as their calcium salts (a lake pigment).

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the collected dye with distilled water to remove excess salts and other water-soluble impurities.

  • Drying: Dry the purified lac dye in an oven at a low temperature (e.g., 40-50°C) to obtain a fine powder.

Analysis of Laccaic Acids by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful technique for the separation and quantification of the different laccaic acids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Aqueous solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute the more hydrophobic components.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: 25-30°C.

  • Detection: The DAD should be set to monitor a range of wavelengths, typically from 200 to 600 nm, to capture the characteristic absorbance spectra of the laccaic acids. Specific wavelengths for quantification are often around 490-520 nm.

Sample Preparation (from Dyed Textiles):

  • Sample Collection: Excise a small, representative sample of the dyed fiber (a few millimeters is often sufficient).

  • Extraction:

    • Place the fiber in a microvial.

    • Add a small volume (e.g., 100-200 µL) of an appropriate extraction solvent. A common extraction mixture is a solution of 37% HCl, methanol, and water (2:1:1 v/v/v).

    • Heat the vial in a heating block at 100°C for 10-15 minutes to hydrolyze the dye from the fiber.

  • Preparation for Injection:

    • After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Experimental and Analytical Workflow

The following diagram provides a generalized workflow for the extraction and analysis of lac dye from a source material.

Lac_Dye_Workflow Start Start: Raw Material (Sticklac or Dyed Textile) Grinding Mechanical Processing (Grinding/Cutting) Start->Grinding Extraction Solvent Extraction (Alkaline or Acid Hydrolysis) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Purification Purification (Precipitation/Solid Phase Extraction) Filtration->Purification Analysis Instrumental Analysis Purification->Analysis HPLC HPLC-DAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data Data Analysis and Compound Identification HPLC->Data LCMS->Data

Caption: General workflow for lac dye analysis.

Conclusion

Lac dye and its constituent laccaic acids represent a fascinating intersection of history, chemistry, and biology. From its ancient use as a vibrant colorant to its modern potential in cancer therapy, the story of lac continues to evolve. This technical guide provides a foundational understanding for researchers and scientists, offering the necessary data and protocols to explore the rich potential of these natural compounds. The identification of laccaic acid A as a DNMT1 inhibitor opens new avenues for drug discovery and development, highlighting the importance of investigating traditional natural products with modern scientific rigor.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Laccaic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a naturally occurring anthraquinone derivative and a principal component of lac dye, which is produced by the lac insect, Kerria lacca.[1][2] Structurally similar to the chemotherapeutic drug Adriamycin, this compound has garnered significant interest for its potential biological activities, including anticancer and antimicrobial properties.[2][3] These application notes provide detailed protocols for the extraction of crude lac dye from sticklac and the subsequent purification of this compound. Additionally, methods for the analysis and quantification of this compound are described. The information is intended to guide researchers in obtaining high-purity this compound for further investigation into its therapeutic potential.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₁₆O₁₂[2]
Molecular Weight496.38 g/mol [4]
AppearanceReddish-brown powder[4]
SolubilitySoluble in DMSO and methanol.[5][6] Water solubility increases with temperature and at alkaline pH.[4][7][4][5][6][7]
StabilitySensitive to light and heat.[4][4]

Extraction and Purification Methods

Several methods are available for the extraction and purification of this compound. The choice of method will depend on the desired purity, yield, and available equipment.

Protocol 1: Alkali Dissolution-Acid Precipitation Extraction

This method is a classical approach for extracting laccaic acids from sticklac. It involves solubilizing the acidic components of lac dye in an alkaline solution, followed by precipitation upon acidification.

Materials:

  • Sticklac, powdered

  • Sodium carbonate (Na₂CO₃) solution (0.10 to 0.50 mol/L)

  • Concentrated hydrochloric acid (HCl)

  • Hexane

  • Deionized water

  • Centrifuge

  • Magnetic stirrer

  • pH meter

Procedure:

  • Dissolution: Dissolve the powdered sticklac in a sodium carbonate solution.[4] The alkaline solution facilitates the formation of the water-soluble sodium salt of laccaic acid.[2]

  • Filtration: Filter the solution to remove insoluble impurities such as wax and resin.

  • Precipitation: Acidify the clear red filtrate with concentrated hydrochloric acid to a pH of 1-2.[5] This will cause the laccaic acids to precipitate out of the solution.

  • Stirring and Centrifugation: Stir the acidified solution for 2-3 hours using a magnetic stirrer, then centrifuge to pellet the precipitated dye.[5]

  • Separation and Drying: Separate the supernatant and transfer the precipitated dye to a petri dish for drying.

  • Hexane Wash: To remove any remaining waxy material, extract the dried dye with hexane.[5]

  • Final Product: After the hexane extraction, a crude mixture of laccaic acids is obtained. One study reported a yield of 3.4% of laccaic acid dye from sticklac using this method.[5]

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE is a more rapid and efficient method for extracting laccaic acids. Microwaves are used to heat the solvent and insect material, accelerating the extraction process.

Materials:

  • Crude lac powder

  • Acidic solvent (e.g., acidified water or methanol)

  • Microwave extractor

  • Filtration apparatus

Procedure:

  • Solvent Preparation: Prepare an acidic extraction solvent.

  • Extraction: Mix the crude lac powder with the solvent in a 1:25 powder-to-solvent ratio (e.g., 4 g of powder in 100 mL of solvent).[8]

  • Microwave Treatment: Subject the mixture to microwave irradiation at high power for 3-7 minutes.[8] Optimal extraction yield has been reported after 5 minutes of irradiation.[8][9]

  • Filtration: After extraction, filter the mixture to separate the extract containing laccaic acids from the solid residue.[8]

Purification Protocols

The crude extracts obtained from the above methods contain a mixture of laccaic acids (A, B, C, D, and E) and other impurities.[7][10] Further purification is necessary to isolate this compound.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample.[11] It is a highly effective method for separating the different laccaic acid components.

Materials:

  • Crude lac dye sample

  • tert-Butyl methyl ether

  • n-Butanol

  • Acetonitrile

  • Water

  • HSCCC instrument

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of tert-butyl methyl ether, n-butanol, acetonitrile, and water in a 2:2:1:5 ratio.[1]

  • Sample Preparation: Dissolve the crude lac dye sample in a suitable solvent.

  • HSCCC Separation: Perform the separation on the HSCCC instrument using the prepared solvent system.

  • Fraction Collection and Analysis: Collect the fractions and analyze them using HPLC to identify and quantify the laccaic acid components.[1]

Quantitative Data from HSCCC Purification:

ParameterValueReference
Sample Size25 mg[1]
This compound Yield3.6 mg[1]
This compound Purity98.2%[1]
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used to isolate and purify individual compounds from a mixture.

Materials:

  • Crude lac dye extract

  • Methanol

  • Acetonitrile

  • Perchloric acid

  • Water

  • Preparative HPLC system with a C18 column (e.g., Inertsil ODS-3) and a PDA detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Methanol:acetonitrile (85:15)

    • Mobile Phase B: 0.15% perchloric acid in water

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 reverse-phase C18

    • Detector: PDA, wavelength set between 275 nm and 410 nm

    • Flow Rate: 15 mL/min

    • Run Time: 33 minutes (with a gradient run)

  • Sample Injection: Inject the crude lac dye extract onto the column.

  • Fraction Collection: Collect the fractions corresponding to the elution peak of this compound. In one study, this compound had a retention time of 25.09 minutes under these conditions.

  • Post-Purification: Evaporate the solvent from the collected fractions using a rotary evaporator and then lyophilize to obtain the purified, dried this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification

HPLC is the primary method for the identification and quantification of this compound.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column[4]

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1 mol/L citric acid buffer or 0.05% aqueous TFA solution with 0.005 M acetylacetone) and an organic solvent (e.g., methanol or acetonitrile).[4]

  • Detector: Photodiode array (PDA) detector set at 280 nm and 490 nm, or a mass spectrometer (MS) for more detailed structural information.[4]

Relative Abundance of Laccaic Acids in Lac Dye:

Laccaic AcidRelative ContentReference
A40.42% - 54.74%[12][13]
B17.66% - 23.04%[12][13]
C2.54% - 19.16%[12][13]
E5.56% - 20.00%[12][13]
D~1.51%[12]

Visualized Workflows and Mechanisms

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sticklac Sticklac Alkali_Dissolution Alkali Dissolution (Na2CO3) Sticklac->Alkali_Dissolution Acid_Precipitation Acid Precipitation (HCl) Alkali_Dissolution->Acid_Precipitation Crude_Laccaic_Acids Crude_Laccaic_Acids Acid_Precipitation->Crude_Laccaic_Acids HSCCC High-Speed Counter-Current Chromatography Crude_Laccaic_Acids->HSCCC Prep_HPLC Preparative HPLC Crude_Laccaic_Acids->Prep_HPLC Pure_Laccaic_Acid_B Pure_Laccaic_Acid_B HSCCC->Pure_Laccaic_Acid_B Prep_HPLC->Pure_Laccaic_Acid_B HPLC_Analysis HPLC-PDA/MS Analysis Pure_Laccaic_Acid_B->HPLC_Analysis

Caption: Workflow for the extraction, purification, and analysis of this compound.

Anticancer_Mechanism_of_Action Laccaic_Acid_B Laccaic_Acid_B DNA_Intercalation DNA Intercalation Laccaic_Acid_B->DNA_Intercalation Disruption_of_Viability Disruption of Cancer Cell Viability DNA_Intercalation->Disruption_of_Viability Antimicrobial_Mechanism_of_Action Laccaic_Acid_B Laccaic_Acid_B Membrane_Disruption Disruption of Microbial Cell Membranes Laccaic_Acid_B->Membrane_Disruption Metabolic_Interference Interference with Metabolic Processes Laccaic_Acid_B->Metabolic_Interference Microbial_Cell_Death Microbial Cell Death Membrane_Disruption->Microbial_Cell_Death Metabolic_Interference->Microbial_Cell_Death

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Laccaic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaic acids, a group of naturally occurring anthraquinone pigments, are the principal coloring components of lac dye, a substance with a long history of use in food, textiles, and traditional medicine.[1][2][3] The primary isomers—laccaic acid A, B, C, D, and E—possess similar chemical structures, presenting a significant challenge for their individual separation and quantification.[2][4] This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the effective separation of these isomers, which is crucial for quality control, potency assessment, and further research into their distinct biological activities. The methodologies outlined are based on established preparative and analytical HPLC techniques.[1][5]

Introduction

Laccaic acids are derived from the lac resin, a secretion from the insect Kerria lacca.[6] These compounds are noted for their vibrant red hue and have garnered interest in biomedical research due to their potential therapeutic properties, including antiproliferative and antioxidant effects.[6] The subtle structural differences between the isomers, such as variations in amine and amide functional groups, necessitate a robust analytical method for their resolution.[2] This protocol details a reliable reversed-phase HPLC method for the separation of laccaic acid isomers, enabling accurate analysis for research and drug development purposes.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC separation of laccaic acid isomers. The following protocol is a composite of established methods for both preparative and analytical scale separations.[1][3][5]

Materials and Reagents
  • Laccaic acid standard or lac dye extract

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Perchloric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • 0.22 µm membrane filters for solvent and sample filtration

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • Photodiode Array (PDA) detector or UV-Vis detector

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions

Two primary methods are presented, one for preparative scale and one for analytical scale separation.

Method 1: Preparative HPLC Separation of Laccaic Acids A, B, and D [1][3]

  • Column: Inertsil ODS-3 reverse-phase C18 column

  • Mobile Phase A: Methanol: Acetonitrile (85:15, v/v)[1][3]

  • Mobile Phase B: 0.15% Perchloric acid in water[1][3]

  • Gradient: An effective gradient run over a total runtime of 33 minutes.[1][3]

  • Flow Rate: 15 mL/min[1][3]

  • Detection: PDA detector set at a wavelength range of 275 nm to 410 nm.[1][3]

  • Injection Volume: Dependent on sample concentration and preparative goals.

Method 2: Analytical HPLC-DAD-MS Separation of Laccaic Acids A, B, C, and E [5]

  • Column: Zorbax Elipse Plus C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)[5]

  • Mobile Phase A: Pure methanol[5]

  • Mobile Phase B: 0.3% (v/v) aqueous perchloric acid[5]

  • Gradient: A solvent gradient is utilized.

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: 35 °C[5]

  • Detection: DAD detector, with specific wavelengths monitored for each isomer (e.g., 490-496 nm).[5]

  • Injection Volume: 25 µL[5]

Sample Preparation
  • Accurately weigh a suitable amount of lac dye extract or standard.

  • Dissolve the sample in an appropriate solvent, such as methanol or the initial mobile phase composition.

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm membrane filter prior to injection to remove any particulate matter.

HPLC Procedure
  • Prepare the mobile phases as described in the chosen method and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Set the column temperature as specified.

  • Inject the prepared sample onto the column.

  • Run the gradient program as required for the separation.

  • Monitor the chromatogram at the specified wavelengths.

  • Identify the peaks corresponding to the different laccaic acid isomers based on their retention times and/or mass-to-charge ratio if using a mass spectrometer.

Data Presentation

The following table summarizes the retention times and maximum absorbance wavelengths for the different laccaic acid isomers based on the referenced analytical methods.

Laccaic Acid IsomerRetention Time (min) - Method 1[1][3]Retention Time (min) - Method 2[5]λmax (nm)[5]
Laccaic Acid A 15.1920.10496
Laccaic Acid B 25.0919.72490
Laccaic Acid C Not Reported16.37494
Laccaic Acid D 30.54Not ReportedNot Reported
Laccaic Acid E Not Reported16.64494

Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of laccaic acid isomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Lac Dye Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter_Sample Filter Sample (0.22 µm) Dissolve->Filter_Sample Inject Inject Sample Filter_Sample->Inject Mobile_Phase Prepare Mobile Phases (A & B) Degas Degas Mobile Phases Mobile_Phase->Degas Equilibrate Equilibrate HPLC System Degas->Equilibrate Equilibrate->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect PDA/DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify & Quantify Peaks Chromatogram->Identify

References

Application Notes and Protocols: Laccaic Acid B as a Natural Dye for Textiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a naturally occurring red anthraquinone pigment, a major component of lac dye.[1][2] Lac dye is extracted from the resinous secretion of the lac insect, Kerria lacca.[1][3] This document provides detailed application notes and protocols for the utilization of this compound as a natural dye for various textiles, with a focus on silk, wool, and cotton. These protocols are intended for research and development purposes. This compound is valued for its vibrant red hues and has been investigated for its potential biological activities, including antiproliferative and antioxidant effects.[3]

Chemical Properties

PropertyValueReference
Chemical Formula C₂₄H₁₆O₁₂[3]
Molar Mass 496.38 g/mol [4]
Chemical Name 3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid[2]
Appearance Red needles from methanol[4]

Experimental Protocols

Extraction of Lac Dye (Crude Laccaic Acid)

This protocol describes a general method for the extraction of lac dye from sticklac, the raw resinous secretion of the lac insect.

Materials:

  • Sticklac (from Kerria lacca)

  • Deionized water

  • Sodium carbonate (optional, for alkaline extraction)

  • Hydrochloric acid (optional, for acid precipitation)

  • Grinder or mill

  • Beakers

  • Heating mantle or water bath

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator (optional)

Procedure:

  • Grinding: Grind the raw sticklac into a fine powder using a grinder or mill.

  • Aqueous Extraction:

    • Suspend the powdered sticklac in deionized water at a solid-to-liquid ratio of 1:10 to 1:25.

    • Heat the suspension to 60-70°C for 1 hour with constant stirring. An acidic medium can also be used for extraction.[5][6]

  • Alkaline Extraction (Alternative):

    • Wash the crushed sticklac with a 2% sodium carbonate solution. Collect the washings which contain the water-soluble dye.[7]

  • Filtration: Filter the aqueous extract to remove insoluble resin and insect debris.

  • Concentration (Optional): Concentrate the filtrate using a rotary evaporator to obtain a more concentrated dye solution or a crude dye powder.

  • Acid Precipitation (Optional):

    • Acidify the concentrated extract with 1N hydrochloric acid to precipitate the crimson-colored dye.[7]

    • Filter the precipitate, wash with water, and dry at room temperature to obtain the lac dye powder.

Mordanting of Textiles

Mordanting is a crucial step to improve dye uptake, color fastness, and to achieve a variety of shades.[8] The process can be performed before (pre-mordanting), during (simultaneous-mordanting), or after (post-mordanting) dyeing. Pre-mordanting is a commonly used technique.[8]

Materials:

  • Textile fibers (silk, wool, or cotton)

  • Mordants (e.g., aluminum potassium sulfate (alum), ferrous sulfate, copper sulfate, stannous chloride)

  • Tannic acid (for cotton)

  • Heating apparatus

  • Beakers or dye baths

Protocol for Pre-mordanting:

  • Scouring: Thoroughly clean the textile fibers to remove any impurities. For silk, this involves degumming.[7]

  • Mordant Bath Preparation: Prepare a mordant solution with the desired concentration of the metallic salt (e.g., 5-20% on the weight of the fabric).[9]

  • Mordanting Process:

    • Immerse the wet, scoured fabric into the mordant bath.

    • Gradually heat the bath to boiling (for wool and silk) or near boiling (for cotton) and maintain for 30-60 minutes.[10]

    • Allow the fabric to cool in the mordant bath.

    • For cotton, a pre-treatment with tannic acid is often recommended before the metallic mordant to improve dye affinity.[11]

  • Rinsing: Remove the fabric from the mordant bath, squeeze gently, and rinse with water.

Dyeing Protocol

Materials:

  • Extracted lac dye solution or powder

  • Mordanted textile fibers

  • Dye bath (beaker, dyeing machine)

  • Heating and stirring apparatus

  • pH meter or pH paper

  • Acetic acid or formic acid (to adjust pH)

Procedure:

  • Dye Bath Preparation: Prepare the dye bath by dissolving the lac dye extract in water. The concentration of the dye will affect the final shade.

  • pH Adjustment: Adjust the pH of the dye bath. An acidic pH is generally preferred for dyeing protein fibers like silk and wool with lac dye.[5]

  • Dyeing Process:

    • Introduce the wet, mordanted textile into the dye bath.

    • Gradually raise the temperature to the optimal dyeing temperature (see Table 2).

    • Maintain the temperature for the recommended dyeing time with occasional stirring to ensure even dyeing.

  • Cooling and Rinsing:

    • Allow the dye bath to cool down before removing the dyed fabric.

    • Rinse the dyed fabric thoroughly with water until the water runs clear.

  • Soaping (Optional): A mild soap wash can be performed to remove any unfixed dye.

  • Drying: Squeeze the excess water and air-dry the fabric away from direct sunlight.

Data Presentation

Table 1: Optimal Dyeing Conditions for this compound on Various Textiles
FiberMordantTemperature (°C)Time (min)pHLiquor RatioReference
SilkMemecylon825551:30[1]
Wool-90603.61:60[5]
Silk-60603.61:60[5]
Wool-7565Acidic-[12]
Cotton-9070--[10]
Table 2: Color Fastness Properties of this compound Dyed Textiles
FiberMordantWash Fastness (1-5)Light Fastness (1-5)Rubbing Fastness (Dry, 1-5)Rubbing Fastness (Wet, 1-5)Reference
SilkNone2Poor--[13]
SilkAl³⁺, Cu²⁺, Fe²⁺>4>4>4>4[6]
SilkStannous chloridePoorFair to GoodFair to GoodFair to Good[3]
SilkAlumPoorFair to GoodFair to GoodFair to Good[3]
SilkCopper sulfatePoorFair to GoodFair to GoodFair to Good[3]
SilkFerrous sulfatePoorFair to GoodFair to GoodFair to Good[3]
WoolTurmeric/AcaciaGood---[5]
CottonAlum35--[10]

Fastness ratings are on a scale of 1 to 5, where 5 is excellent.

Table 3: CIELAB Color Coordinates of Textiles Dyed with this compound
FiberMordantL* (Lightness)a* (Red-Green)b* (Yellow-Blue)Reference
ViscoseNone (Aqueous extract)---[14]
ViscoseNone (Acidic extract)62.3225.3433.21[14]
SilkOrange Acid Dye59.7050.4760.29[14]
SilkRed Acid Dye45.7654.9026.76[14]
SilkBlue Acid Dye22.9212.3017.72[14]
SilkBlack Acid Dye22.4510.3412.72[14]

Note: Data for this compound specifically on various fibers with different mordants is limited in a consolidated format in the provided search results. The table includes related data for context.

Visualizations

Experimental Workflow for Textile Dyeing with this compound

G cluster_extraction 1. Dye Extraction cluster_mordanting 2. Textile Preparation & Mordanting cluster_dyeing 3. Dyeing Process Sticklac Sticklac Grinding Grinding Sticklac->Grinding Extraction Aqueous Extraction (60-70°C) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeDye Crude Lac Dye (this compound) Filtration->CrudeDye DyeBath Dye Bath Preparation CrudeDye->DyeBath Textile Textile Fiber (Silk, Wool, Cotton) Scouring Scouring/ Degumming Textile->Scouring PreMordanting Pre-mordanting Scouring->PreMordanting MordantBath Mordant Bath (Alum, FeSO4, etc.) MordantBath->PreMordanting MordantedTextile Mordanted Textile PreMordanting->MordantedTextile Dyeing Dyeing (Optimal Temp & Time) MordantedTextile->Dyeing DyeBath->Dyeing Rinsing Rinsing & Drying Dyeing->Rinsing DyedFabric Dyed Fabric Rinsing->DyedFabric

Caption: Workflow for dyeing textiles with this compound.

Logical Relationship of Factors Affecting Dyeing Outcome

G Dye This compound Outcome Final Dyed Textile (Color, Fastness) Dye->Outcome Color Source Fiber Textile Fiber (Silk, Wool, Cotton) Fiber->Outcome Substrate Mordant Mordant (Alum, FeSO4, etc.) Mordant->Outcome Improves Affinity & Fastness Parameters Dyeing Parameters (Temp, Time, pH) Parameters->Outcome Controls Process

Caption: Key factors influencing the final properties of textiles dyed with this compound.

References

Application Notes and Protocols for Laccaic Acid B in Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a naturally occurring anthraquinone derivative and a component of lac dye, which is extracted from the resin secreted by the insect Kerria lacca.[1] Chemically similar to carminic acid, the coloring agent in carmine, this compound holds potential as a histological stain.[2] Its structure, rich in hydroxyl and carboxylic acid groups, allows for the formation of coordination complexes with metal ions, a critical feature for its function as a biological stain.[1] These application notes provide a detailed protocol for the use of this compound as a histological stain, developed by drawing parallels with established staining methods for similar dyes.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its successful application in histology.

PropertyValueReference
Molecular Formula C₂₄H₁₆O₁₂[1]
Molecular Weight 496.4 g/mol [1]
Appearance Red crystalline solid
Solubility Low aqueous solubility (~0.03 g/100 mL)[1]
Reactivity Reacts with alkaline agents to form water-soluble salts[1]

Experimental Protocols

The following protocols outline the preparation of this compound staining solutions and a detailed procedure for staining paraffin-embedded tissue sections.

Preparation of this compound Staining Solution (Alum-Mordanted)

This protocol utilizes an aluminum salt as a mordant to facilitate the binding of this compound to tissue components.

Materials:

  • This compound

  • Potassium aluminum sulfate (Alum)

  • Deionized water

  • Ethanol

  • Glacial acetic acid

Equipment:

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers and graduated cylinders

  • Filter paper

Procedure:

  • Dissolve 1 g of potassium aluminum sulfate in 100 mL of deionized water with gentle heating and stirring.

  • In a separate beaker, create a paste by mixing 0.5 g of this compound with a small amount of ethanol.

  • Gradually add the this compound paste to the warm alum solution while continuously stirring.

  • Bring the solution to a boil and then allow it to cool to room temperature.

  • Filter the solution to remove any undissolved particles.

  • Add 0.5 mL of glacial acetic acid as a preservative.

  • Store the staining solution in a tightly sealed bottle at room temperature.

Histological Staining Protocol for Paraffin-Embedded Sections

This protocol provides a step-by-step guide for staining deparaffinized and rehydrated tissue sections.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • This compound staining solution (alum-mordanted)

  • Acid alcohol (1% HCl in 70% ethanol)

  • Ethanol (70%, 95%, and 100%)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Transfer slides to 100% ethanol for 2 changes of 3 minutes each.

    • Transfer slides to 95% ethanol for 2 minutes.

    • Transfer slides to 70% ethanol for 2 minutes.

    • Rinse slides in running tap water.

  • Staining:

    • Immerse slides in the this compound staining solution for 15-30 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.

  • Differentiation:

    • Briefly dip the slides in acid alcohol to remove excess stain. This step should be monitored microscopically to achieve the desired differentiation.

  • Bluing:

    • Wash the slides in running tap water for 5 minutes to allow the stain to develop its characteristic color.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100%).

    • Clear the sections in xylene (or substitute).

    • Mount with a permanent mounting medium.

Expected Results

Based on its chemical similarity to carmine, this compound is expected to stain nuclei and other basophilic structures in shades of red to pink. The intensity of the staining will depend on the mordant used and the pH of the staining solution.

Visualizations

Experimental Workflow

G cluster_prep Staining Solution Preparation cluster_staining Histological Staining prep1 Dissolve Alum in Water prep2 Create this compound Paste prep1->prep2 prep3 Mix Paste with Alum Solution prep2->prep3 prep4 Boil and Cool prep3->prep4 prep5 Filter Solution prep4->prep5 prep6 Add Acetic Acid prep5->prep6 stain2 Stain with this compound Solution prep6->stain2 Staining Solution stain1 Deparaffinization & Rehydration stain1->stain2 stain3 Differentiate in Acid Alcohol stain2->stain3 stain4 Bluing in Tap Water stain3->stain4 stain5 Dehydration & Mounting stain4->stain5 G cluster_components Components laccaic_acid This compound complex This compound - Mordant Complex laccaic_acid->complex mordant Mordant (e.g., Alum) mordant->complex tissue Tissue Component (e.g., Nuclei) stained_tissue Stained Tissue tissue->stained_tissue complex->stained_tissue

References

Application Notes and Protocols: Laccaic Acid B in Food Coloring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a principal component of lac dye, a natural red colorant extracted from the resinous secretion of the lac insect, Kerria lacca[1]. As a member of the anthraquinone class of pigments, this compound offers a vibrant red hue, presenting a natural alternative to synthetic food dyes[1][2]. Its application in the food industry is driven by consumer demand for natural ingredients and its favorable stability under certain conditions[3]. The color of laccaic acid is pH-dependent, exhibiting an orange-red shade in acidic conditions (pH 3-5) and shifting to a red-purple hue in neutral to alkaline environments (pH 5-7 and above)[4][5]. This document provides detailed application notes and experimental protocols for the use of this compound as a food coloring agent.

Data Presentation

Color Properties and Stability

The stability of this compound is influenced by pH, temperature, and light. While specific quantitative data for this compound alone is limited, the general properties of lac dye, of which it is a major component, provide valuable insights.

ParameterObservationReference
pH Orange-red at pH 3-5; Red-purple at pH 5-7; Red-purple at pH >7. Good stability in acidic medium.[4][5]
Temperature Good heat stability in acidic medium.[5]
Light Good light stability in acidic medium.[5]
Solubility Sparingly soluble in cold water (0.13-0.14%), but soluble in alkaline solutions and dimethyl formamide.[4]
Safety and Toxicology

Laccaic acid has undergone toxicological evaluation to establish its safety as a food additive.

Study TypeResultReference
Acute Oral Toxicity (LD50) > 5000 mg/kg body weight in rats.[6][7]
90-Day Subchronic Oral Toxicity No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg body weight in rats.[1][6][7]
Mutagenicity (Ames Test) Found to have no mutagenic activity.[8]
Clastogenicity (in vivo Micronucleus Test) Not clastogenic.[6][7]
Antigenicity Did not induce anaphylactic skin responses in in vivo tests.[6][7]

Experimental Protocols

Protocol 1: Extraction and Purification of Laccaic Acid

This protocol is based on an alkali dissolution and acid precipitation method.

Materials:

  • Sticklac (raw lac resin)

  • Sodium hydroxide (NaOH) solution (0.01 M)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Calcium chloride (CaCl2)

  • Vacuum dryer

  • Filtration apparatus

  • pH meter

  • Stirrer

Procedure:

  • Alkali Extraction:

    • Grind the sticklac to a fine powder.

    • Suspend the powdered sticklac in a 0.01 M NaOH solution at 30-40°C with stirring.

    • Continue stirring until the laccaic acid is dissolved, forming a sodium salt solution.

  • Initial Purification (Optional - Calcium Precipitation):

    • To the laccaic acid sodium salt solution, add CaCl2 while stirring to precipitate laccaic acid as a calcium salt.

    • Centrifuge the mixture to collect the laccaic acid calcium precipitate and discard the supernatant containing soluble impurities.

    • Wash the precipitate with deionized water.

  • Acid Precipitation:

    • If the calcium precipitation step was performed, resuspend the calcium precipitate in water and add concentrated HCl with stirring until the pH of the mixture reaches 2.

    • If proceeding directly from the alkali extract, add concentrated HCl to the sodium salt solution with stirring until the pH is reduced to 4.

    • Allow the mixture to stand for 3-4 hours to precipitate impurities.

    • Filter the solution to remove the precipitate.

    • To the filtrate, add more concentrated HCl until no further precipitation of laccaic acid is observed.

    • Allow the mixture to stand for 1-2 days at 1-4°C to complete the precipitation of refined laccaic acid.

  • Washing and Drying:

    • Filter the solution to collect the laccaic acid precipitate.

    • Wash the precipitate with deionized water until the pH of the wash water is neutral.

    • Dry the purified laccaic acid in a vacuum dryer at 100°C and an absolute pressure of 0.06 MPa until the water content is reduced to 2%.

Protocol 2: Spectrophotometric Quantification of this compound

This protocol outlines the determination of this compound concentration in a solution using UV-Vis spectrophotometry.

Materials:

  • Purified this compound standard

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Appropriate solvent (e.g., slightly alkaline water or a suitable buffer)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

  • Determination of Maximum Absorbance (λmax):

    • Scan the absorbance of one of the standard solutions across the visible spectrum (approximately 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For lac dye, a peak is typically observed around 490 nm.

  • Generation of a Standard Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting standard curve should be linear and follow Beer's Law.

  • Quantification of Unknown Sample:

    • Dissolve the sample containing this compound in the same solvent used for the standards.

    • Measure the absorbance of the sample at λmax.

    • Use the standard curve to determine the concentration of this compound in the sample.

Protocol 3: Safety Assessment - Bacterial Reverse Mutation Test (Ames Test)

This protocol provides a general outline for assessing the mutagenic potential of this compound, based on standard Ames test procedures.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound test substance

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Positive and negative controls

Procedure:

  • Strain Preparation:

    • Grow overnight cultures of the S. typhimurium tester strains.

  • Test Mixture Preparation:

    • For each tester strain, prepare tubes containing molten top agar.

    • To the tubes, add the bacterial culture, histidine/biotin solution, and either the S9 fraction (for metabolic activation) or a buffer.

    • Add the this compound test substance at various concentrations to the respective tubes. Include positive and negative control tubes.

  • Plating and Incubation:

    • Pour the contents of each tube onto a minimal glucose agar plate and spread evenly.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Protocol 4: Safety Assessment - In Vivo Mammalian Erythrocyte Micronucleus Test

This protocol provides a general outline for assessing the clastogenic potential of this compound in vivo, based on OECD Guideline 474.

Materials:

  • Rodents (typically mice or rats)

  • This compound test substance

  • Positive and negative control substances

  • Microscope slides

  • Staining solutions (e.g., Giemsa)

  • Bone marrow extraction tools

Procedure:

  • Dosing:

    • Administer this compound to groups of animals, typically via oral gavage, at a range of doses. Include a vehicle control group and a positive control group.

  • Sample Collection:

    • At appropriate time points after dosing (e.g., 24 and 48 hours), euthanize the animals and collect bone marrow from the femurs.

  • Slide Preparation:

    • Prepare bone marrow smears on microscope slides.

    • Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis:

    • Under a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.

    • Also, determine the ratio of PCEs to NCEs to assess cytotoxicity.

  • Data Analysis:

    • A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates clastogenic activity.

Mandatory Visualizations

experimental_workflow cluster_extraction Protocol 1: Extraction & Purification cluster_quantification Protocol 2: Quantification cluster_safety Protocols 3 & 4: Safety Assessment sticklac Sticklac grinding Grinding sticklac->grinding alkali_extraction Alkali Extraction (NaOH) grinding->alkali_extraction filtration1 Filtration alkali_extraction->filtration1 acid_precipitation Acid Precipitation (HCl) filtration1->acid_precipitation filtration2 Filtration acid_precipitation->filtration2 washing Washing filtration2->washing drying Drying washing->drying purified_laccaic_acid Purified this compound drying->purified_laccaic_acid standard_prep Prepare Standards lambda_max Determine λmax standard_prep->lambda_max std_curve Generate Standard Curve lambda_max->std_curve concentration Determine Concentration std_curve->concentration sample_prep Prepare Sample measure_abs Measure Absorbance sample_prep->measure_abs measure_abs->concentration ames_test Ames Test (Mutagenicity) safety_data Safety Profile ames_test->safety_data micronucleus_test Micronucleus Test (Clastogenicity) micronucleus_test->safety_data logical_relationship cluster_properties Properties of this compound cluster_application Application in Food natural_origin Natural Origin food_colorant Food Colorant natural_origin->food_colorant Consumer Demand color_stability Color Stability color_stability->food_colorant Product Quality safety Safety Profile safety->food_colorant Regulatory Approval

References

Application Notes and Protocols: Laccaic Acid B as a Potential DNA Methyltransferase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methyltransferase 1 (DNMT1) is a crucial enzyme responsible for maintaining DNA methylation patterns during cell division. Its aberrant activity is often implicated in various cancers through the silencing of tumor suppressor genes. Consequently, DNMT1 has emerged as a significant target for cancer therapy. Natural products are a rich source of novel therapeutic agents, and among them, anthraquinones have shown promise as DNMT inhibitors.

This document focuses on laccaic acid B, a member of the laccaic acid family of anthraquinone derivatives found in lac dye, a natural resin secreted by the insect Kerria lacca. While direct inhibitory studies of this compound on DNMT1 are not extensively available in the current literature, substantial research has been conducted on its close structural analog, laccaic acid A. Laccaic acid A has been identified as a direct, DNA-competitive inhibitor of DNMT1.[1][2][3] This document will provide a comprehensive overview of the available data on laccaic acids, with a primary focus on the well-characterized inhibitory effects of laccaic acid A on DNMT1, which serves as a strong rationale for investigating this compound as a potential DNMT1 inhibitor. Furthermore, the known anti-cancer properties of this compound will be discussed.

Laccaic acids A and B share a common anthraquinone core structure but differ in their side chains.[1][4] Understanding the activity of laccaic acid A provides a valuable framework for the potential mechanism of action of this compound.

Quantitative Data: Inhibition of DNMTs by Laccaic Acid A

The following table summarizes the in vitro inhibitory activity of laccaic acid A against various DNA methyltransferases. This data is crucial for understanding its potency and selectivity.

Enzyme TargetInhibitorIC50 ValueKi ValueNotesReference
Human DNMT1 (RFTS-lacking, aa 621-1600)Laccaic Acid A650 ± 40 nM310 nMAssayed with 10 nM DNA substrate and 10 µM AdoMet.[1][2][4]
Human DNMT1 (RFTS-containing, aa 351-1600)Laccaic Acid A19.1 ± 1.7 µM-Assayed with 100 nM DNA substrate and 100 µM AdoMet.[1]
Human DNMT1 (RFTS-containing, aa 351-1600)Laccaic Acid A27.8 ± 1.8 µM-Assayed with 200 nM DNA substrate.[1]
Human DNMT3a (catalytic domain)Laccaic Acid A50.5 ± 4.3 µM-Assayed with 200 nM DNA substrate.[1]
M.SssI MethyltransferaseLaccaic Acid A53.6 ± 4.1 µM-Assayed with 200 nM DNA substrate.[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Laccaic Acid A

Laccaic acid A acts as a DNA-competitive inhibitor of DNMT1.[1][3] This means it likely binds to the DNA binding pocket of the enzyme, thereby preventing the natural DNA substrate from accessing the catalytic site. This mechanism is distinct from nucleoside analogs that require incorporation into the DNA to trap the enzyme.

DNMT1_Inhibition_Pathway cluster_normal Normal DNA Methylation cluster_inhibition Inhibition by Laccaic Acid A DNA DNA Substrate DNMT1_active Active DNMT1 DNA->DNMT1_active Binds to active site Methylated_DNA Methylated DNA DNMT1_active->Methylated_DNA Catalyzes methylation DNMT1_inactive Inactive DNMT1 DNMT1_active->DNMT1_inactive Laccaic_Acid_A Laccaic Acid A Laccaic_Acid_A->DNMT1_active Competes with DNA for binding DNA_unbound DNA Substrate (unbound) DNMT1_inactive->DNA_unbound Prevents binding

Proposed DNA-competitive inhibition of DNMT1 by Laccaic Acid A.
Experimental Workflow for Assessing DNMT1 Inhibition

The following workflow outlines the key steps to evaluate a compound, such as this compound, for its potential as a DNMT1 inhibitor, based on the methodologies used for laccaic acid A.

DNMT1_Inhibition_Workflow start Start: Identify Test Compound (e.g., this compound) in_vitro_assay In Vitro DNMT1 Enzymatic Assay start->in_vitro_assay ic50_determination Determine IC50 Value in_vitro_assay->ic50_determination mechanism_study Mechanism of Action Study (e.g., DNA competition) ic50_determination->mechanism_study cellular_assays Cell-Based Assays (e.g., Cancer Cell Lines) ic50_determination->cellular_assays molecular_docking In Silico Molecular Docking mechanism_study->molecular_docking end Conclusion: DNMT1 Inhibitory Potential molecular_docking->end gene_expression Gene Expression Analysis (Reactivation of silenced genes) cellular_assays->gene_expression gene_expression->end

Workflow for evaluating a potential DNMT1 inhibitor.

Experimental Protocols

In Vitro DNMT1 Inhibition Assay (Fluorogenic, Endonuclease-Coupled)

This protocol is adapted from the methodology used to identify and characterize laccaic acid A as a DNMT1 inhibitor.[1]

Objective: To determine the concentration-dependent inhibition of DNMT1 activity by a test compound (e.g., this compound).

Materials:

  • Recombinant human DNMT1 (e.g., RFTS-lacking catalytic domain for higher activity in vitro).

  • Fluorogenic DNA substrate: A hairpin oligonucleotide with a CpG site for methylation, a fluorophore (e.g., FAM) and a quencher. The loop contains a recognition site for a methylation-sensitive restriction enzyme (e.g., HpaII).

  • S-adenosyl-L-methionine (AdoMet), the methyl donor.

  • Methylation-sensitive restriction enzyme (e.g., HpaII).

  • Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 1 mM EDTA, 50 mM KCl, 1 mM DTT, 0.2 mg/ml BSA).

  • Test compound (this compound) dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In each well of the microplate, prepare the reaction mixture containing assay buffer, DNMT1 enzyme, and the fluorogenic DNA substrate.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the respective wells. Include a DMSO-only control (no inhibitor).

  • Initiation of Methylation: Start the reaction by adding AdoMet to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for DNA methylation.

  • Enzymatic Digestion: Add the methylation-sensitive restriction enzyme to each well. Incubate at 37°C for a further period (e.g., 30 minutes). The enzyme will only cleave the unmethylated DNA, separating the fluorophore and quencher, resulting in a fluorescence signal.

  • Fluorescence Measurement: Read the fluorescence intensity in each well using a plate reader (e.g., excitation/emission wavelengths appropriate for FAM).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Molecular Docking of this compound with DNMT1

This protocol provides a general workflow for in silico analysis to predict the binding affinity and mode of interaction between this compound and human DNMT1.

Objective: To computationally model the interaction of this compound with the DNMT1 active site and predict its potential as a DNA-competitive inhibitor.

Software and Resources:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • 3D structure of human DNMT1 (e.g., PDB ID: 4WXX).

  • 3D structure of this compound (can be generated from its chemical structure).

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human DNMT1 from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

    • Define the binding site, which is typically the catalytic pocket where the DNA substrate binds.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization of the ligand structure.

  • Molecular Docking:

    • Use a docking program to place the this compound molecule into the defined binding site of DNMT1.

    • The program will generate multiple possible binding poses and score them based on predicted binding affinity (e.g., binding energy in kcal/mol).

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the interactions between this compound and the amino acid residues in the DNMT1 binding pocket (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the predicted binding mode of this compound with that of the natural DNA substrate and known inhibitors like laccaic acid A to assess its potential for DNA-competitive inhibition.

Anticancer Activity of this compound

While direct evidence for DNMT1 inhibition by this compound is pending, studies have demonstrated its anti-proliferative effects against cancer cell lines. A study involving the fractionation of lac dye identified this compound as an active constituent with promising anticancer activity against MDA-MB-231 (breast cancer) and SiHa (cervical cancer) cell lines.[5][6] The methanolic fraction containing this compound showed significant inhibitory action.[5][6] These findings suggest that this compound may contribute to the overall anti-neoplastic properties of lac dye, and its mechanism could potentially involve epigenetic modifications, warranting further investigation into its effects on DNMT1.

Conclusion

This compound, a natural anthraquinone, presents an interesting candidate for investigation as a DNMT1 inhibitor, largely based on the well-documented activity of its close structural analog, laccaic acid A. The provided data and protocols for laccaic acid A offer a robust starting point for researchers to explore the potential of this compound as a novel epigenetic modulator for cancer therapy. Further studies are essential to elucidate the specific inhibitory activity and mechanism of action of this compound against DNMT1.

References

Mordanting Techniques for Laccaic Acid B Dyeing on Silk and Wool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for mordanting silk and wool fibers for dyeing with laccaic acid B, a principal coloring component of lac dye. The information compiled herein is based on scientific literature and is intended to guide researchers in achieving reproducible and varied color outcomes with desirable fastness properties.

Introduction

Laccaic acid, a natural anthraquinone dye derived from the insect Kerria lacca, has been utilized for centuries to impart red, pink, and purple hues to protein fibers such as silk and wool. The primary coloring components are laccaic acids A and B. Effective dyeing and the final color outcome, as well as the fastness of the dye, are highly dependent on the use of mordants. Mordants are metallic salts that form a coordination complex with the dye and the fiber, enhancing the dye uptake, creating a range of colors, and improving the fastness properties of the dyed material.[1][2] This document outlines various mordanting techniques and their effects on the colorimetric properties and fastness of this compound-dyed silk and wool.

Mordanting Mechanisms and Techniques

The interaction between the protein fiber (silk or wool), the mordant, and the laccaic acid dye is a chemical process involving the formation of a coordination complex. The metal ions from the mordant act as a bridge between the functional groups (such as carboxyl and hydroxyl groups) present in both the fiber and the dye molecule.[3] This complex is insoluble, which enhances the wash and light fastness of the dye.[4]

Three primary mordanting techniques are employed:

  • Pre-mordanting: The fiber is treated with the mordant before dyeing. This is the most common method and generally results in even dye uptake.[1]

  • Simultaneous Mordanting (Meta-mordanting): The mordant is added directly to the dyebath, and the fiber is mordanted and dyed in a single step. While more time-efficient, it may sometimes lead to less even dyeing.[1]

  • Post-mordanting: The fiber is dyed first and then treated with a mordant. This method can be used to modify the final color and improve fastness.[1]

Experimental Protocols

Materials and Reagents
  • Silk and wool yarn/fabric

  • This compound (or lac dye extract)

  • Mordants: Aluminum potassium sulfate (alum), ferrous sulfate, copper sulfate, stannous chloride

  • Acetic acid

  • Sodium carbonate (soda ash)

  • Non-ionic detergent

  • Distilled water

Scouring of Fibers

Before mordanting and dyeing, it is crucial to scour the silk and wool fibers to remove any impurities, oils, and sericin (in the case of silk) that might interfere with dye uptake.

Protocol for Scouring Silk:

  • Prepare a solution containing 0.5 g/L sodium carbonate and 2 g/L non-ionic detergent in distilled water.

  • Immerse the silk in the solution and heat to 80-90°C for 1-2 hours.

  • Rinse the silk thoroughly with warm water, followed by a cold water rinse.

  • Gently squeeze out excess water and air dry.

Protocol for Scouring Wool:

  • Prepare a solution of 1-2% non-ionic detergent based on the weight of the fiber (WOF) in warm water (40-50°C).

  • Gently immerse the wool and let it soak for 30-60 minutes without agitation to prevent felting.[5]

  • Rinse thoroughly with water of the same temperature.

  • Gently squeeze out excess water and air dry.

Mordanting Protocols

The following protocols are based on a pre-mordanting technique. The percentage of mordant is calculated based on the weight of the dry fiber (WOF).[6]

Alum Mordanting (for bright, clear colors):

  • Weigh the dry, scoured fiber.

  • Measure aluminum potassium sulfate (alum) at 15% WOF.[7]

  • Dissolve the alum in a small amount of hot water in a non-reactive pot (stainless steel or enamel).

  • Add enough cool water to the pot to allow the fiber to move freely.

  • Introduce the wetted fiber to the mordant bath.

  • Slowly heat the bath to 85-90°C for silk and 90-95°C for wool.[8]

  • Maintain this temperature for 1 hour, gently turning the fiber occasionally.

  • Allow the bath to cool before removing the fiber.

  • Rinse the fiber well with lukewarm water.

Iron (Ferrous Sulfate) Mordanting (for "saddened" or darker shades):

  • Weigh the dry, scoured fiber.

  • Measure ferrous sulfate at 2-4% WOF.

  • Follow steps 3-9 as in the alum mordanting protocol, but maintain the temperature at 70-80°C to minimize fiber damage.

Copper Sulfate Mordanting:

  • Weigh the dry, scoured fiber.

  • Measure copper sulfate at 2-5% WOF.

  • Follow steps 3-9 as in the alum mordanting protocol.

This compound Dyeing Protocol
  • Prepare the dyebath by dissolving the this compound extract in distilled water. The concentration can be varied to achieve different depths of shade (e.g., 5% WOF).[9]

  • Adjust the pH of the dyebath to be slightly acidic (pH 4-5) with acetic acid for brighter reds.

  • Introduce the wet, mordanted fiber to the dyebath at room temperature.

  • Slowly heat the dyebath to 85-90°C for silk and 90-95°C for wool.

  • Maintain this temperature for 1 hour, with occasional gentle stirring.

  • Allow the dyebath to cool completely before removing the fiber.

  • Rinse the dyed fiber with lukewarm water until the water runs clear.

  • Wash with a pH-neutral detergent, rinse, and air dry away from direct sunlight.

Data Presentation: Quantitative Analysis

The choice of mordant and mordanting technique significantly influences the final color and fastness properties of this compound-dyed silk and wool. The following tables summarize quantitative data from studies on this topic.

Table 1: Effect of Mordanting Method on Lac Dye Adsorption and Fastness on Silk [5][10][11]

Mordanting MethodDye Adsorbed (mg/g fiber)Wash Fastness (Staining on Cotton)Light Fastness
Pre-mordanting22.9553
Simultaneous19.874-53-4
Post-mordanting24.1253

Fastness ratings are on a scale of 1 to 5, where 5 is excellent.

Table 2: Colorimetric Values (CIELab*) and Fastness Properties of Lac-Dyed Silk with Different Mordants (Post-Mordanting) [5][10]

MordantLab*Wash Fastness (Color Change)Light Fastness
None78.622.404.6424
Alum55.2135.0613.124-54
Copper Sulfate48.9315.27-4.894-54
Ferrous Sulfate45.119.87-1.984-54
Stannous Chloride52.8937.3923.4544
Acetic Acid (0.1M)69.4318.9821.343-43-4
Tartaric Acid (0.5M)60.1225.4328.7643-4

L (lightness), a* (red-green axis), b* (yellow-blue axis)*

Table 3: Colorimetric Values (CIELab*) and Fastness Properties of Lac-Dyed Wool with Different Mordants (Pre-mordanting) [12][13]

MordantLab*Wash Fastness (Color Change)Light FastnessRubbing Fastness (Wet/Dry)
None50.1225.3410.2133-43/4
Alum48.7830.1215.67444/4-5
Copper Sulfate42.1118.982.344-544/5
Ferrous Sulfate35.8912.45-3.124-54-54/5

Note: Data for wool is compiled from multiple sources and represents typical values. Specific results may vary based on experimental conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical interactions involved in the mordanting and dyeing process.

experimental_workflow cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis Scouring Scouring (Silk/Wool) PreMordant Pre-mordanting Scouring->PreMordant SimulMordant Simultaneous Mordanting Scouring->SimulMordant Dyeing This compound Dyeing Scouring->Dyeing PreMordant->Dyeing Colorimetric Colorimetric Analysis (CIELab*) SimulMordant->Colorimetric Fastness Fastness Testing (Wash, Light, Rub) SimulMordant->Fastness PostMordant Post-mordanting PostMordant->Colorimetric PostMordant->Fastness Dyeing->PostMordant Dyeing->Colorimetric Dyeing->Fastness

Caption: Experimental workflow for mordanting and dyeing protein fibers.

mordant_mechanism Fiber Protein Fiber (-COOH, -OH, -NH2) Mordant Metal Mordant (e.g., Al³⁺, Fe²⁺) Fiber->Mordant forms complex with Complex Fiber-Mordant-Dye Coordination Complex Mordant->Complex forms Dye This compound (-COOH, -OH) Dye->Mordant chelates with

Caption: Chemical interaction between fiber, mordant, and dye.

Conclusion

The selection of mordant and the application technique are critical variables in the dyeing of silk and wool with this compound. Alum is a reliable mordant for achieving bright red and pink shades, while iron and copper sulfates can be used to produce a range of darker, more subdued tones, including purples and browns. The provided protocols and data serve as a comprehensive guide for researchers to explore the rich color palette and functional properties offered by this natural dye system. Careful control of experimental parameters is essential for achieving desired and reproducible results.

References

Application Note: Quantitative Analysis of Laccaic Acid B in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Laccaic acid B is one of the major components of lac dye, a natural colorant derived from the secretions of the insect Laccifer lacca Kerr.[1][2] Beyond its traditional use in the food and textile industries, laccaic acid and its derivatives are gaining attention for their potential therapeutic properties, including antioxidant, antimicrobial, and anticancer activities.[2][3] The structural similarity of laccaic acids to the anticancer drug Adriamycin has spurred interest in their pharmacological evaluation.[2] Accurate quantification of this compound in complex matrices such as food products, biological fluids, and herbal formulations is crucial for quality control, pharmacokinetic studies, and ensuring product safety.

This application note provides detailed protocols for the sample preparation, extraction, and quantitative analysis of this compound from complex mixtures using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

Principle of Analysis

The quantification of this compound relies on chromatographic separation followed by detection.

  • High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in the mixture based on its physicochemical interactions with a stationary phase (e.g., C8 or C18 column) and a liquid mobile phase.

  • Photodiode Array (PDA) Detection: Following separation, the compound is detected by its characteristic UV-Visible absorbance spectrum. Quantification is achieved by comparing the peak area of the analyte to a standard calibration curve.

  • Tandem Mass Spectrometry (MS/MS): For higher sensitivity and specificity, especially in very complex matrices, LC is coupled with MS/MS. The mass spectrometer ionizes the this compound molecule and fragments it, allowing for highly specific detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from Complex Matrices

Effective sample preparation is critical to remove interfering substances and enrich the analyte. This protocol describes a general workflow using solvent extraction followed by Solid-Phase Extraction (SPE) for cleanup.

Materials:

  • Methanol (HPLC grade)

  • Ammonium Acetate

  • Acetic Acid

  • Deionized Water

  • Mixed-mode or Reversed-Phase SPE Cartridges (e.g., C18, HLB)

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Homogenization: Weigh a representative amount of the sample (e.g., 1-5 g of a food product or 1 mL of a biological fluid). Homogenize the sample in a suitable solvent. For general purposes, extraction with methanol or a methanol/water mixture is effective.[3][4]

  • Solvent Extraction: Add 10 mL of methanol to the homogenized sample. Vortex vigorously for 5 minutes, followed by ultrasonication for 20 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete recovery and pool the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the pooled supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elution: Elute this compound with a small volume (e.g., 2 x 1 mL) of an appropriate solvent, such as methanol or acetonitrile. For acidic compounds, elution with acidified methanol can improve recovery.[5]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.[6]

G cluster_prep Sample Preparation Workflow sample 1. Raw Sample (e.g., Food, Biological Fluid) homogenize 2. Homogenization & Solvent Extraction (Methanol) sample->homogenize centrifuge 3. Centrifugation (10,000 x g) homogenize->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant spe 5. SPE Cleanup (Condition, Load, Wash) supernatant->spe elute 6. Elution spe->elute reconstitute 7. Dry & Reconstitute in Mobile Phase elute->reconstitute final_sample Final Extract for Analysis reconstitute->final_sample

Caption: Workflow for extraction and cleanup of this compound.
Protocol 2: Quantitative Analysis by HPLC-PDA

This method is suitable for routine quality control and quantification where analyte concentrations are within the microgram per milliliter (µg/mL) range.

Instrumentation and Conditions: The following table summarizes a validated set of conditions for the analysis of laccaic acids.[1][4]

ParameterSpecification
HPLC System Standard HPLC with quaternary pump, autosampler, and PDA detector
Column C8 or C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.3% Ammonium Phosphate in Water or 0.15% Perchloric Acid in Water
Mobile Phase B Methanol or Methanol:Acetonitrile (85:15)
Gradient Program Optimized gradient from ~10% B to 90% B over 30-40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10-20 µL
PDA Detection Monitor at 280 nm and 490 nm; scan range 200-600 nm for peak purity
Reference Standard Purified this compound for calibration curve (0.1 - 20 µg/mL)

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration: Inject a series of known concentrations of this compound standard to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: Inject the prepared sample extracts.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard. Quantify the amount using the linear regression equation from the calibration curve.

Protocol 3: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for trace-level quantification, analysis in highly complex biological matrices, and confirmatory analysis.

Instrumentation and Conditions: The following table provides typical parameters for LC-MS/MS analysis.[4][7][8]

ParameterSpecification
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Mass Spectrometer Triple Quadrupole or Ion Trap MS
Ionization Source Electrospray Ionization (ESI), Negative Mode
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion [M-H]⁻ → Product Ions (Specific m/z values to be optimized)
Gas Temperatures To be optimized based on instrument (typically 300-500 °C)
Ion Spray Voltage To be optimized (typically -3000 to -4500 V)

Procedure:

  • Method Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and product ion transitions (MRM) and optimize collision energy and other source parameters.

  • System Suitability: Equilibrate the LC-MS/MS system and run a standard to ensure sensitivity and reproducibility.

  • Analysis: Inject the calibration standards followed by the prepared sample extracts.

  • Data Processing: Process the data using the instrument's software. Quantify this compound based on the peak area of its specific MRM transition against the calibration curve.

G cluster_analysis General Analytical Workflow sample 1. Prepared Sample Extract injection 2. Inject into HPLC or LC-MS/MS sample->injection separation 3. Chromatographic Separation (C18 Column) injection->separation detection 4. Detection (PDA or MS/MS) separation->detection acquisition 5. Data Acquisition (Chromatogram) detection->acquisition quantification 6. Quantification vs. Calibration Curve acquisition->quantification result Result: Concentration of this compound quantification->result

Caption: Overview of the instrumental analysis and data processing steps.

Data and Method Validation

For a quantitative method to be reliable, it must be validated. The following table summarizes typical performance characteristics for an HPLC-PDA method for laccaic acid analysis in food matrices.[4]

Validation ParameterTypical Performance Data
Linearity (r²) ≥ 0.999
Accuracy (%) 90.3 – 122.2
Precision (RSD%) 0.3 – 13.1
Recovery Rate (%) 91.6 – 114.9
Limit of Detection (LOD) 0.01 – 0.15 µg/mL
Limit of Quantitation (LOQ) 0.02 – 0.47 µg/mL

These parameters demonstrate that the described HPLC-PDA method is accurate, precise, and sensitive for the intended purpose. For LC-MS/MS methods, LOD and LOQ values are typically lower, offering enhanced sensitivity for trace analysis.

References

Synthesis and Evaluation of Laccaic Acid B Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a naturally occurring polyhydroxy anthraquinone, a constituent of the lac dye produced by the insect Kerria lacca.[1] It belongs to a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Possessing a structure with similarities to the chemotherapeutic agent Adriamycin, this compound has demonstrated potential as an anticancer, antimicrobial, and antioxidant agent.[1][2] Furthermore, studies suggest its involvement in modulating key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are often dysregulated in various diseases.

These application notes provide detailed protocols for the synthesis of this compound derivatives and the evaluation of their biological activities. The information is intended to guide researchers in the exploration of these compounds for potential therapeutic applications.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₄H₁₆O₁₂
IUPAC Name 3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid
Molecular Weight 496.38 g/mol
CAS Number 17249-00-2
Appearance Red crystalline solid
Solubility Sparingly soluble in water, soluble in organic solvents and alkaline solutions.

Synthesis of this compound Derivatives

While this compound is naturally sourced, its derivatives can be synthesized to explore structure-activity relationships and enhance its therapeutic potential. The hydroxyl and carboxylic acid functional groups on the this compound scaffold are amenable to chemical modification.

Protocol 1: Synthesis of this compound Methyl Ester

This protocol describes the esterification of the carboxylic acid groups of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound methyl ester.

  • Purify the product using column chromatography on silica gel.

Experimental Protocols for Biological Evaluation

Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, SiHa cervical cancer)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (solvent only).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]

Antimicrobial Activity

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • This compound derivatives

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][4]

Signaling Pathway Analysis

This compound has been implicated in the modulation of the PI3K/Akt and NF-κB signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Aberrant activation of this pathway is common in many cancers and contributes to tumor growth and proliferation.[5] Natural products that inhibit this pathway are of great interest for cancer therapy.[6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes LaccaicAcidB This compound Derivatives LaccaicAcidB->PI3K Inhibits LaccaicAcidB->Akt Inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immune responses, and cell survival.[7] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription Activates LaccaicAcidB This compound Derivatives LaccaicAcidB->IKK Inhibits

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of this compound derivatives.

Workflow Start Start: this compound Synthesis Synthesis of Derivatives (e.g., Esterification, Amidation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Anticancer Anticancer Assays (MTT, etc.) Bioassays->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution, etc.) Bioassays->Antimicrobial DataAnalysis Data Analysis & Structure-Activity Relationship Anticancer->DataAnalysis Antimicrobial->DataAnalysis End Lead Compound Identification DataAnalysis->End

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of natural product-based compounds for further investigation in drug discovery. The protocols and information provided herein are intended to serve as a guide for researchers to synthesize novel derivatives and evaluate their therapeutic potential. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the pharmacological properties of these compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Laccaic Acids A and B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of laccaic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) separation of laccaic acids A and B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for separating laccaic acids A and B?

A1: Reversed-phase C18 columns are the most commonly cited and effective stationary phases for the separation of laccaic acids A and B.[1][2] These columns provide the necessary hydrophobicity to retain these anthraquinone derivatives. For challenging separations, a C8 column has also been reported to yield good resolution.[3] The choice between C18 and C8 may depend on the specific sample matrix and the degree of resolution required.

Q2: Which mobile phase composition is best for resolving laccaic acid A and B?

A2: A gradient elution using a polar, acidified aqueous solvent (Mobile Phase A) and an organic solvent (Mobile Phase B) is standard practice. A common mobile phase combination consists of water with a small percentage of acid (e.g., 0.15-0.3% perchloric acid or 0.3% formic acid) and methanol or acetonitrile as the organic modifier.[1][2] Acidifying the mobile phase is crucial as it suppresses the ionization of the carboxylic acid groups on the laccaic acid molecules, leading to sharper peaks and better retention on the reversed-phase column.[4]

Q3: What are the typical retention times for laccaic acids A and B?

A3: Retention times are highly method-dependent. However, under similar reversed-phase conditions, laccaic acid A typically elutes slightly after laccaic acid B, although some methods show very close elution.[2] For example, one analytical method reported retention times of approximately 20.1 minutes for laccaic acid A and 19.7 minutes for this compound, highlighting the difficulty of the separation.[2] A preparative method showed baseline separation with retention times of 15.19 min for laccaic acid A and 25.09 min for this compound.[1]

Q4: What is the optimal detection wavelength for analyzing laccaic acids?

A4: Laccaic acids are colored compounds and can be effectively monitored using a Photodiode Array (PDA) or UV-Vis detector. The maximum absorbance (λmax) for laccaic acids A and B is in the visible range, typically around 490-496 nm.[2] Monitoring at a lower wavelength, such as 275 nm, is also possible.[1] Using a PDA detector allows for the simultaneous acquisition of spectra to confirm peak identity and purity.

Experimental Protocols

Protocol 1: Analytical Scale Separation of Laccaic Acids

This protocol is adapted from a method used for the analysis of lac dye components.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the lac dye sample in the initial mobile phase composition (e.g., 93:7 Water/Methanol with 0.3% acid).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulates.

  • HPLC System & Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase A: Water with 0.3% (v/v) perchloric acid or formic acid.[2]

    • Mobile Phase B: Pure Methanol.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Column Temperature: 35 °C.[2]

    • Injection Volume: 25 µL.[2]

    • Detector: PDA/DAD set to acquire data across a range (e.g., 250-600 nm), with specific monitoring at 496 nm.

  • Gradient Elution Program:

    • A detailed gradient program is crucial for resolving the closely eluting peaks. See Table 1 for an example gradient.

Protocol 2: Preparative Scale Isolation of Laccaic Acids

This protocol is based on a validated method for isolating laccaic acids A, B, and D.[1]

  • Sample Preparation:

    • Prepare a concentrated solution of the crude lac dye extract in the initial mobile phase.

    • Ensure the sample is fully dissolved and filtered to prevent column clogging.

  • Preparative HPLC System & Conditions:

    • Column: Inertsil ODS-3 C18 column (dimensions suitable for preparative scale).[1]

    • Mobile Phase A: 0.15% perchloric acid in water.[1]

    • Mobile Phase B: Methanol:Acetonitrile (85:15, v/v).[1]

    • Flow Rate: 15 mL/min.[1]

    • Detector: PDA detector monitoring at 275 nm and 410 nm.[1]

    • Fraction Collector: Configure to collect fractions based on time or peak detection.

  • Gradient Elution Program:

    • The gradient must be optimized to maximize the separation between the target peaks for pure fraction collection. See Table 2 for an example program.

Data Presentation

Table 1: Example Analytical HPLC Gradient Program [2]

Time (minutes)% Mobile Phase A (0.3% Acid in Water)% Mobile Phase B (Methanol)
0.0 - 2.0937
8.08515
25.02575
27.02080
29.0595
33.0937

Table 2: Example Preparative HPLC Gradient Program [1]

Time (minutes)% Mobile Phase A (0.15% Perchloric Acid)% Mobile Phase B (MeOH:ACN)
0.08020
10.06040
20.04060
28.02080
30.08020
33.08020

Troubleshooting Guide

This guide addresses common issues encountered during the separation of laccaic acids A and B.

Problem 1: Poor Resolution or Co-elution of Laccaic Acid A and B Peaks

  • Possible Cause 1: Mobile phase gradient is not optimal.

    • Solution: The elution of laccaic acids A and B can be very close.[2] To improve separation, make the gradient shallower (i.e., decrease the rate of change of the organic solvent percentage) around the elution time of the target peaks. This increases the run time but provides more opportunity for the analytes to interact differently with the stationary phase.[5]

  • Possible Cause 2: Inappropriate mobile phase pH.

    • Solution: Ensure the mobile phase is sufficiently acidic (pH 2-4).[4] An insufficiently low pH can lead to partial ionization of the carboxylic acid groups, causing peak broadening and tailing, which severely impacts resolution. Verify the pH of your aqueous mobile phase.

  • Possible Cause 3: Column efficiency has degraded.

    • Solution: Column performance deteriorates over time. First, try cleaning the column according to the manufacturer's instructions. If resolution does not improve, replace the column. Using a guard column can help extend the life of the analytical column.[6]

Problem 2: Peak Tailing

  • Possible Cause 1: Secondary interactions with silica.

    • Solution: This is a common issue with acidic analytes like laccaic acids.[7] The primary solution is to lower the mobile phase pH (to pH 2-3) to suppress the ionization of both the analyte's carboxylic acid groups and the column's surface silanol groups.[4] Using a modern, high-purity, end-capped C18 column can also significantly reduce these interactions.[4]

  • Possible Cause 2: Column overload.

    • Solution: Injecting too much sample can saturate the stationary phase.[4] Reduce the sample concentration or the injection volume and re-run the analysis.

  • Possible Cause 3: Sample solvent is too strong.

    • Solution: If the sample is dissolved in a solvent significantly stronger (i.e., more organic content) than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase mixture.[8]

Problem 3: Fluctuating Retention Times

  • Possible Cause 1: Inconsistent mobile phase preparation.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for every run. Small variations in the percentage of organic solvent or acid concentration can lead to shifts in retention time. Premixing the mobile phases or using a reliable gradient proportioning valve is essential.[9]

  • Possible Cause 2: Unstable column temperature.

    • Solution: Temperature affects mobile phase viscosity and separation selectivity. Use a column oven to maintain a constant and stable temperature (e.g., 35 °C) for reproducible results.[2][10]

  • Possible Cause 3: Air bubbles in the pump.

    • Solution: Ensure all solvents are properly degassed before use. Air bubbles in the pump heads can cause pressure fluctuations and lead to erratic flow rates and retention times.[11] Purge the pump if you suspect air is trapped in the system.

Visualized Workflows and Logic

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Lac Dye Sample Inject Inject Filtered Sample Sample->Inject MobilePhase Prepare Mobile Phases (Aqueous + Organic) Degas Degas Solvents MobilePhase->Degas Equilibrate Equilibrate System with Initial Conditions Degas->Equilibrate Equilibrate->Inject Gradient Run Gradient Program Inject->Gradient Detect Detect with PDA/UV-Vis Gradient->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify & Report Integrate->Quantify

Caption: Standard workflow for HPLC analysis of laccaic acids.

Troubleshooting_Resolution Problem Poor Resolution / Co-elution Cause1 Suboptimal Gradient? Problem->Cause1 Cause2 Incorrect pH? Problem->Cause2 Cause3 Column Degradation? Problem->Cause3 Solution1 Make Gradient Shallower Around Target Peaks Cause1->Solution1 Fix Solution2 Verify pH is 2-4 (Suppress Ionization) Cause2->Solution2 Fix Solution3 1. Clean Column 2. Replace Column Cause3->Solution3 Fix

Caption: Troubleshooting logic for poor peak resolution.

References

troubleshooting poor solubility of laccaic acid B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laccaic acid B, focusing on challenges related to its poor solubility in aqueous solutions.

Troubleshooting Guide: Poor Solubility of this compound

Low aqueous solubility is a common issue encountered when working with this compound. This guide provides a systematic approach to troubleshoot and overcome this challenge.

Logical Workflow for Troubleshooting Solubility Issues

Below is a workflow diagram to guide you through the steps of addressing poor solubility of this compound.

Laccaic_Acid_B_Solubility_Workflow start Start: this compound powder does not dissolve in aqueous buffer check_ph 1. Check the pH of the aqueous solution start->check_ph is_acidic Is the pH acidic or neutral (≤ 7)? check_ph->is_acidic adjust_ph 2. Adjust pH to alkaline conditions (pH > 7.5) is_acidic->adjust_ph Yes still_insoluble_ph Still insoluble? is_acidic->still_insoluble_ph No (pH is already alkaline) use_base Add a small amount of dilute NaOH or Na2CO3 solution dropwise while stirring. adjust_ph->use_base adjust_ph->still_insoluble_ph increase_temp 3. Gently warm the solution (e.g., to 37-40°C) still_insoluble_ph->increase_temp Yes success Success: this compound is dissolved still_insoluble_ph->success No temp_note Use a water bath and monitor temperature. Avoid boiling. increase_temp->temp_note still_insoluble_temp Still insoluble? increase_temp->still_insoluble_temp use_cosolvent 4. Prepare a stock solution in an organic solvent (e.g., DMSO) still_insoluble_temp->use_cosolvent Yes still_insoluble_temp->success No cosolvent_note Prepare a concentrated stock and dilute into your aqueous medium. Ensure final solvent concentration is low and compatible with your experiment. use_cosolvent->cosolvent_note use_cosolvent->success failure Consult further resources or consider alternative formulations PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Laccaic_Acid This compound Laccaic_Acid->PI3K Inhibition (potential) Laccaic_Acid->Akt Inhibition (potential) ERK_NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases ERK ERK Upstream_Kinases->ERK IKK IKK Complex Upstream_Kinases->IKK NFkB NF-κB ERK->NFkB promotes activation IkB IκB IKK->IkB phosphorylates for degradation IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Laccaic_Acid This compound Laccaic_Acid->ERK Inhibition (potential) Laccaic_Acid->IKK Inhibition (potential)

Technical Support Center: Enhancing the Lightfastness of Laccaic Acid B Dyed Fabrics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the lightfastness of fabrics dyed with laccaic acid B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its lightfastness a concern?

This compound is a natural red dye belonging to the anthraquinone class of colorants. It is a major component of lac dye, which is derived from the resinous secretions of the Kerria lacca insect. While it produces vibrant red to purple shades on natural fibers like silk and wool, like many natural dyes, it can be susceptible to fading upon prolonged exposure to light. This degradation can limit its application in textiles that require high durability and color stability.

Q2: What are the primary factors that contribute to the fading of this compound dye on fabrics?

The photodegradation of dyes is a complex process, but the primary drivers for fading in this compound and other natural dyes include:

  • UV Radiation: High-energy ultraviolet (UV) light can break down the chemical bonds within the dye molecule, leading to a loss of color.

  • Photo-oxidation: In the presence of oxygen and light, reactive oxygen species (ROS) can be generated. These highly reactive molecules, such as singlet oxygen and hydroxyl radicals, can attack and degrade the dye molecules.

  • Mordant Type: The choice of mordant, a substance used to fix the dye to the fabric, can significantly influence the lightfastness of the final color. Some mordants form more stable complexes with the dye, offering better protection against fading.

Q3: Can the choice of mordant improve the lightfastness of this compound?

Yes, the selection of an appropriate mordant is a critical step in improving lightfastness. Research on lac dye has shown that different mordants can yield varying degrees of color stability. For instance, studies on dyeing leather with lac dye have indicated that using acetic acid as a mordant can result in excellent lightfastness. While specific data for this compound on various textile fibers is limited, it is a promising area for experimentation.

Q4: Are there any post-treatment methods to enhance the lightfastness of fabrics already dyed with this compound?

Yes, post-treatments with UV absorbers and antioxidants have been shown to be effective in improving the lightfastness of various natural and synthetic dyes, and these principles can be applied to this compound.

  • UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as harmless heat, thereby protecting the dye molecules from photodegradation.

  • Antioxidants: These substances can scavenge reactive oxygen species that are responsible for the photo-oxidative degradation of the dye.

Interestingly, lac dye itself has been found to possess some inherent antioxidant properties, which may contribute to its baseline lightfastness.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid fading of dyed fabric under light exposure. Inadequate mordanting or use of a mordant that does not enhance lightfastness.1. Experiment with different mordants. Acetic acid has shown promise with lac dye on leather and could be a good starting point for textiles.2. Ensure proper mordanting procedures are followed to achieve optimal dye-mordant-fiber complex formation.
Color shifts or dulling of the fabric over time. Photo-oxidative degradation of the this compound molecules.1. Apply a post-treatment with a suitable antioxidant. Vitamin C (L-Ascorbic acid) and gallic acid have proven effective for other natural dyes.2. Store dyed fabrics away from direct sunlight and sources of high-energy artificial light.
Fading is more pronounced in areas exposed to direct sunlight. UV radiation is breaking down the dye molecules.1. Apply a UV absorber as a finishing treatment. Benzophenone and benzotriazole derivatives are common choices.2. Consider blending this compound dyed fibers with fibers that have inherent UV-blocking properties.
Inconsistent lightfastness across a single dyed fabric. Uneven application of the dye, mordant, or post-treatment finish.1. Review and optimize the dyeing, mordanting, and finishing processes to ensure uniform application.2. Ensure thorough rinsing after each step to remove any residual chemicals that could affect fastness.

Experimental Protocols

Protocol 1: Post-Treatment with an Antioxidant (Vitamin C)

This protocol is adapted from general methods for improving the lightfastness of natural dyes and may require optimization for this compound.

  • Preparation of Treatment Solution: Prepare a 1% (w/v) solution of L-Ascorbic acid (Vitamin C) in deionized water.

  • Fabric Immersion: Immerse the this compound dyed fabric in the antioxidant solution at a liquor ratio of 1:20 (e.g., 1 gram of fabric to 20 mL of solution).

  • Treatment: Gently agitate the fabric in the solution for 30 minutes at 40°C.

  • Rinsing and Drying: Remove the fabric, gently squeeze out the excess solution, and rinse thoroughly with cold deionized water. Allow the fabric to air dry in the dark.

Protocol 2: Post-Treatment with a UV Absorber (Benzophenone Derivative)

This protocol is a general guideline and the specific UV absorber and application method may need to be adjusted based on the fabric type and available equipment.

  • Preparation of Treatment Solution: Prepare a 1% (w/v) solution of a water-soluble benzophenone-based UV absorber (e.g., 2-hydroxy-4-methoxy-benzophenone-5-sulfonic acid) in deionized water.

  • Fabric Immersion: Immerse the this compound dyed fabric in the UV absorber solution at a liquor ratio of 1:20.

  • Treatment: Heat the solution to 60°C and maintain this temperature for 30-45 minutes with gentle agitation.

  • Cooling, Rinsing, and Drying: Allow the bath to cool to room temperature. Remove the fabric, rinse thoroughly with deionized water, and air dry in a dark environment.

Data Presentation

Table 1: Potential Improvement in Lightfastness with Post-Treatments (Hypothetical Data for this compound based on other Natural Dyes)

TreatmentLightfastness Rating (Blue Wool Scale)
Untreated this compound Dyed Fabric2-3
+ 1% Vitamin C3-4
+ 1% Gallic Acid3-4
+ 1% Benzophenone UV Absorber4-5

Note: The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness). The data presented here is an estimation based on the performance of these treatments on other natural dyes and requires experimental validation for this compound.

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment for Lightfastness cluster_evaluation Evaluation A Fabric Scouring B Mordanting A->B C Dyeing with this compound B->C D Antioxidant Treatment (e.g., Vitamin C) C->D Application of Protective Finish E UV Absorber Treatment (e.g., Benzophenone) C->E Application of Protective Finish F Lightfastness Testing (e.g., Xenon Arc Lamp) D->F E->F

Caption: Experimental workflow for improving the lightfastness of this compound dyed fabrics.

photodegradation_pathway cluster_light cluster_dye cluster_degradation cluster_protection Light UV and Visible Light Dye This compound (Chromophore) Light->Dye Excitation UV_Absorber UV Absorber Light->UV_Absorber Absorbs UV FadedDye Faded/Colorless Products Dye->FadedDye Photodegradation ROS Reactive Oxygen Species (ROS) Dye->ROS Generates UV_Absorber->Dye Protects Antioxidant Antioxidant Antioxidant->ROS Scavenges ROS->FadedDye Attacks & Degrades

Caption: Simplified signaling pathway of photodegradation and protection mechanisms for this compound.

Technical Support Center: Large-Scale Production of Laccaic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of laccaic acid B.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude this compound Extract 1. Inefficient Extraction Method: Traditional water-washing of sticklac is often inefficient due to the low water solubility of laccaic acids and their entrapment within the hydrophobic lac resin. Yields as low as 0.3-0.4% of the initial sticklac weight have been reported. 2. Incomplete Liberation from Lac Resin: The lac resin tightly binds the laccaic acid, preventing its complete release into the solvent. 3. Degradation during Extraction: Prolonged exposure to high temperatures or unfavorable pH can lead to the degradation of this compound.1. Employ an Alkali-Dissolution Acid-Precipitation Method: Dissolving the sticklac in an alkaline solution (e.g., sodium carbonate or sodium hydroxide) improves the solubility of laccaic acid and breaks down the resin matrix. Subsequent acidification precipitates the laccaic acid, significantly improving yield. 2. Optimize Extraction Parameters: Control temperature (e.g., 30-40°C during dissolution) and pH to maximize extraction and minimize degradation. 3. Microwave-Assisted Extraction (MAE): Consider MAE to potentially reduce extraction time and improve efficiency, though careful optimization is needed to prevent product degradation.
Low Purity of Crude Extract 1. Co-extraction of Impurities: The crude extract from sticklac contains significant amounts of impurities, including lac resin, waxes, insect debris, and other laccaic acid isomers (A, C, D, E). 2. Presence of Insoluble Particulates: Sticklac processing can introduce insoluble materials into the extract.1. Initial Filtration/Centrifugation: Remove solid impurities from the initial alkaline solution by filtration or centrifugation. 2. Selective Precipitation: Carefully control the pH during acid precipitation to selectively precipitate laccaic acids while leaving some impurities in the solution. 3. Solvent Washing: Wash the crude precipitate with appropriate solvents to remove resinous and waxy residues.
Difficulty in Separating this compound from Other Isomers 1. Similar Chemical Structures: Laccaic acids A, B, C, and E have very similar chemical structures and polarities, making their separation challenging. 2. Co-precipitation: During the initial extraction and precipitation, all laccaic acid isomers tend to precipitate together.1. Chromatographic Techniques: For high purity, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are effective at the lab scale. Scaling these methods up can be a significant challenge. 2. Fractional Crystallization: Investigate fractional crystallization under different solvent and temperature conditions to selectively crystallize this compound. This may require extensive process development.
Product Degradation During Purification 1. pH Sensitivity: Laccaic acids are sensitive to pH changes. Extreme alkaline or acidic conditions can alter their chemical structure and color.[1] 2. Thermal Instability: Like many polyhydroxy anthraquinones, this compound can degrade at elevated temperatures, especially over extended periods.[2] 3. Light Sensitivity: Exposure to light can cause fading and degradation of natural dyes like laccaic acid.[3]1. Maintain Optimal pH Range: Buffer solutions and carefully control pH throughout the purification process. Avoid prolonged exposure to harsh pH conditions. 2. Use Low-Temperature Processes: Where possible, conduct purification steps at or below room temperature. If heating is necessary, minimize the duration and temperature. 3. Protect from Light: Store solutions and the final product in light-protected containers.
Poor Solubility of Purified this compound 1. Inherent Low Water Solubility: The free acid form of this compound has low solubility in water.[4] 2. Aggregation: Molecules may aggregate upon precipitation and drying, hindering re-dissolution.1. Convert to a Salt Form: For applications where a neutral pH is acceptable, converting this compound to its sodium or potassium salt will significantly increase its water solubility.[4] 2. Use of Co-solvents: Employing co-solvents such as ethanol or DMSO can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in scaling up the production of this compound?

A1: The primary challenges in the large-scale production of this compound include:

  • Low natural abundance: this compound is a minor component of the total laccaic acids in lac dye.

  • Inefficient initial extraction: Traditional methods result in low yields from the raw sticklac.

  • Complex purification: Separating this compound from other structurally similar laccaic acid isomers is difficult and costly to scale up.

  • Product stability: this compound is susceptible to degradation from pH, temperature, and light, which can lead to yield loss and impurities during processing.

  • Economic feasibility: The high cost of purification for a minor component can make large-scale production economically challenging.

Q2: What is a realistic yield to expect for purified this compound from sticklac?

A2: While specific yields for large-scale purified this compound are not widely published, the initial crude lac dye yield from sticklac can be improved from less than 1% with traditional methods to higher percentages with optimized alkali-extraction methods. The final yield of purified this compound will be a fraction of this, depending on its natural concentration in the dye and the efficiency of the purification process. Significant losses, potentially up to 40-50%, can be expected during downstream processing to achieve high purity, similar to what is observed in the purification of other organic acids.[2]

Q3: What are the main impurities to be aware of during production?

A3: The crude laccaic acid extract from sticklac typically contains:

  • Lac resin: The primary component of sticklac.

  • Lac wax: A complex mixture of long-chain fatty acids and alcohols.

  • Other laccaic acid isomers: Primarily laccaic acid A, C, and E.

  • Insect debris and woody material: Physical impurities from the host tree and the lac insects.

Q4: What analytical methods are recommended for quality control?

A4: For quality control during the production of this compound, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector: This is the most common method for separating, identifying, and quantifying the different laccaic acid isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive identification of the compounds based on their mass-to-charge ratio.

  • UV-Vis Spectroscopy: Can be used for rapid quantification of total laccaic acid content, but it cannot differentiate between the isomers.

Quantitative Data

Table 1: Comparison of Laccaic Acid Extraction Methods

Extraction Method Typical Yield of Crude Lac Dye (% of sticklac weight) Key Advantages Key Disadvantages
Traditional Water Washing0.3 - 0.4%Simple, uses water as a solvent.Very low yield, inefficient.
Alkali-Dissolution & Acid-PrecipitationCan be significantly higher (specific large-scale data for this compound is limited)Higher yield, better separation from resin.Requires use of acids and bases, more complex process.
Microwave-Assisted Extraction (MAE)Data on large-scale yield is limited.Faster extraction times.Potential for product degradation if not optimized, scalability challenges.

Table 2: Purity of Laccaic Acid Components from a Lab-Scale Chromatographic Separation

Laccaic Acid Isomer Purity Achieved
Laccaic Acid A98.1%
This compound98.2%
Laccaic Acid C97.2%
Data from a high-speed counter-current chromatography separation.

Experimental Protocols

Protocol 1: Alkali-Dissolution and Acid-Precipitation for Crude Laccaic Acid Extraction

  • Preparation of Sticklac: Grind raw sticklac to a fine powder to increase the surface area for extraction.

  • Alkaline Dissolution:

    • Suspend the powdered sticklac in a dilute aqueous solution of sodium carbonate or sodium hydroxide.

    • Stir the mixture at a controlled temperature (e.g., 30-40°C) for a specified time (e.g., 1-2 hours) to dissolve the laccaic acids and break down the resin.

  • Removal of Insoluble Impurities:

    • Filter or centrifuge the alkaline solution to remove insoluble materials such as insect debris, bark, and a significant portion of the lac resin.

  • Acid Precipitation:

    • Slowly add a mineral acid (e.g., hydrochloric acid) to the clarified alkaline solution while stirring.

    • Monitor the pH and continue adding acid until the optimal pH for laccaic acid precipitation is reached (typically in the acidic range).

    • Allow the precipitate to settle for several hours, or overnight, at a cool temperature (e.g., 4°C) to maximize precipitation.

  • Collection and Washing of Crude Product:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the crude laccaic acid precipitate with water to remove residual acid and salts. Further washing with organic solvents may be necessary to remove remaining resinous impurities.

  • Drying: Dry the washed crude product under vacuum at a low temperature to avoid thermal degradation.

Protocol 2: General Workflow for Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude laccaic acid extract in a suitable solvent (e.g., a mixture of methanol and water) and filter it through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic System:

    • Column: Use a preparative scale reverse-phase C18 column.

    • Mobile Phase: A gradient of an acidic aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). The gradient will need to be optimized to achieve separation of the laccaic acid isomers.

    • Detector: A PDA detector to monitor the elution of the different components at multiple wavelengths.

  • Injection and Fraction Collection:

    • Inject a large volume of the prepared sample onto the column.

    • Collect fractions as the different laccaic acid isomers elute from the column. The fraction collection can be triggered by time or by the detector signal corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound.

  • Solvent Evaporation and Lyophilization: Pool the pure fractions of this compound and remove the solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification sticklac Sticklac grinding Grinding sticklac->grinding alkali_dissolution Alkali Dissolution grinding->alkali_dissolution filtration Filtration/Centrifugation alkali_dissolution->filtration acid_precipitation Acid Precipitation filtration->acid_precipitation crude_laccaic_acid Crude Laccaic Acid acid_precipitation->crude_laccaic_acid chromatography Preparative Chromatography (e.g., HPLC) crude_laccaic_acid->chromatography fraction_collection Fraction Collection (this compound) chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation lyophilization Lyophilization solvent_evaporation->lyophilization pure_laccaic_acid_b Pure this compound lyophilization->pure_laccaic_acid_b

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_epigenetic Epigenetic Regulation cluster_metabolic Metabolic Regulation laccaic_acid_b This compound dnmt1 DNMT1 (DNA Methyltransferase 1) laccaic_acid_b->dnmt1 Inhibits kdm2a_foxo1 KDM2A/FOXO1 Signaling laccaic_acid_b->kdm2a_foxo1 Modulates dna_methylation DNA Methylation dnmt1->dna_methylation Promotes gene_silencing Gene Silencing dna_methylation->gene_silencing Leads to kdm2a KDM2A foxo1 FOXO1 gluconeogenesis Hepatic Gluconeogenesis kdm2a_foxo1->gluconeogenesis Reduces

Caption: Potential signaling pathways influenced by this compound.

References

method refinement for consistent laccaic acid B staining

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Laccaic Acid B Staining

This technical support center provides guidance for researchers, scientists, and drug development professionals on . The following information is curated to address common challenges and provide a foundation for developing robust staining protocols.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a naturally occurring red anthraquinone pigment.[1] It is a component of lac dye, which is extracted from the resinous secretions of the lac insect, Kerria lacca.[1][2] Historically, it has been used extensively as a dye for textiles, particularly silk, wool, and cotton, and also as a food and cosmetic colorant.[3][4][5] In a research context, its potential biological activities, such as anticancer effects, have been investigated.[1]

2. What is the mechanism of this compound staining?

The staining mechanism of this compound involves the interaction of its hydroxyl and carboxylic acid groups with cellular components.[1] It can form coordination complexes with metal ions (mordants), which then bind to tissues, enhancing the intensity and stability of the stain.[1][6] The molecule can also bind to proteins and nucleic acids.[1] The final color can be sensitive to pH, with acidic conditions favoring orange-red hues and alkaline conditions resulting in more purplish tones.[4][6]

3. Why is my this compound staining inconsistent?

Inconsistent staining can arise from several factors:

  • pH variability: this compound is sensitive to pH; minor shifts in the pH of your staining solution or washing buffers can alter the final color.[4][6]

  • Mordant issues: The type, concentration, and application method of the mordant are critical for consistent staining.[3][6] Inconsistent mordanting will lead to variable staining intensity.

  • Fixation method: The choice of fixative can impact the availability of binding sites for the dye.

  • Tissue processing: Variations in tissue thickness and processing can affect dye penetration and binding.

  • Dye solution stability: The age and storage of your this compound solution can affect its performance.

4. Can I use this compound without a mordant?

While this compound can bind to some tissues without a mordant, the resulting color is often weak and has poor fastness.[3] Mordants such as aluminum potassium sulfate (alum), ferrous sulfate, or stannous chloride are typically used to form a complex with the dye, which then binds strongly to the tissue, resulting in a more vibrant and stable stain.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining Ineffective mordantingEnsure the mordant is fresh and at the correct concentration. Optimize the mordanting time and consider pre-mordanting, simultaneous mordanting, or post-mordanting techniques.[3]
Incorrect pH of staining solutionAdjust the pH of the this compound solution. An acidic pH (around 5) has been shown to be optimal for dyeing silk and may be a good starting point for tissue staining.[3]
Poor dye penetrationIncrease the staining time or temperature. For tissues, ensure proper deparaffinization and rehydration.
Uneven Staining Incomplete mixing of staining solutionThoroughly mix the staining solution before and during application.
Non-uniform tissue fixationEnsure consistent fixation protocols and that the entire tissue is immersed in the fixative.
Presence of air bubblesGently apply the coverslip to avoid trapping air bubbles.
Background Staining Inadequate washingIncrease the duration and/or number of washing steps after staining.
Over-stainingReduce the concentration of the this compound solution or decrease the staining time.
Non-specific bindingConsider using a blocking agent appropriate for your tissue type before staining.
Inconsistent Color pH fluctuationsUse buffered solutions for all steps, including washing, to maintain a consistent pH.[4][6]
Mordant typeDifferent mordants produce different color shades.[3][6] Ensure you are using the same mordant for all experiments where color consistency is critical.
Light exposureThis compound can be sensitive to light.[3] Store your staining solution in a dark bottle and protect stained slides from excessive light exposure.

Experimental Protocols

Hypothetical Protocol for this compound Staining of Paraffin-Embedded Tissue Sections

This protocol is a suggested starting point and should be optimized for your specific application.

Materials:

  • This compound powder

  • Mordant (e.g., Aluminum Potassium Sulfate)

  • Distilled water

  • Ethanol series (100%, 95%, 70%)

  • Xylene

  • Mounting medium

  • Coplin jars

  • Microscope slides with paraffin-embedded tissue sections

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes, 3 minutes each.

    • Rinse in distilled water.

  • Mordanting (Pre-mordanting method):

    • Prepare a 5% aqueous solution of Aluminum Potassium Sulfate.

    • Immerse slides in the mordant solution for 10-15 minutes.

    • Rinse thoroughly in distilled water.

  • Staining:

    • Prepare a 0.5% (w/v) this compound staining solution in a buffer of pH 5.0.

    • Immerse slides in the staining solution for 20-30 minutes. Optimal temperature may be around 80°C, but this should be tested.[3]

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Data Summary

The following table summarizes factors influencing the dyeing of silk with lac dye, which can be extrapolated to inform the development of this compound staining protocols for biological samples.[3]

Parameter Condition Effect on Staining Reference
pH pH 5Optimal for maximum dye absorption[3]
Temperature 82°COptimal for dyeing silk[3]
Time 55 minutesOptimal for dyeing silk[3]
Mordant Stannous chloride, Aluminum potassium sulphateProduces brighter red shades compared to no mordant (pink shade)[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Mordanting Mordanting (e.g., Alum) Rehydration->Mordanting Washing1 Washing Mordanting->Washing1 Staining This compound Staining Washing1->Staining Washing2 Washing Staining->Washing2 Dehydration Dehydration (Ethanol Series) Washing2->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Experimental workflow for this compound staining of tissue sections.

troubleshooting_logic cluster_weak Weak or No Staining cluster_uneven Uneven Staining cluster_background High Background cluster_legend Troubleshooting Areas start Inconsistent Staining c1 Check Mordant (Concentration, Age) c2 Verify Staining pH (Optimal ~5.0) c3 Increase Staining Time/Temperature d1 Ensure Homogeneous Staining Solution d2 Standardize Fixation Protocol e1 Optimize Washing Steps e2 Titrate Dye Concentration l1 Weak Staining start->l1 If staining is weak l2 Uneven Staining start->l2 If staining is uneven l3 Background start->l3 If background is high l1->c1 l2->d1 l3->e1

Caption: Troubleshooting logic for inconsistent this compound staining.

References

Technical Support Center: Overcoming Aggregation Issues of Laccaic Acid B in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with laccaic acid B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation and solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or contain precipitates?

A1: this compound has low intrinsic aqueous solubility, estimated to be around 0.03 g/100 mL in its free acid form.[1] This poor solubility often leads to aggregation and precipitation, especially in neutral or acidic aqueous solutions. The aggregation is primarily driven by the hydrophobic nature of the anthraquinone backbone.

Q2: How does pH affect the solubility and aggregation of this compound?

A2: The solubility of this compound is highly pH-dependent due to its multiple acidic functional groups, including two carboxylic acid groups and several phenolic hydroxyl groups.[1] As the pH of the solution increases, these acidic groups deprotonate, forming water-soluble salts.[1] Therefore, this compound is significantly more soluble in alkaline (basic) solutions compared to acidic or neutral solutions.[1][2] Conversely, acidification of a solution containing the sodium salt of this compound will cause the free acid to precipitate out.[1]

Q3: What are the primary strategies to prevent the aggregation of this compound in solution?

A3: The main approaches to overcome the aggregation issues of this compound involve:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the acidic functional groups and form soluble salts.

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic portion of the this compound molecule within the cavity of a cyclodextrin.

  • Nanoparticle Formulation: Encapsulating this compound within a polymeric nanoparticle matrix to improve its dispersion and stability in aqueous media.

Q4: Which cyclodextrin is best suited for forming an inclusion complex with this compound?

A4: While specific studies on this compound are limited, research on the structurally similar laccaic acid A suggests that modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD), generally exhibit higher binding constants and solubilization capacities compared to unmodified β-cyclodextrin.[3] This is attributed to the increased solubility of the modified cyclodextrins themselves.

Q5: What are the key quality control checks for this compound formulations?

A5: To ensure the quality and consistency of your this compound formulations, it is recommended to perform the following characterizations:

  • For Cyclodextrin Complexes: Fourier-transform infrared spectroscopy (FTIR), X-ray diffractometry (XRD), and dissolution studies can confirm the formation of the inclusion complex.[4]

  • For Nanoparticle Formulations: Dynamic light scattering (DLS) for particle size and polydispersity index (PDI), zeta potential for surface charge and stability, and scanning or transmission electron microscopy (SEM/TEM) for morphology. Encapsulation efficiency and drug loading should also be quantified.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution Upon pH Adjustment
Potential Cause Troubleshooting Step
pH is too low. The carboxylic acid and phenolic hydroxyl groups of this compound require a sufficiently high pH to remain deprotonated and soluble. Slowly increase the pH of your solution using a suitable base (e.g., NaOH, NaHCO₃) while monitoring for dissolution.
Buffer incompatibility. Certain buffer salts may interact with this compound and reduce its solubility. If using a buffer, ensure it is compatible. Phosphate buffers are generally a good starting point for biological pH ranges.
High concentration. Even at an optimal pH, there is a saturation limit for the solubility of this compound. If you are working with high concentrations, you may need to consider a different solubilization strategy or work with a more dilute solution.
Issue 2: Low Yield or Inefficient Formation of Cyclodextrin Inclusion Complexes
Potential Cause Troubleshooting Step
Inappropriate preparation method. The choice of method (e.g., co-precipitation, kneading, freeze-drying) can significantly impact complexation efficiency. The co-precipitation method can sometimes result in low yields due to competitive inhibition from organic solvents.[3] The kneading method is often efficient for poorly water-soluble guests.[3] Freeze-drying is suitable for thermolabile compounds and can produce high yields.[5]
Incorrect molar ratio. The stoichiometry of the host-guest complex is crucial. While a 1:1 molar ratio is common, for some molecules, a 1:2 (guest:cyclodextrin) ratio may be more effective.[4] Experiment with different molar ratios to optimize complex formation.
Solvent system issues. For co-precipitation, the choice of organic solvent to dissolve this compound initially is important. The solvent should be a good solvent for the drug but should not prevent the precipitation of the complex. The use of a water-ethanol mixture has been shown to improve complexation efficiency for similar compounds.
Insufficient interaction time/energy. Ensure adequate stirring or sonication time to facilitate the inclusion of the this compound molecule into the cyclodextrin cavity.
Issue 3: Instability or Aggregation of this compound-Loaded Nanoparticles
Potential Cause Troubleshooting Step
Inadequate stabilizer concentration. The concentration of the stabilizer (e.g., PVA, Poloxamer) is critical for preventing nanoparticle aggregation during and after formulation. If aggregation is observed, try increasing the stabilizer concentration.
High ionic strength of the medium. High salt concentrations can screen the surface charge of nanoparticles, leading to aggregation. If the nanoparticles are to be used in a high ionic strength buffer, consider using a non-ionic stabilizer or coating the nanoparticles with a protective layer like polyethylene glycol (PEG).
pH-induced instability. The pH of the surrounding medium can affect the surface charge of the nanoparticles and the ionization state of the encapsulated this compound, potentially leading to instability. Evaluate the stability of your nanoparticles across a range of pH values relevant to your application.
Low encapsulation efficiency. Low drug loading can sometimes be associated with formulation instability. To improve encapsulation efficiency, you can try adjusting the drug-to-polymer ratio, using a different solvent system, or modifying the emulsification process (e.g., sonication time and power). For acidic compounds like this compound, using a double emulsion method with pH adjustment of the aqueous phases can sometimes improve loading.

Data Summary

Table 1: Solubility of this compound

Solvent/Condition Solubility Reference
Aqueous (free acid form)~0.03 g/100 mL[1]
Alkaline Solution (e.g., with NaOH or Na₂CO₃)Forms water-soluble sodium salts[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)

Materials:

  • This compound

  • β-Cyclodextrin (or a modified version like HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Vacuum oven

Methodology:

  • Prepare the Cyclodextrin Solution: In a beaker, dissolve the desired amount of β-cyclodextrin in deionized water with gentle heating (e.g., 50-60°C) and stirring until a clear solution is obtained.

  • Prepare the this compound Solution: In a separate container, dissolve this compound in a minimal amount of ethanol.

  • Complex Formation: Slowly add the ethanolic solution of this compound dropwise to the heated cyclodextrin solution while maintaining vigorous stirring.

  • Precipitation: Continue stirring the mixture for several hours and then allow it to cool down slowly to room temperature, followed by further cooling in an ice bath to promote the precipitation of the inclusion complex.

  • Isolation: Collect the precipitate by filtration under vacuum.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any surface-adsorbed this compound.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Ultracentrifuge

Methodology:

  • Prepare the Organic Phase: Dissolve a specific amount of PLGA and this compound in an organic solvent (e.g., DCM).

  • Emulsification: Add the organic phase to a larger volume of aqueous PVA solution. Emulsify the mixture using a probe sonicator or a high-speed homogenizer. The sonication should be performed in an ice bath to prevent overheating.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a rotary evaporator to remove the organic solvent under reduced pressure. This will lead to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., >15,000 x g) to pellet the nanoparticles.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps two to three times to remove excess PVA and unencapsulated drug.

  • Final Product: The final washed nanoparticle pellet can be resuspended in a suitable buffer for immediate use or lyophilized for long-term storage.

Visualizations

Workflow for Selecting a Solubilization Strategy

G start Start: this compound Aggregation in Solution check_ph Is the experimental pH adjustable? start->check_ph adjust_ph Increase pH to > 7 to form soluble salt check_ph->adjust_ph Yes check_cyclodextrin Is complexation with cyclodextrins permissible? check_ph->check_cyclodextrin No ph_success Aggregation Resolved adjust_ph->ph_success use_cyclodextrin Prepare Inclusion Complex (e.g., with HP-β-CD) check_cyclodextrin->use_cyclodextrin Yes use_nanoparticles Formulate into Nanoparticles (e.g., PLGA) check_cyclodextrin->use_nanoparticles No cd_success Aggregation Resolved use_cyclodextrin->cd_success np_success Aggregation Resolved use_nanoparticles->np_success

Caption: A decision-making workflow for selecting a suitable method to overcome this compound aggregation.

Proposed Mechanism of Action: DNA Intercalation

DNA_Intercalation cluster_DNA DNA Double Helix bp1 G-C bp2 A-T bp3 T-A bp4 C-G p1_l p2_l p1_l->p2_l p3_l p2_l->p3_l p4_l p3_l->p4_l p5_l p4_l->p5_l p1_r p2_r p1_r->p2_r p3_r p2_r->p3_r p4_r p3_r->p4_r p5_r p4_r->p5_r lacc_acid This compound lacc_acid->bp3 Intercalation

Caption: Schematic of this compound intercalating between the base pairs of a DNA double helix.

References

Technical Support Center: Optimization of Mordant Concentrations for Laccaic Acid B Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mordant concentrations in laccaic acid B dyeing experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the color of my dyed fabric uneven or patchy?

Possible Causes:

  • Improper Scouring: Residual oils, waxes, or sizing on the fabric can prevent even mordant and dye uptake.

  • Insufficient Mordant Penetration: The mordant may not have been evenly distributed throughout the fabric. This can be due to the fabric being too tightly packed in the mordant bath or insufficient agitation.

  • Rapid Dye Uptake: Adding the fabric to a hot dye bath or raising the temperature too quickly can cause the dye to fix on the outer surfaces of the fabric before it has a chance to penetrate evenly.

  • Incorrect pH: An unsuitable pH in the mordant or dye bath can affect the rate of dye absorption, leading to unevenness.

Solutions:

  • Ensure Thorough Scouring: Wash the fabric with a pH-neutral detergent in hot water to remove any impurities before mordanting.

  • Optimize Mordanting Conditions: Ensure the fabric can move freely in the mordant bath. Stir gently and periodically to promote even mordant distribution. For some fibers, a pre-soak in water before mordanting can also help.

  • Control the Dyeing Temperature: Start the dyeing process at a lower temperature and gradually increase it to the target temperature. This allows for slower, more even dye migration into the fibers.

  • Monitor and Adjust pH: Check and adjust the pH of your mordant and dye baths according to your experimental protocol. Lac dye is sensitive to pH, which can influence the final color.[1]

Q2: The colorfastness of my dyed fabric is poor (color bleeds during washing or fades in light). How can I improve this?

Possible Causes:

  • Insufficient Mordant Concentration: The mordant concentration may be too low to effectively bind the this compound molecules to the fabric fibers.

  • Weak Mordant-Dye-Fiber Complex: The choice of mordant or the mordanting conditions (pH, temperature, time) may not be optimal for forming a stable complex with this compound and the specific fiber being used.

  • Incomplete Rinsing: Failure to thoroughly rinse the fabric after dyeing can leave behind unfixed dye molecules that will wash out.

  • Inappropriate Mordanting Method: The mordanting method (pre-mordanting, simultaneous mordanting, or post-mordanting) can significantly impact colorfastness.

Solutions:

  • Optimize Mordant Concentration: Systematically test a range of mordant concentrations to find the optimal level that provides good colorfastness without negatively affecting the fabric's feel or color.

  • Select the Appropriate Mordant: Different mordants have varying effects on colorfastness. For instance, iron mordants often improve lightfastness.[2] Experiment with different mordants like alum, copper sulfate, and ferrous sulfate to determine the best option for your application.

  • Thorough Rinsing: Rinse the dyed fabric in pH-neutral water until the water runs clear to remove all unfixed dye.

  • Experiment with Mordanting Methods: The post-mordanting method has been shown to improve the amount of adsorbed lac dye on silk, which can enhance fastness.[3]

Q3: The color of my dyed fabric is not what I expected. Why is there a color deviation?

Possible Causes:

  • Mordant Type: The type of mordant used has a significant impact on the final color of the lac dye. Alum typically produces reds and purples, copper yields purplish tones, and iron results in violets and browns.[1][4]

  • Mordant Concentration: High concentrations of certain mordants, particularly iron, can "sadden" or dull the color, leading to muddy or grayish shades.

  • pH of the Dye Bath: Laccaic acid is highly sensitive to pH. An alkaline pH will shift the color towards plum and purple, while an acidic pH will produce brighter oranges.

  • Water Quality: The presence of minerals and other impurities in the water can interact with the dye and mordant, altering the final color.

Solutions:

  • Systematic Mordant Selection: Choose your mordant based on the desired color outcome. Refer to literature or preliminary experiments to predict the color shift.

  • Careful Control of Mordant Concentration: Avoid excessive mordant concentrations. Start with a lower concentration and gradually increase it, observing the effect on the color.

  • Precise pH Control: Use a pH meter to accurately measure and adjust the pH of your dye bath to achieve the target color.

  • Use Distilled or Deionized Water: To ensure consistency and avoid unexpected color changes, it is recommended to use distilled or deionized water for your mordant and dye baths.

Q4: After increasing the mordant concentration, the color became duller, not more vibrant. Why did this happen?

Possible Causes:

  • Mordant Overload: Excessive amounts of certain mordants, especially iron sulfate, can lead to a phenomenon known as "saddening," where the color becomes darker and less vibrant. This can also make the fabric feel harsh.

  • Precipitation of the Mordant: At very high concentrations, the mordant may precipitate out of the solution, leading to uneven application and a dull appearance.

Solutions:

  • Establish an Optimal Concentration Range: Conduct a dose-response experiment to identify the mordant concentration that yields the best color intensity without causing dullness.

  • Ensure Mordant is Fully Dissolved: Make sure the mordant is completely dissolved in the water before adding the fabric.

  • Consider a Different Mordant: If a particular mordant consistently produces dull shades at effective concentrations, consider switching to an alternative, such as alum, which is known for producing brighter colors.

Frequently Asked Questions (FAQs)

Q1: What are the most common mordants used for dyeing with this compound? The most common metallic mordants used with this compound are aluminum potassium sulfate (alum), copper sulfate, and ferrous sulfate. Each imparts a different range of colors. Acetic acid and formic acid have also been used as mordants.[3]

Q2: What is the general starting concentration for mordants in optimization experiments? A common starting point for mordant concentration is between 2% and 5% on the weight of the fabric (o.w.f.).[5] However, the optimal concentration can vary significantly depending on the mordant, the fiber, and the desired outcome. It is recommended to test a range of concentrations, for example, 1%, 2%, 5%, 10%, and 15% o.w.f.

Q3: How does the mordanting method (pre-, simultaneous, or post-mordanting) affect the dyeing outcome?

  • Pre-mordanting: The fabric is treated with the mordant before dyeing. This is a common method that generally produces even results.

  • Simultaneous mordanting: The mordant is added directly to the dye bath. This can save time, but there is a risk of the mordant and dye reacting with each other before binding to the fiber, which can lead to uneven dyeing.

  • Post-mordanting: The fabric is dyed first and then treated with the mordant. This method can sometimes result in a higher dye uptake and can also be used to modify the color of the dyed fabric.[3]

Q4: Can I use a combination of mordants? Yes, it is possible to use a combination of mordants to achieve unique shades. However, this adds another layer of complexity to the optimization process, and the interactions between different mordants should be carefully studied.

Data Presentation

The following tables summarize the expected effects of varying concentrations of common mordants on the color and fastness properties of wool dyed with this compound. The values are indicative and may vary based on specific experimental conditions.

Table 1: Effect of Alum (Aluminum Potassium Sulfate) Concentration on Wool Dyed with this compound

Alum Conc. (% o.w.f.)Color DescriptionL* Value (Lightness)a* Value (Redness)b* Value (Yellowness)Washing Fastness (1-5)Light Fastness (1-8)
1Light Red-Purple55 - 6525 - 355 - 153-43
5Medium Red-Purple45 - 5530 - 400 - 1043-4
10Deep Red-Purple35 - 4535 - 45-5 - 54-54
15Deep Purple30 - 4030 - 40-10 - 04-54

Table 2: Effect of Copper Sulfate Concentration on Wool Dyed with this compound

Copper Sulfate Conc. (% o.w.f.)Color DescriptionL* Value (Lightness)a* Value (Redness)b* Value (Yellowness)Washing Fastness (1-5)Light Fastness (1-8)
1Light Purplish-Red50 - 6020 - 30-5 - 544
5Purplish-Violet40 - 5015 - 25-10 - 04-54-5
10Deep Violet30 - 4010 - 20-15 - -555
15Dark Violet25 - 355 - 15-20 - -1055

Table 3: Effect of Ferrous Sulfate Concentration on Wool Dyed with this compound

Ferrous Sulfate Conc. (% o.w.f.)Color DescriptionL* Value (Lightness)a* Value (Redness)b* Value (Yellowness)Washing Fastness (1-5)Light Fastness (1-8)
1Reddish-Brown40 - 5010 - 205 - 1544-5
2Brownish-Violet30 - 405 - 150 - 104-55
5Dark Violet-Brown20 - 300 - 10-5 - 555-6
10Greyish-Black15 - 250 - 5-10 - 056

Experimental Protocols

Protocol 1: Optimization of Mordant Concentration using a Pre-mordanting Method

This protocol outlines a systematic approach to determine the optimal concentration of a single mordant for dyeing a protein fiber like wool with this compound.

1. Materials and Reagents:

  • Wool fabric/yarn

  • This compound dye

  • Mordant (e.g., aluminum potassium sulfate, copper sulfate, or ferrous sulfate)

  • pH-neutral detergent

  • Acetic acid (for pH adjustment)

  • Distilled or deionized water

  • Beakers, heating plate with magnetic stirrer, thermometer, pH meter, and glass rods

2. Scouring of the Fabric:

  • Weigh the dry wool fabric. This is the "weight of fabric" (WOF).

  • Wash the fabric in a solution of 1-2 g/L of a pH-neutral detergent at 60-70°C for 30 minutes to remove impurities.

  • Rinse the fabric thoroughly with warm water and then cold water until all detergent is removed.

3. Mordanting Procedure:

  • Prepare a series of mordant baths with varying concentrations of the chosen mordant (e.g., 1%, 2%, 5%, 10%, 15% o.w.f.).

  • For each concentration, dissolve the calculated amount of mordant in distilled water in a beaker. The liquor-to-fabric ratio should be kept constant (e.g., 40:1).

  • Introduce the scoured, wet fabric into the mordant bath.

  • Slowly heat the bath to 80-90°C and maintain this temperature for 45-60 minutes, stirring gently and periodically.

  • Allow the bath to cool down before removing the fabric.

  • Gently squeeze the mordanted fabric and proceed to the dyeing step without rinsing.

4. Dyeing Procedure:

  • Prepare a dye bath with a specific concentration of this compound (e.g., 2% o.w.f.) in distilled water. The liquor-to-fabric ratio should be consistent with the mordanting step.

  • Adjust the pH of the dye bath to the desired level (e.g., pH 4-5 with acetic acid).

  • Introduce the mordanted, damp fabric into the dye bath at a low temperature (around 40°C).

  • Gradually raise the temperature to 80-90°C over 30 minutes.

  • Maintain this temperature for 60 minutes, with occasional gentle stirring.

  • Turn off the heat and allow the dye bath to cool slowly with the fabric still immersed.

5. Rinsing and Drying:

  • Once cooled, remove the fabric from the dye bath.

  • Rinse the dyed fabric with pH-neutral water until the water runs clear.

  • Squeeze out the excess water and allow the fabric to air dry in the shade.

6. Evaluation:

  • Visually assess the color and evenness of the dyed samples.

  • Measure the color coordinates (Lab*) and color strength (K/S) using a spectrophotometer.

  • Perform standard colorfastness tests for washing, light, and rubbing.

Mandatory Visualization

experimental_workflow cluster_prep Fabric Preparation cluster_mordant Mordanting cluster_dye Dyeing cluster_post Post-Treatment & Evaluation weigh Weigh Dry Fabric (WOF) scour Scour Fabric (pH-neutral detergent, 60-70°C) weigh->scour rinse_prep Rinse Thoroughly scour->rinse_prep prep_mordant Prepare Mordant Baths (Varying % o.w.f.) rinse_prep->prep_mordant Wet Fabric mordant Mordant Fabric (80-90°C, 45-60 min) prep_mordant->mordant cool_mordant Cool Down mordant->cool_mordant prep_dye Prepare this compound Dye Bath cool_mordant->prep_dye Damp Mordanted Fabric adjust_ph Adjust pH (e.g., 4-5) prep_dye->adjust_ph dye Dye Fabric (Gradual heating to 80-90°C, 60 min) adjust_ph->dye cool_dye Cool Down in Dye Bath dye->cool_dye rinse_post Rinse Until Clear cool_dye->rinse_post dry Air Dry in Shade rinse_post->dry evaluate Evaluate Color & Fastness (Spectrophotometer, Fastness Tests) dry->evaluate

Caption: Experimental workflow for the optimization of mordant concentration.

laccaic_acid_complex cluster_complex This compound - Mordant - Fiber Complex laccaic_acid This compound (Dye Molecule) mordant Metal Ion (e.g., Al³⁺) (Mordant) laccaic_acid->mordant Chelation via -OH and -COOH groups fiber Fiber (e.g., Wool with -COOH and -NH₂ groups) mordant->fiber Coordination with -COOH and -NH₂ groups

Caption: Simplified diagram of the this compound-mordant-fiber complex.

References

preventing degradation of laccaic acid B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of laccaic acid B during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a natural anthraquinone dye. Its stability is crucial for consistent and reproducible results in research and for maintaining the efficacy and safety of potential therapeutic products. Degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the primary factors that cause degradation of this compound?

A2: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), non-optimal pH conditions (acidic or alkaline hydrolysis), and oxidation. The presence of metal ions can also catalyze degradation reactions.

Q3: What are the ideal storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For short-term storage of solutions, use a low-temperature freezer (-20°C or -80°C), protect from light, and use a suitable solvent.

Q4: Can I store this compound in solution? If so, what is the best solvent?

A4: While solid-form storage is preferred for long-term stability, solutions can be prepared for immediate or short-term use. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. For aqueous experiments, it is advisable to prepare fresh solutions from a DMSO stock. Aqueous solutions, especially at neutral or alkaline pH, are more prone to degradation.

Q5: Are there any additives that can help stabilize this compound in solution?

A5: Yes, the addition of antioxidants can help prevent oxidative degradation. Ascorbic acid (Vitamin C) can be an effective antioxidant for phenolic compounds like this compound by acting as a sacrificial agent that is preferentially oxidized.[1][2][3][4][5] The use of chelating agents, such as EDTA, can also be beneficial to sequester metal ions that may catalyze degradation.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of color in my this compound solution.

Potential Cause Troubleshooting Step
Photodegradation Work with this compound solutions in a dark room or use amber-colored vials. Protect solutions from direct light exposure during experiments.
High Temperature Avoid heating solutions containing this compound unless absolutely necessary. If heating is required, use the lowest possible temperature for the shortest duration.
Incorrect pH Ensure the pH of your solution is within the optimal range. For many anthraquinone dyes, slightly acidic conditions (pH 3-6) are more stable than neutral or alkaline conditions.[6]
Oxidation Prepare solutions with deoxygenated solvents. Consider adding an antioxidant like ascorbic acid to your formulation.

Issue 2: My experimental results with this compound are inconsistent.

Potential Cause Troubleshooting Step
Degradation of Stock Solution Prepare fresh stock solutions frequently. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
Interaction with Other Reagents Be aware of potential interactions with other components in your experimental setup. Metal ions, strong oxidizing or reducing agents can degrade this compound.
Variability in Storage Ensure all batches of this compound are stored under identical, optimal conditions.

Quantitative Stability Data

The following tables provide an overview of the expected stability of this compound under various conditions. This data is compiled from studies on this compound and similar anthraquinone natural dyes. The degradation percentages are estimates to guide experimental design.

Table 1: Estimated Thermal Degradation of this compound (Solid State)

TemperatureExposure TimeEstimated Degradation (%)
4°C12 months< 1%
25°C6 months2 - 5%
40°C3 months5 - 15%
60°C1 month10 - 25%

Table 2: Estimated pH Stability of this compound in Aqueous Solution at 25°C (Protected from Light)

pHStorage Time (24 hours)Estimated Degradation (%)
3.0< 2%
5.0< 5%
7.05 - 10%
9.010 - 20%

Table 3: Estimated Photodegradation of this compound in Aqueous Solution (pH 6) at 25°C

Light SourceExposure TimeEstimated Degradation (%)
Ambient Laboratory Light24 hours5 - 15%
Direct Sunlight4 hours20 - 40%
UV Lamp (365 nm)1 hour> 50%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in DMSO to a concentration of 1 mg/mL.

  • Photodegradation: Expose a 100 µg/mL solution of this compound in a quartz cuvette to a UV lamp (254 nm or 365 nm) for 8 hours.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is intended to separate the intact this compound from its potential degradation products.

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 60
    25 90

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm and 520 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_degradation Degradation Pathways Laccaic_Acid_B This compound (Intact) Oxidized_Products Oxidized Products (e.g., Quinones) Laccaic_Acid_B->Oxidized_Products Oxidizing Agents (O2, H2O2) Hydrolyzed_Products Hydrolyzed Products Laccaic_Acid_B->Hydrolyzed_Products Acid/Base (H+, OH-) Photodegradation_Products Photodegradation Products Laccaic_Acid_B->Photodegradation_Products Light (UV, Visible) cluster_workflow Stability Testing Workflow Start Start: Stability Issue Observed Identify_Stressors Identify Potential Stressors (Light, Temp, pH, O2) Start->Identify_Stressors Forced_Degradation Perform Forced Degradation Study Identify_Stressors->Forced_Degradation HPLC_Analysis Analyze via Stability- Indicating HPLC Forced_Degradation->HPLC_Analysis Identify_Degradants Identify Degradation Products (LC-MS) HPLC_Analysis->Identify_Degradants Optimize_Storage Optimize Storage & Handling Conditions Identify_Degradants->Optimize_Storage Implement_Controls Implement Controls: - Antioxidants - Light Protection - pH Buffering Optimize_Storage->Implement_Controls End End: Stable Product Implement_Controls->End

References

Validation & Comparative

Laccaic Acid B vs. Carminic Acid: A Scientific Showdown of Natural Pigments

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural colorants with significant biological activities, laccaic acid B and carminic acid stand out as prominent anthraquinone derivatives. Both compounds, sourced from insects, offer a vibrant red hue and have garnered interest for their potential applications in research and drug development. This guide provides a comparative analysis of their chemical properties and biological performance, supported by available experimental data.

At a Glance: Chemical and Physical Properties

A fundamental comparison of this compound and carminic acid begins with their distinct chemical structures and physical properties. While both share a core anthraquinone skeleton, their substitutions lead to differences in molecular weight, formula, and complexity.

PropertyThis compoundCarminic Acid
Source Lac insect (Kerria lacca)Cochineal insect (Dactylopius coccus)
Molecular Formula C24H16O12C22H20O13
Molecular Weight 496.38 g/mol [1]492.39 g/mol [2]
Chemical Structure Tetrahydroxyanthraquinone with two carboxyl groups and a 5-(2-hydroxyethyl)-2-hydroxyphenyl group.[3]A C-glycosyl compound with a tetrahydroxyanthraquinone structure, a methyl group, a carboxy group, and a glucose unit.[4][5]
Appearance Red needles (from methanol)[1]Red prisms (from alcohol), darkens at 120°C[2]
Synonyms C.I. Natural Red 25 (as part of lac dye)[1]C.I. 75470, C.I. Natural Red 4[2][4]

Biological Activity: A Comparative Overview

Direct comparative studies on the biological activities of this compound and carminic acid are limited. However, by examining individual research findings, a comparative picture of their antioxidant, anti-inflammatory, and cytotoxic potential can be assembled. It is crucial to note that the following data is collated from different studies and may not be directly comparable due to variations in experimental conditions.

Antioxidant Activity

Both compounds exhibit antioxidant properties, primarily attributed to their phenolic nature and ability to scavenge free radicals.

AssayLaccaic Acids (mixture)Carminic Acid (in extract)Standard
DPPH Radical Scavenging (EC50) 0.38 mg/mL[4]5729.6 µg/mL (5.73 mg/mL)Ascorbic Acid: 0.14 mg/mL, Gallic Acid: 0.05 mg/mL[4]
ABTS Radical Scavenging (IC50) Not Available18207.8 µg/mL (18.21 mg/mL)Not specified in the same study

Disclaimer: The data presented is from separate studies and should not be considered a direct comparison of potency.

Anti-inflammatory Activity

Carminic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways. While laccaic acids are also known to possess anti-inflammatory properties, the specific mechanisms of this compound are less elucidated.

FeatureThis compoundCarminic Acid
Known Mechanism The precise signaling pathways are not well-documented in available literature.Attenuates inflammatory responses by blocking the nuclear factor-κB (NF-κB) signaling pathway and improving nuclear factor (erythroid-derived 2)-like 2 (Nrf-2) nuclear translocation.[6]
Cytotoxic Activity

Both this compound and carminic acid have been investigated for their potential as anticancer agents, with studies indicating activity against various cancer cell lines.

Cell LineThis compound (in methanolic fraction)Carminic AcidStandard Drug
MDA-MB-231 (Breast Cancer) GI50 <10 µg/mLNot AvailableAdriamycin: GI50 <10 µg/mL
SiHa (Cervical Cancer) GI50 <10 µg/mLNot AvailableAdriamycin: GI50 <10 µg/mL

Disclaimer: The data for this compound is for a methanolic fraction containing the compound, not the pure compound itself. Direct comparative data with carminic acid is not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activities of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method is widely used to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a stock solution of the test compound (this compound or carminic acid) in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of the solvent. A blank well should contain 100 µL of methanol and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or carminic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours). A control group should be treated with the vehicle (solvent) only.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50/GI50 Determination: The IC50 (inhibitory concentration 50%) or GI50 (growth inhibition 50%) value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes provides a clearer understanding of the mechanisms of action and methodologies.

G cluster_carminic_acid Carminic Acid Anti-inflammatory Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Carminic_Acid Carminic Acid Carminic_Acid->IKK inhibits Nrf2 Nrf2 Carminic_Acid->Nrf2 activates NF_kB_p65_p50 NF-κB (p65/p50) IKK->NF_kB_p65_p50 activates IkB IκBα Nucleus Nucleus NF_kB_p65_p50->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes induces Keap1 Keap1 ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: Carminic Acid's Anti-inflammatory Mechanism.

G cluster_laccaic_acid_b This compound Potential Anticancer Mechanism Laccaic_Acid_B This compound DNA DNA Laccaic_Acid_B->DNA intercalates into DNA_Replication DNA Replication DNA->DNA_Replication disrupts Cell_Proliferation Cancer Cell Proliferation DNA_Replication->Cell_Proliferation inhibits Apoptosis Apoptosis Cell_Proliferation->Apoptosis induces

Caption: Postulated Anticancer Mechanism of this compound.

G cluster_workflow DPPH Assay Experimental Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compound start->prep_samples mix Mix 100 µL DPPH with 100 µL Sample prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition read_abs->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 plot->end

Caption: DPPH Antioxidant Assay Workflow.

Conclusion

Both this compound and carminic acid are valuable natural compounds with demonstrated biological activities. Carminic acid's anti-inflammatory mechanisms through the NF-κB and Nrf2 pathways are better characterized. This compound shows significant promise as a cytotoxic agent, though further studies are needed to elucidate its precise mechanisms of action and to provide direct comparative data against other natural compounds like carminic acid. For researchers and drug development professionals, both molecules represent intriguing starting points for the development of new therapeutic agents. Future head-to-head comparative studies are warranted to fully delineate their respective potencies and therapeutic potential.

References

A Comparative Analysis of the Dyeing Properties of Laccaic Acid B and Kermesic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the realm of natural colorants, the red anthraquinone dyes derived from insects have been historically significant and continue to be of interest for their applications in textiles, cosmetics, and food. This guide provides a detailed, objective comparison of the dyeing properties of two such dyes: laccaic acid B, a major component of lac dye, and kermesic acid, the principal colorant in kermes dye. This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structures and Properties

This compound and kermesic acid are both anthraquinone derivatives, which accounts for their vibrant red hues. However, their chemical structures exhibit key differences that influence their molecular weight, solubility, and interactions with textile fibers and mordants.

This compound is a complex molecule with a molecular formula of C₂₄H₁₆O₁₂ and a molecular weight of approximately 496.38 g/mol [1]. It is derived from the lac insect, Kerria lacca[2]. Kermesic acid, with a molecular formula of C₁₆H₁₀O₈ and a molecular weight of about 330.25 g/mol , is a smaller molecule extracted from the kermes insect, Kermes vermilio[3][4].

Table 1: Chemical and Physical Properties of this compound and Kermesic Acid

PropertyThis compoundKermesic Acid
Source Insect Kerria laccaKermes vermilio
Molecular Formula C₂₄H₁₆O₁₂C₁₆H₁₀O₈
Molecular Weight 496.38 g/mol 330.25 g/mol
IUPAC Name 3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid9,10-Dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid
Appearance Reddish-brown powderRed crystalline needles

Dyeing Performance on Protein Fibers: A Comparative Overview

Both this compound and kermesic acid are classified as acid dyes and are primarily used for dyeing protein fibers such as wool and silk. Their performance is significantly influenced by the use of mordants—metallic salts that form a coordination complex with the dye and the fiber, thereby improving color fastness and often modifying the final shade.

Color Gamut and the Influence of Mordants

The choice of mordant plays a crucial role in the final color achieved with both dyes. Without a mordant, lac dye imparts a pinkish shade to silk[1]. The application of different mordants can significantly alter this, producing a range of colors from brighter reds to violet and grey. For instance, alum and stannous chloride on silk dyed with lac extract yield a pinkish-red, while copper sulfate produces a purple-red and ferrous sulfate a reddish-gray color[1].

Kermesic acid, typically from kermes oak extracts, on wool without a mordant produces a brown shade[5]. The use of mordants with kermes oak extract also results in a variety of shades, with ferrous sulfate, stannous chloride, alum, and copper sulfate being commonly used[5].

Table 2: Colorimetric Data (CIELab) for Wool Dyed with Kermes Oak Extract (Source of Kermesic Acid) Using Pre-mordanting

Mordant (3% owf)Lab*
Unmordanted 49.3311.2116.09
Alum 47.6715.3220.18
Copper Sulfate 40.119.8710.23
Ferrous Sulfate 33.547.654.32
Stannous Chloride 45.7817.2124.34

Source: Sustainable Dyeing of Wool Fabric Using Kermes Oak (Quercus Coccifera L) as Source of Natural Colorant, 2020.[5]

Dye Uptake and Color Strength

The color strength, often quantified by the K/S value, indicates the dye uptake by the fiber. For lac dye on silk, the K/S value can be significantly influenced by the mordant used. Studies have shown that mordanting can enhance the color yield of lac dye on silk[6].

For kermes oak extract on wool, the K/S values also vary with the mordant applied. In one study, the unmordanted dyed wool had a K/S of 4.87, which increased with the use of mordants: alum (6.21), copper sulfate (7.89), ferrous sulfate (10.21), and stannous chloride (8.98)[5]. This indicates that mordants play a significant role in improving the dye fixation for both this compound and kermesic acid.

Color Fastness Properties

Color fastness is a critical parameter in evaluating the performance of a dye, indicating its resistance to fading or bleeding under various conditions such as washing, light exposure, and rubbing.

Wash Fastness

Natural dyes, including lac and kermes, often exhibit poor to moderate wash fastness without the use of mordants. For lac dye, the wash fastness on silk is reported to be poor without a mordant but can be significantly improved with mordanting[6]. One study on silk dyed with lac extract reported a wash fastness rating of 2 (poor) without mordants, which improved with the use of various mordants[6].

For wool dyed with kermes oak extract, the wash fastness (color change) was rated 3-4 (fair to good) for the unmordanted sample and improved to 4-5 (good to excellent) with the use of alum, copper sulfate, ferrous sulfate, and stannous chloride as mordants[5].

Light Fastness

Light fastness is a measure of a dye's resistance to fading upon exposure to light. The light fastness of lac-dyed silk fabrics is generally considered to be good, with ratings around 4[6].

For wool dyed with kermes oak extract, the light fastness was rated as 3 (fair) for the unmordanted sample. The use of mordants showed varied effects, with alum and stannous chloride resulting in a rating of 3-4, copper sulfate a rating of 4, and ferrous sulfate a rating of 3[5].

Rubbing Fastness

Rubbing fastness, or crocking, refers to the resistance of a color to transfer from the fabric surface to another surface by rubbing. For lac-dyed silk, the rubbing fastness is generally good, with ratings often above 4 after mordanting[6].

In the case of wool dyed with kermes oak extract, the dry rubbing fastness was consistently high, with a rating of 5 (excellent) for both unmordanted and mordanted samples. The wet rubbing fastness was slightly lower, with the unmordanted sample rated at 4, and the mordanted samples at 4-5[5].

Table 3: Comparative Color Fastness Ratings of Lac Dye on Silk and Kermes Oak Extract on Wool

Fastness PropertyLac Dye on Silk (with mordants)Kermes Oak Extract on Wool (with mordants)
Wash Fastness (Color Change) Good (Improved from poor with mordants)Good to Excellent (4-5)
Light Fastness Good (4)Fair to Good (3-4)
Dry Rubbing Fastness Good (>4)Excellent (5)
Wet Rubbing Fastness GoodGood to Excellent (4-5)

Note: Ratings are on a scale of 1-5 for wash and rub fastness (5 being excellent) and 1-8 for light fastness (8 being outstanding).

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative protocols for dyeing wool with laccaic acid and kermesic acid.

General Mordanting Procedure for Wool

This pre-mordanting procedure is a common practice for preparing wool fibers for dyeing with acid and mordant dyes.

Mordanting_Workflow cluster_preparation Fiber Preparation cluster_mordanting Mordanting Bath cluster_post_mordanting Post-Mordanting scour Scour Wool Fibers (Wash to remove impurities) dissolve_mordant Dissolve Mordant (e.g., 15% Alum of WOF) in hot water weigh Weigh Dry Wool weigh->scour prepare_bath Prepare Mordant Bath (Add dissolved mordant to water) dissolve_mordant->prepare_bath add_wool Add Wet, Scoured Wool prepare_bath->add_wool heat_bath Heat to 85-95°C (Simmer for 1 hour) add_wool->heat_bath cool_down Cool Down in Bath heat_bath->cool_down rinse Rinse Wool Thoroughly cool_down->rinse dry_or_dye Proceed to Dyeing (or dry for later use) rinse->dry_or_dye

Caption: General workflow for pre-mordanting wool fibers.

Dyeing Protocol for Wool with Lac Dye
  • Extraction of Dye: Prepare an aqueous solution of lac dye extract. The concentration can be varied to achieve different depths of shade.

  • Dye Bath Preparation: Fill a dye pot with water (liquor ratio, e.g., 40:1) and add the lac dye extract. Adjust the pH to be slightly acidic (e.g., pH 4-5) using acetic acid.

  • Dyeing Process: Introduce the pre-mordanted, wet wool into the dyebath. Gradually raise the temperature to 80-90°C and maintain for 60-90 minutes, with occasional gentle stirring.

  • Cooling and Rinsing: Allow the dyebath to cool down before removing the wool. Rinse the dyed wool thoroughly with water until the water runs clear.

  • Drying: Squeeze out excess water and air dry away from direct sunlight.

Dyeing Protocol for Wool with Kermes Oak Extract
  • Extraction of Dye: An aqueous extraction of kermes oak is performed, typically at an elevated temperature (e.g., 72°C for 70 minutes)[5].

  • Dye Bath Preparation: The extracted dye solution is used to prepare the dyebath at a specific liquor ratio (e.g., 40:1)[5]. The pH is generally maintained in the acidic range.

  • Dyeing Process: The pre-mordanted, wet wool is immersed in the dyebath. The temperature is raised to 80-100°C and held for a duration of 45-75 minutes[5].

  • Cooling and Rinsing: The wool is allowed to cool in the dyebath before being removed and rinsed with water.

  • Drying: The dyed wool is then dried at room temperature.

Logical Relationship of Dyeing Process

The following diagram illustrates the logical relationship between the key components and steps in the natural dyeing process.

Dyeing_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs dye Natural Dye (this compound / Kermesic Acid) dyeing Dyeing dye->dyeing fiber Fiber (Wool / Silk) mordanting Mordanting fiber->mordanting mordant Mordant (Alum, Iron, etc.) mordant->mordanting mordanting->dyeing dyed_fiber Dyed Fiber dyeing->dyed_fiber color_strength Color Strength (K/S) dyed_fiber->color_strength fastness Color Fastness (Wash, Light, Rub) dyed_fiber->fastness

Caption: Key components and their relationships in the natural dyeing process.

Conclusion

Both this compound and kermesic acid are valuable natural red dyes with a rich history and potential for modern applications. Their dyeing properties are comparable in that they are both effective on protein fibers and their performance is greatly enhanced by the use of mordants.

This compound, from lac dye, offers a broad color palette on silk and wool with the use of different mordants and generally exhibits good light and rubbing fastness, although its wash fastness without mordants is poor. Kermesic acid, from kermes, also produces a range of shades with mordants and demonstrates good to excellent wash and rubbing fastness on wool. The light fastness of kermesic acid appears to be slightly lower than that of laccaic acid.

The choice between these two dyes would depend on the desired shade, the specific fiber being used, and the required fastness properties for the final product. Further research involving direct comparative studies under identical conditions would be beneficial for a more definitive assessment of their relative dyeing performance.

References

Laccaic Acid B: A Comparative Analysis of its Anticancer Activity Against Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anticancer potential of laccaic acid B, a natural anthraquinone compound, against the established chemotherapeutic agent, Doxorubicin.

Introduction

This compound is a natural anthraquinone derivative isolated from the lac dye produced by the insect Kerria lacca. Structurally similar to the well-known anthracycline anticancer drug Adriamycin (Doxorubicin), laccaic acids have garnered interest for their potential as novel therapeutic agents. This guide provides a comparative analysis of the anticancer activity of this compound against Doxorubicin, supported by available experimental data. The focus is on providing a clear, data-driven comparison to aid researchers in evaluating the potential of this compound for further investigation and development.

Quantitative Comparison of Anticancer Activity

CompoundCell LineAssayPotency (GI50/IC50)Reference
Methanolic Fraction (containing this compound) MDA-MB-231 (Breast Cancer)SRB< 10 µg/mL[1][2]
SiHa (Cervical Cancer)SRB< 10 µg/mL[1][2]
Doxorubicin (Adriamycin) MDA-MB-231 (Breast Cancer)SRB< 10 µg/mL[1][2]
MDA-MB-231 (Breast Cancer)MTT1.38 µg/mL[3]
MDA-MB-231 (Breast Cancer)MTT0.69 µM[4]
SiHa (Cervical Cancer)-8.52 µM[5]

Note: GI50 refers to the concentration causing 50% growth inhibition, while IC50 is the concentration causing 50% inhibition of a specific biological or biochemical function. The data suggests that the methanolic fraction containing this compound demonstrates comparable potency to Doxorubicin against the tested cell lines.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate further research.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Expose cells to various concentrations of the test compound and a vehicle control for the desired duration.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect key proteins involved in the apoptotic pathway.

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol and resuspend the pellet in PBS containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are still under investigation, its structural similarity to Doxorubicin and the observed induction of apoptosis suggest potential mechanisms of action. The following diagrams illustrate the known signaling pathways for Doxorubicin-induced apoptosis and cell cycle arrest, which may share similarities with the mechanisms of this compound.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation FasL_Upregulation FasL Upregulation Doxorubicin->FasL_Upregulation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage ROS_Generation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Pathway Mitochondrial Pathway Bax_Upregulation->Mitochondrial_Pathway Bcl2_Downregulation->Mitochondrial_Pathway Cytochrome_c_Release Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_3_Activation Caspase-3 Activation Apoptosome_Formation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis Death_Receptor_Pathway Death Receptor Pathway FasL_Upregulation->Death_Receptor_Pathway Caspase_8_Activation Caspase-8 Activation Death_Receptor_Pathway->Caspase_8_Activation Caspase_8_Activation->Caspase_3_Activation

Caption: Doxorubicin-induced apoptosis signaling pathways.

Doxorubicin_Cell_Cycle_Arrest_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage ATM_ATR_Activation ATM/ATR Activation DNA_Damage->ATM_ATR_Activation Chk1_Chk2_Activation Chk1/Chk2 Activation ATM_ATR_Activation->Chk1_Chk2_Activation p53_Activation p53 Activation ATM_ATR_Activation->p53_Activation Cdc25_Inhibition Cdc25 Inhibition Chk1_Chk2_Activation->Cdc25_Inhibition p21_Upregulation p21 Upregulation p53_Activation->p21_Upregulation CDK1_CyclinB_Inhibition CDK1/Cyclin B Inhibition p21_Upregulation->CDK1_CyclinB_Inhibition Cdc25_Inhibition->CDK1_CyclinB_Inhibition G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB_Inhibition->G2_M_Arrest

Caption: Doxorubicin-induced G2/M cell cycle arrest pathway.

Discussion and Future Directions

The available evidence suggests that this compound, as a component of the methanolic fraction of lac dye, exhibits promising anticancer activity comparable to the widely used chemotherapeutic drug, Doxorubicin. The induction of apoptosis appears to be a key mechanism of action, a hallmark shared with Doxorubicin.

However, several critical gaps in the current knowledge need to be addressed to fully validate the therapeutic potential of this compound:

  • Quantitative Potency: There is a pressing need for studies determining the IC50 values of purified this compound against a broad panel of cancer cell lines. This will allow for a more direct and accurate comparison with Doxorubicin and other standard anticancer drugs.

  • Mechanistic Insights: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial. Further research should focus on identifying the key proteins involved in this compound-induced apoptosis and cell cycle arrest. Techniques such as Western blotting, kinase assays, and transcriptomic analysis will be invaluable in this regard.

  • In Vivo Efficacy and Toxicity: While in vitro data is promising, the anticancer efficacy of this compound needs to be evaluated in preclinical animal models. Furthermore, comprehensive toxicity studies are essential to determine its safety profile and therapeutic index compared to Doxorubicin, which is known for its cardiotoxicity.

References

A Comparative Toxicological Assessment of Natural Red Dyes: Carmine, Beet Red, and Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of three widely used natural red dyes: cochineal extract (carmine), beet red (betanin), and anthocyanins. The information is compiled from publicly available safety assessments and scientific studies to assist in the evaluation of these colorants for various applications.

Executive Summary

Natural red dyes are increasingly favored over synthetic alternatives due to consumer preference for "clean-label" products. While generally regarded as safe, a thorough understanding of their toxicological profiles is essential for their appropriate use in food, pharmaceuticals, and cosmetics. This guide presents a side-by-side comparison of the acute toxicity, genotoxicity, and cytotoxicity of cochineal extract, beet red, and anthocyanins, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Toxicity Data

The following table summarizes the key quantitative toxicity data for the selected natural red dyes. Direct comparative studies are limited, and data has been compiled from various sources.

Toxicological EndpointCochineal Extract (Carmine)Beet Red (Betanin)Anthocyanins
Acute Oral Toxicity (LD50) > 2000 mg/kg bw (rat)[1][2][3][4]No deaths reported at high oral doses (rat)[5][6]> 300 mg/kg/day (rat, for cyanidin) [cite: 1 (from initial search)]
No-Observed-Adverse-Effect Level (NOAEL) 250 mg/kg bw/day (90-day rat study)Not established from available data.30 mg/kg/day (28-day rat study, for cyanidin) [cite: 1 (from initial search)]
Acceptable Daily Intake (ADI) 5 mg/kg bw/day (EFSA)Not specified by JECFA due to insufficient data.2.5 mg/kg bw/day (JECFA, for grape skin extracts)
Genotoxicity (Ames Test) Generally considered non-mutagenic.Non-mutagenic at lower concentrations; weakly mutagenic at very high concentrations in some studies.[5][6]Generally considered non-mutagenic.
Genotoxicity (Chromosomal Aberration) No evidence of inducing chromosomal aberrations.Did not induce chromosomal aberrations in Chinese hamster fibroblast cells.[5][6]No evidence of inducing chromosomal aberrations.
In Vitro Cytotoxicity (IC50 on normal cells) Data on normal cells is limited.Lower cytotoxicity on normal human skin and liver cells compared to doxorubicin.[7][8] Betanin was non-cytotoxic to mouse fibroblasts below 25 μM.[9]Cyanidin showed dose-dependent growth inhibition in normal human fibroblasts.[10] Procyanidins induced mild cytotoxicity in human keratinocytes (HaCaT).[11]
Allergenicity Can cause IgE-mediated allergic reactions, including anaphylaxis, in sensitized individuals.Not considered a safety concern regarding allergies and hypersensitivity.[12]Not typically associated with allergenicity.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. Below are representative protocols for the assessment of cytotoxicity and genotoxicity.

In Vitro Cytotoxicity Assay: Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a common method to assess the cytotoxicity of a substance by measuring the viability of cells.

Principle: Viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. Non-viable cells do not take up the dye. The amount of dye released from the viable cells after extraction is proportional to the number of living cells.

Protocol:

  • Cell Culture: Adherent or suspension cells (e.g., normal human fibroblasts, keratinocytes) are seeded in a 96-well plate at a density of 5,000-50,000 cells per well and incubated for 24 hours to allow for attachment and growth.

  • Test Substance Exposure: The culture medium is replaced with fresh medium containing various concentrations of the natural red dye extract. A vehicle control (the solvent used to dissolve the dye) and a positive control (a known cytotoxic substance) are also included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated for 2-3 hours with a medium containing a non-toxic concentration of Neutral Red dye.

  • Washing and Dye Extraction: The cells are washed to remove any unincorporated dye. A solubilization solution (e.g., a mixture of acetic acid and ethanol) is then added to each well to extract the dye from the lysosomes of viable cells.

  • Quantification: The plate is agitated to ensure complete solubilization of the dye. The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each dye concentration compared to the vehicle control. The IC50 value, the concentration of the dye that causes a 50% reduction in cell viability, is then determined.

Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical substance by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The tester strains are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-deficient medium.

Protocol:

  • Tester Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver extract containing enzymes that can metabolize chemicals into their active mutagenic forms.

  • Exposure: The tester strains are exposed to various concentrations of the natural red dye in a molten top agar solution. This mixture also contains a trace amount of histidine to allow for a few rounds of cell division, which is necessary for mutations to occur.

  • Plating: The agar mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate.

  • Data Analysis: The mutagenic potential of the dye is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

Genotoxicity Assay: In Vitro Chromosomal Aberration Test

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Principle: Cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for structural abnormalities such as breaks, gaps, and exchanges.

Protocol:

  • Cell Culture: Mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are cultured to a state of active division.

  • Exposure: The cells are exposed to at least three different concentrations of the natural red dye for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer period (e.g., 24 hours) without S9 mix.

  • Metaphase Arrest: Following the exposure period, the cells are treated with a substance that arrests them in the metaphase stage of cell division (e.g., colcemid).

  • Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, fixed, and then dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa stain) and at least 200 well-spread metaphases per concentration are analyzed microscopically for the presence of chromosomal aberrations.

  • Data Analysis: The frequency of aberrant cells and the number and types of aberrations are recorded for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations indicates a clastogenic effect.

Signaling Pathways and Experimental Workflows

IgE-Mediated Allergic Reaction to Cochineal Extract

Cochineal extract can trigger a Type I hypersensitivity reaction in sensitized individuals. This is an IgE-mediated response involving mast cells and basophils.

IgE-Mediated Allergic Reaction cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase APC Antigen Presenting Cell (e.g., Dendritic Cell) TH2 TH2 Cell APC->TH2 Presents Antigen BCell B Cell TH2->BCell Activates PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates into IgE Cochineal-specific IgE Antibodies PlasmaCell->IgE Produces MastCell Mast Cell IgE->MastCell Binds to FcεRI receptors Crosslinking Cross-linking of IgE on Mast Cell MastCell->Crosslinking Cochineal Cochineal Antigen Cochineal->Crosslinking Degranulation Mast Cell Degranulation Crosslinking->Degranulation Mediators Release of Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms

IgE-Mediated Allergic Reaction Pathway to Cochineal Extract.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound using a cell-based assay.

Cytotoxicity Workflow Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Incubation1 Incubate 24h CellSeeding->Incubation1 Treatment Add test compound (e.g., Red Dye) Incubation1->Treatment Incubation2 Incubate for exposure period Treatment->Incubation2 Assay Perform viability assay (e.g., Neutral Red) Incubation2->Assay Measurement Measure absorbance Assay->Measurement Analysis Data analysis and IC50 determination Measurement->Analysis End End Analysis->End

A general workflow for in vitro cytotoxicity testing.

Betanin-Induced Apoptosis Signaling Pathway

Studies on cancer cell lines suggest that betanin, the primary pigment in beet red, can induce apoptosis (programmed cell death) through the intrinsic pathway, which involves the mitochondria.

Betanin_Apoptosis_Pathway Betanin Betanin ROS Increased Reactive Oxygen Species (ROS) Betanin->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Betanin-induced intrinsic apoptosis pathway in cancer cells.

Conclusion

Based on the available data, beet red and anthocyanins exhibit a very low level of toxicity. Cochineal extract is also of low toxicity but carries a notable risk of allergenicity in susceptible individuals. The genotoxicity potential for all three is low. While in vitro studies have demonstrated cytotoxic effects of these dyes, particularly at high concentrations and on cancer cell lines, their relevance to human health at typical dietary exposure levels requires further investigation. This guide provides a foundational comparison to aid in the informed selection and use of these natural red dyes.

References

Confirming the Molecular Structure of Laccaic Acid B: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques used to confirm the molecular structure of laccaic acid B, a naturally occurring red anthraquinone pigment. By presenting supporting experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers working with this compound and other similar natural products.

Molecular Structure of this compound

This compound is a member of the laccaic acids, a group of closely related anthraquinone derivatives. Its structure has been elucidated as 3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid, with the molecular formula C₂₄H₁₆O₁₂ and a molecular weight of 496.38 g/mol .[1][2] The confirmation of this complex structure relies on a combination of modern spectroscopic methods.

Spectroscopic Data for Structural Elucidation

The following tables summarize the key spectroscopic data for this compound and compare it with related compounds, laccaic acid A, laccaic acid C, and kermesic acid.

Table 1: UV-Visible Spectroscopy Data
CompoundSolventλmax (nm)Reference(s)
This compound General488 - 518[1][3]
Concentrated H₂SO₄Lacks 558 nm peak seen in Laccaic Acid A[1]
Laccaic Acid AConcentrated H₂SO₄302, 361, 518, 558[4]
Kermesic AcidNot specified276, 312, 498[5]
Table 2: Mass Spectrometry Data
CompoundIonization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference(s)
This compound ESI⁻495451 ([M-H-CO₂]⁻), 407 ([M-H-2CO₂]⁻)[6]
Laccaic Acid AESI⁻536492 ([M-H-CO₂]⁻)
Laccaic Acid CESI⁻538494 ([M-H-CO₂]⁻)[6]
Table 3: FT-IR Spectroscopy Data (Characteristic Peaks in cm⁻¹)
Functional GroupLac Dye (General)Reference(s)
O-H (phenolic, carboxylic acid)3400 - 3000 (broad)
C-H (aromatic/aliphatic)~2924
C=O (quinone, carboxylic acid)1680 - 1630
C=C (aromatic)~1631
C-O (alcohol, carboxylic acid)1320 - 1000
C-H (aromatic bending)1000 - 675
Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts δ in ppm)
Carbon AtomLaccaic Acid C (in DMSO-d₆)Reference(s)
C-1137.9[7][8]
C-2132.5[7][8]
C-3162.2[7][8]
C-4108.9[7][8]
C-4a134.5[7][8]
C-5158.9[7][8]
C-6160.8[7][8]
C-7111.9[7][8]
C-8156.9[7][8]
C-8a108.1[7][8]
C-9189.9[7][8]
C-9a107.4[7][8]
C-10182.0[7][8]
C-10a134.5[7][8]
C-1'124.5[7][8]
C-2'155.9[7][8]
C-3'114.9[7][8]
C-4'129.5[7][8]
C-5'128.5[7][8]
C-6'119.8[7][8]
C-7'54.1[7][8]
C-8'34.2[7][8]
COOH (C-1)170.8[7][8]
COOH (C-2)168.9[7][8]
COOH (side chain)170.8[7][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Instrumentation : An HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is typically used.[6]

  • Chromatographic Separation : A reversed-phase C18 column is commonly employed for separation. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile is effective for separating the components of lac dye.[6]

  • Mass Spectrometry : The mass spectrometer is operated in negative ion mode (ESI⁻) for the analysis of laccaic acids. Full scan mode is used to identify the molecular ions, and product ion scans (MS/MS) are performed to obtain fragmentation patterns, which are crucial for structural confirmation.[6] The collision-induced dissociation (CID) typically shows the loss of one or two carbon dioxide molecules from the carboxylic acid groups.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : The sample is typically prepared as a KBr pellet. A small amount of the dried sample is mixed with potassium bromide powder and pressed into a thin, transparent disk.

  • Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Interpretation : The spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups present in the molecule, such as the broad O-H stretching of phenols and carboxylic acids, the C=O stretching of the quinone and carboxylic acid moieties, C=C stretching of the aromatic rings, and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆) due to the polarity of laccaic acids.

  • Data Acquisition : ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed on a high-field NMR spectrometer.

  • Interpretation :

    • ¹H NMR : The chemical shifts, integration, and coupling constants of the proton signals provide information about the number and connectivity of protons in the molecule, including those on the aromatic rings and the side chain.

    • ¹³C NMR : The chemical shifts of the carbon signals reveal the different carbon environments, such as the carbonyl carbons of the quinone and carboxylic acids, the hydroxyl- and alkyl-substituted aromatic carbons, and the carbons of the side chain.

    • 2D NMR : COSY spectra are used to establish proton-proton correlations, while HSQC and HMBC spectra are used to determine one-bond and multiple-bond correlations between protons and carbons, respectively. These 2D techniques are essential for unambiguously assigning all the signals and confirming the overall connectivity of the molecule.

Workflow for Molecular Structure Confirmation

The following diagram illustrates the general workflow for confirming the molecular structure of a natural product like this compound using a combination of spectroscopic methods.

G Workflow for Spectroscopic Confirmation of this compound Structure cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Elucidation Isolation Isolation from Lac Resin Purification Purification (e.g., HPLC) Isolation->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry (MS, MS/MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR UV_Vis_Analysis Determine λmax (Chromophore) UV_Vis->UV_Vis_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_Analysis FTIR_Analysis Identify Functional Groups FTIR->FTIR_Analysis NMR_Analysis Establish Connectivity & Stereochemistry NMR->NMR_Analysis Structure_Confirmation Confirm Molecular Structure UV_Vis_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation FTIR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Caption: Spectroscopic workflow for this compound.

Conclusion

The confirmation of the molecular structure of this compound is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. Mass spectrometry provides crucial information about the molecular weight and fragmentation, while FT-IR spectroscopy identifies the key functional groups present. UV-Vis spectroscopy helps in characterizing the chromophoric system. Although specific NMR data for this compound is not widely published, the analysis of closely related compounds like laccaic acid C demonstrates the power of 1D and 2D NMR in establishing the precise connectivity and completing the structural elucidation. This guide provides a framework for researchers to approach the structural confirmation of this compound and similar complex natural products.

References

A Comparative Analysis of Laccaic Acid B and Synthetic Food Colorants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the natural anthraquinone pigment, laccaic acid B, against commonly used synthetic food colorants, providing key data on their physicochemical properties, biological activities, and safety profiles. This guide is intended to inform researchers, scientists, and professionals in drug development on the potential of this compound as a natural alternative.

Abstract

The demand for natural food colorants is on the rise, driven by consumer preferences and growing concerns over the safety of synthetic additives. This compound, a principal component of lac dye derived from the insect Kerria lacca, presents itself as a viable natural red colorant.[1] This guide provides a comparative study of this compound and several widely used synthetic food colorants, including Allura Red (Red 40), Tartrazine (Yellow 5), and Sunset Yellow (Yellow 6). The comparison focuses on quantitative data regarding their stability, antioxidant capacity, and toxicological profiles, supported by detailed experimental protocols. Furthermore, this guide visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation methodologies.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters of this compound and representative synthetic food colorants.

PropertyThis compoundAllura Red (Red 40)Tartrazine (Yellow 5)Sunset Yellow (Yellow 6)
Chemical Class Anthraquinone[1]Azo dye[2]Azo dye[2]Azo dye[2]
Solubility Low aqueous solubility (~0.03 g/100 mL); Soluble in polar organic solvents and alkaline solutions[3]Water-solubleWater-solubleWater-soluble
Stability Sensitive to light and heat; degrades faster under UV light than laccaic acid A[1]Generally stable to heat, light, and pH changes[4]Can be unstable in the presence of light and oxidizing agentsShows mediocre stability to light and heat[5]
Antioxidant Activity (EC50/IC50) ~0.38 mg/mL (DPPH assay)[6]Limited antioxidant activity reported[7]Limited antioxidant activity reported[7]Limited antioxidant activity reported[7]
Acute Toxicity (LD50, oral, rat) >5000 mg/kg body weight[1]Not established, considered safe at acceptable daily intake levelsNot established, considered safe at acceptable daily intake levelsNot established, considered safe at acceptable daily intake levels
No-Observed-Adverse-Effect Level (NOAEL) 500 mg/kg body weight[1]7 mg/kg body weight/day (Acceptable Daily Intake - ADI)[8]7.5 mg/kg body weight/day (ADI)[8]4 mg/kg body weight/day (ADI)[9]
Mutagenicity (Ames Test) Non-mutagenic[10][11]Generally considered non-mutagenic[4]Some studies suggest potential for genotoxicity at high doses[8]Generally considered non-mutagenic[4]

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is used to determine the free radical scavenging activity of the colorants.[12]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Test samples (this compound and synthetic colorants) at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Prepare serial dilutions of the test samples and the positive control in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well microplate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Stability Testing using UV-Vis Spectroscopy

This protocol assesses the stability of the colorants under different conditions such as light and heat.[5][13]

Materials:

  • Aqueous solutions of the test colorants of known concentration

  • UV-Vis spectrophotometer

  • Light chamber with a controlled light source (e.g., xenon lamp)

  • Water bath or incubator for temperature control

  • Cuvettes

Procedure:

  • Prepare aqueous solutions of each colorant at a concentration that gives an initial absorbance reading within the linear range of the spectrophotometer.

  • Photostability: a. Place the cuvettes with the colorant solutions in a light chamber. b. Expose the samples to a controlled light source for a defined period. c. At regular intervals, remove the samples and record their UV-Vis spectra to monitor the degradation of the chromophore.

  • Thermostability: a. Place the cuvettes with the colorant solutions in a water bath or incubator at a specific temperature (e.g., 40°C, 60°C, 80°C). b. At regular intervals, remove the samples, cool them to room temperature, and record their UV-Vis spectra.

  • The degradation is quantified by the decrease in absorbance at the maximum wavelength (λmax) of the colorant over time.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][14]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) which are histidine auxotrophs.

  • Test compound (this compound or synthetic colorant) at various concentrations.

  • S9 mix (for metabolic activation).

  • Minimal glucose agar plates.

  • Top agar.

Procedure:

  • The tester strains are incubated with the test compound, with and without the S9 mix.

  • The mixture is then plated on minimal glucose agar plates which lack histidine.

  • The plates are incubated for 48-72 hours.

  • Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies.

  • The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates.

  • A significant, dose-dependent increase in the number of revertant colonies indicates that the test compound is mutagenic.

Mandatory Visualizations

Signaling Pathways

Laccaic acid has been shown to modulate signaling pathways involved in metabolic regulation.[1] The following diagram illustrates the proposed mechanism of laccaic acid in improving insulin sensitivity through the PI3K/Akt and ERK/NF-κB signaling pathways.

Laccaic_Acid_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Insulin_Receptor Insulin Receptor IRS IRS1/2 Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO1 FOXO1 Akt->FOXO1 Inhibits (Phosphorylation) ERK ERK IKK IKK ERK->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Laccaic_Acid This compound Laccaic_Acid->Akt Promotes Phosphorylation Laccaic_Acid->ERK Attenuates Gluconeogenic_Genes Gluconeogenic Genes FOXO1->Gluconeogenic_Genes Activates Inflammatory_Genes Inflammatory Genes NFkB_n->Inflammatory_Genes Activates

Caption: Proposed signaling pathway of this compound in improving insulin sensitivity.

In contrast, the toxicity of synthetic food colorants is often linked to more general mechanisms such as the induction of oxidative stress and inflammation. The following diagram provides a conceptual overview of these mechanisms.

Synthetic_Colorant_Toxicity Synthetic_Colorants Synthetic Food Colorants (e.g., Azo Dyes) Metabolism Metabolism (e.g., by gut microbiota) Synthetic_Colorants->Metabolism Metabolites Metabolites (e.g., Aromatic Amines) Metabolism->Metabolites ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation Cellular_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Adverse_Effects Adverse Health Effects (Hypersensitivity, Neurobehavioral issues) Inflammation->Adverse_Effects Cellular_Damage->Adverse_Effects

Caption: Conceptual overview of synthetic food colorant toxicity mechanisms.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of food colorants.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Biological Activity cluster_3 Toxicological Assessment cluster_4 Data Analysis Sample_Prep Prepare aqueous solutions of This compound and Synthetic Food Colorants Solubility Solubility Testing Sample_Prep->Solubility Stability Stability Testing (UV-Vis Spectroscopy) Sample_Prep->Stability Antioxidant Antioxidant Assay (DPPH) Sample_Prep->Antioxidant Toxicity Mutagenicity Assay (Ames Test) Sample_Prep->Toxicity Data_Analysis Comparative Data Analysis and Interpretation Solubility->Data_Analysis Stability->Data_Analysis Antioxidant->Data_Analysis Toxicity->Data_Analysis

Caption: Workflow for the comparative evaluation of food colorants.

Conclusion

This comparative guide highlights the key differences between the natural colorant this compound and common synthetic food colorants. This compound demonstrates promising biological activities, including antioxidant and potential anti-diabetic effects, with a favorable safety profile characterized by low acute toxicity and no mutagenic activity in the Ames test.[1][10][11] In contrast, while synthetic colorants offer superior stability and a wider color range, they are associated with health concerns, including hypersensitivity reactions and potential neurobehavioral effects in children, and generally lack beneficial biological activities.[8][15] The provided data and experimental protocols offer a foundation for researchers and drug development professionals to further investigate this compound as a safe and functional natural alternative to synthetic food colorants. Further research is warranted to fully elucidate its mechanisms of action and to conduct comprehensive stability studies in various food matrices.

References

A Comparative Guide to Analytical Methods for the Detection of Laccaic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the detection and quantification of laccaic acid B, a key component of lac dye. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of products in the food, cosmetic, and pharmaceutical industries. This document summarizes the performance of various techniques, offering supporting experimental data and detailed protocols to aid in methodological decisions.

Comparison of Analytical Method Performance

The following table summarizes the validation parameters for different analytical methods used for the determination of laccaic acids, including this compound. High-Performance Liquid Chromatography with a Photo Diode Array detector (HPLC-PDA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Validation ParameterHPLC-PDA MethodLC-MS/MS MethodSpectrophotometric Method
Linearity (r²) ≥ 0.999Not explicitly stated, but high linearity is expected.R=0.9994 (for total anthraquinones)
Accuracy (% Recovery) 90.3–122.2%Not explicitly stated, but high accuracy is a key feature.97.80% (average recovery for total anthraquinones)
Precision (RSD%) 0.3–13.1%Not explicitly stated, but typically offers high precision.1.31% (for total anthraquinones)
Limit of Detection (LOD) 0.01–0.15 µg/mLHigh sensitivity allows for very low detection limits.Not specified for individual laccaic acids.
Limit of Quantification (LOQ) 0.02–0.47 µg/mLHigh sensitivity allows for very low quantification limits.Not specified for individual laccaic acids.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.

High-Performance Liquid Chromatography with Photo Diode Array (HPLC-PDA) Detection

This method is widely used for the simultaneous determination of various laccaic acids.

Sample Preparation:

  • Extract the sample containing this compound with methanol and a 0.3% ammonium phosphate solution.

  • Concentrate the resulting extract to a suitable volume before injection into the HPLC system.

Chromatographic Conditions:

  • Column: A C8 or RP-18 column is typically used for optimal separation.

  • Mobile Phase: A common mobile phase consists of a gradient elution with 0.1 mol/L citric acid buffer solution and methanol.

  • Flow Rate: A standard flow rate is maintained for the separation.

  • Detection: A Photo Diode Array (PDA) detector is set to monitor wavelengths between 280 nm and 490 nm for the identification and quantification of laccaic acids.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS offers high selectivity and sensitivity, making it an excellent tool for the identification and trace-level quantification of this compound.

Sample Preparation:

  • Sample extraction is similar to the HPLC-PDA method, using a suitable organic solvent.

LC-MS/MS Conditions:

  • Column: A Zorbax C18 column (150 mm L × 4.6 mm i.d. × 5 µm d.p.) is a suitable choice.

  • Mobile Phase: A gradient elution with a mixture of aqueous 0.2% (v/v) formic acid (solvent A) and a 1:1 (v/v) mixture of methanol and acetonitrile (solvent B) is employed.

  • Flow Rate: A flow rate of 0.8 mL/min is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in the negative mode is effective for detecting laccaic acids.

  • Mass Spectrometry: An ion trap detector or a triple quadrupole mass spectrometer can be used for data acquisition and processing.

Visualizing the Workflow of Analytical Method Validation

The following diagram illustrates the logical flow of the validation process for an analytical method, ensuring its suitability for its intended purpose.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantification LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis Rob->Routine QC Quality Control Routine->QC

Caption: A flowchart outlining the key stages of analytical method validation.

In Vivo Efficacy of Laccaic Acid B in a Murine Model of Insulin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Laccaic Acid B in a high-fat diet (HFD)-induced model of insulin resistance in C57BL/6J mice. The performance of this compound is compared with two standard-of-care antidiabetic agents, Metformin and Pioglitazone, based on available experimental data.

Comparative Efficacy Data

The following table summarizes the key in vivo efficacy parameters of this compound compared to Metformin and Pioglitazone in HFD-fed C57BL/6J mice. It is important to note that the data are compiled from different studies with variations in experimental duration and drug dosage, which should be considered when making direct comparisons.

Parameter This compound Metformin Pioglitazone High-Fat Diet (HFD) Control
Dosage Not Specified200 mg/kg/day10-25 mg/kg/day-
Treatment Duration 6 weeks6-14 weeks4-38 days-
Fasting Blood Glucose Significantly ImprovedMarkedly ImprovedSignificantly DecreasedElevated
Fasting Plasma Insulin Significantly ImprovedMarkedly ImprovedSignificantly DecreasedElevated
HOMA-IR Significantly ImprovedSignificantly ImprovedSignificantly DecreasedElevated
Body Weight Significant ImprovementReduction in GainNo Obvious Effect / IncreaseIncreased
Liver Function Significant ImprovementImprovement in Hepatic SteatosisCan Exacerbate Hepatic SteatosisImpaired

Experimental Protocols

Induction of Insulin Resistance

A widely used and established protocol to induce insulin resistance in C57BL/6J mice involves feeding a high-fat diet.

  • Animal Model: Male C57BL/6J mice.

  • Diet: High-fat diet with 45-60% of calories derived from fat.

  • Duration: Typically 8 to 12 weeks to develop a robust phenotype of obesity, hyperglycemia, and insulin resistance.[1]

Treatment Administration
  • This compound: Following the induction of insulin resistance, mice are treated with laccaic acid for a period of 6 weeks.[1]

  • Metformin: Metformin is typically administered daily via oral gavage at a dosage of approximately 200 mg/kg for 6 to 14 weeks.[2][3]

  • Pioglitazone: Pioglitazone is administered, often subcutaneously or in the diet, at dosages ranging from 10 to 25 mg/kg/day for a period of 4 weeks to 38 days.[4][5]

Mechanism of Action and Signaling Pathways

This compound

Laccaic acid has been shown to ameliorate insulin resistance through multiple mechanisms. It enhances the phosphorylation of key proteins in the insulin signaling cascade, including IRS1/2, AKT, and GSK3β.[1] Furthermore, it attenuates inflammatory signaling by targeting the ERK/NFκB pathway, leading to a reduction in pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6.[1] Laccaic acid also activates the AMPK/AKT pathway, which leads to the phosphorylation of FOXO1, preventing its nuclear translocation and subsequent activation of gluconeogenic genes.[1]

Laccaic_Acid_B_Signaling HFD High-Fat Diet Insulin_Resistance Insulin Resistance HFD->Insulin_Resistance Inflammation Inflammation (↑ TNFα, IL-1β, IL-6) Insulin_Resistance->Inflammation Gluconeogenesis Gluconeogenesis (↑ G6PC, PCK1) Insulin_Resistance->Gluconeogenesis Laccaic_Acid_B This compound ERK_NFkB ERK/NFκB Pathway Laccaic_Acid_B->ERK_NFkB Inhibits AMPK_AKT AMPK/AKT Pathway Laccaic_Acid_B->AMPK_AKT Activates IRS1_2_AKT_GSK3b ↑ p-IRS1/2, p-AKT, p-GSK3β Laccaic_Acid_B->IRS1_2_AKT_GSK3b Promotes ERK_NFkB->Inflammation Promotes FOXO1 FOXO1 AMPK_AKT->FOXO1 Phosphorylates (Inhibits) FOXO1->Gluconeogenesis Promotes IRS1_2_AKT_GSK3b->Insulin_Resistance Ameliorates

This compound Signaling Pathway
Metformin

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[6] Activated AMPK enhances insulin sensitivity and glucose uptake in peripheral tissues. Metformin also inhibits the mTORC1 signaling pathway, which contributes to its insulin-sensitizing effects.[7] Furthermore, metformin can enhance insulin signaling by increasing the tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[8]

Metformin_Signaling Metformin Metformin AMPK AMPK Activation Metformin->AMPK mTORC1 mTORC1 Inhibition Metformin->mTORC1 IR_IRS1_phos ↑ p-IR, p-IRS-1 Metformin->IR_IRS1_phos Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity mTORC1->Insulin_Sensitivity Contributes to IR_IRS1_phos->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis Insulin_Sensitivity->Gluconeogenesis

Metformin Signaling Pathway
Pioglitazone

Pioglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[9] Activation of PPARγ modulates the expression of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity. Pioglitazone has also been shown to enhance insulin signaling through the PI3K/AKT pathway and can ameliorate insulin resistance by reducing levels of pro-inflammatory molecules like TNFα.[9][10]

Pioglitazone_Signaling Pioglitazone Pioglitazone PPARg PPARγ Activation Pioglitazone->PPARg TNFa ↓ TNFα Pioglitazone->TNFa PI3K_AKT PI3K/AKT Pathway Pioglitazone->PI3K_AKT Enhances Gene_Expression Modulation of Gene Expression (Glucose & Lipid Metabolism) PPARg->Gene_Expression Insulin_Sensitivity Improved Insulin Sensitivity Gene_Expression->Insulin_Sensitivity TNFa->Insulin_Sensitivity Contributes to PI3K_AKT->Insulin_Sensitivity

Pioglitazone Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of therapeutic agents in a diet-induced model of insulin resistance.

Experimental_Workflow Start Start: Male C57BL/6J Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Diet_Induction High-Fat Diet (HFD) (8-12 weeks) Acclimatization->Diet_Induction Grouping Random Grouping Diet_Induction->Grouping Group_HFD HFD Control Grouping->Group_HFD Group_Laccaic HFD + this compound Grouping->Group_Laccaic Group_Metformin HFD + Metformin Grouping->Group_Metformin Group_Pioglitazone HFD + Pioglitazone Grouping->Group_Pioglitazone Treatment Treatment Period (4-14 weeks) Group_HFD->Treatment Group_Laccaic->Treatment Group_Metformin->Treatment Group_Pioglitazone->Treatment Analysis Endpoint Analysis: - Metabolic Parameters - Histopathology - Western Blot - Gene Expression Treatment->Analysis End End Analysis->End

In Vivo Efficacy Study Workflow

References

A Comparative Guide to Laccaic Acid Biosynthesis Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the biosynthesis of laccaic acid and related anthraquinone pigments, focusing on the producing insects Kerria lacca (lac insect), Dactylopius coccus (cochineal), and Kermes ilicius/vermilio (kermes). The guide delves into the biosynthetic pathways, key enzymes, genetic determinants, and the intriguing role of endosymbionts, supported by experimental data and detailed methodologies.

Introduction

Laccaic acids, carminic acid, and kermesic acid are a group of structurally related red anthraquinone pigments produced by scale insects. These natural dyes have been used for centuries in textiles, food, and cosmetics, and are now gaining renewed interest for their potential pharmaceutical applications.[1][2][3][4] Understanding the biosynthesis of these complex molecules is crucial for their sustainable production through biotechnological approaches. This guide offers a comparative analysis of the biosynthetic pathways in the key producing species, highlighting both conserved mechanisms and unique adaptations.

Biosynthetic Pathways: A Common Polyketide Origin

The biosynthesis of laccaic acid, carminic acid, and kermesic acid originates from a common polyketide pathway.[5][6] This pathway involves the sequential condensation of acetate units, derived from acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain, which is then cyclized and aromatized to create the characteristic anthraquinone scaffold.

Laccaic Acid Biosynthesis in Kerria lacca

The biosynthesis of laccaic acid in Kerria lacca is a fascinating example of insect-microbe symbiosis. The core of the laccaic acid molecule is synthesized by a yeast-like endosymbiont (YLS) residing within the lac insect.[7] The YLS possesses a non-reducing polyketide synthase (NR-PKS) gene cluster responsible for producing the polyketide backbone.[7] The precursor molecule, laccaic acid D, is then further modified by the insect's own enzymes to generate the various laccaic acid congeners (A, B, C, E).[6]

The proposed biosynthetic pathway for laccaic acid D is as follows:

Laccaic Acid Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain YLS NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Chain YLS NR-PKS Flavokermesic Acid Anthrone Flavokermesic Acid Anthrone Polyketide Chain->Flavokermesic Acid Anthrone Cyclization/Aromatization Flavokermesic Acid Flavokermesic Acid Flavokermesic Acid Anthrone->Flavokermesic Acid Oxidation Laccaic Acid D Laccaic Acid D Flavokermesic Acid->Laccaic Acid D Hydroxylation

Proposed biosynthetic pathway of laccaic acid D in Kerria lacca.
Carminic Acid Biosynthesis in Dactylopius coccus

The biosynthesis of carminic acid in the cochineal insect, Dactylopius coccus, also follows a polyketide pathway.[8] The initial steps are believed to be similar to laccaic acid synthesis, involving a Type II polyketide synthase (PKS) to produce an octaketide chain that cyclizes to form flavokermesic acid.[9] Flavokermesic acid is then hydroxylated to kermesic acid. The final and defining step in carminic acid biosynthesis is the C-glucosylation of kermesic acid, a reaction catalyzed by a specific C-glucosyltransferase (DcUGT2).[10] While endosymbionts are present in D. coccus, their direct role in pigment production is not as definitively established as in K. lacca.[8]

Carminic Acid Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Chain PKS Flavokermesic Acid Flavokermesic Acid Polyketide Chain->Flavokermesic Acid Cyclization/Oxidation Kermesic Acid Kermesic Acid Flavokermesic Acid->Kermesic Acid Monooxygenase Carminic Acid Carminic Acid Kermesic Acid->Carminic Acid DcUGT2 (C-Glucosylation)

Proposed biosynthetic pathway of carminic acid in Dactylopius coccus.
Kermesic Acid Biosynthesis in Kermes ilicius/vermilio

Kermesic acid is the primary pigment in insects of the Kermes genus. Its biosynthesis is the least characterized among the three but is presumed to be a truncated version of the carminic acid pathway, also originating from a polyketide precursor.[2] The pathway likely proceeds through the formation of flavokermesic acid, which is then hydroxylated to yield kermesic acid.[11][12] Unlike in D. coccus, the final C-glucosylation step does not occur, resulting in the accumulation of kermesic acid as the end product. The involvement of endosymbionts in this process remains an area for further investigation.

Comparative Analysis of Key Enzymes and Genes

The biosynthesis of these anthraquinone pigments is orchestrated by a suite of enzymes, with polyketide synthases playing a central role.

Enzyme/GeneKerria lacca (and its endosymbiont)Dactylopius coccusKermes ilicius/vermilio
Polyketide Synthase (PKS) Yeast-like symbiont Non-Reducing PKS (NR-PKS) gene cluster identified.[7]Putative Type II PKS.[9]Putative Polyketide Synthase.[2]
Monooxygenase(s) Involved in the conversion of flavokermesic acid to laccaic acid D.Involved in the hydroxylation of flavokermesic acid to kermesic acid.[11]Likely involved in the hydroxylation of flavokermesic acid to kermesic acid.[11]
C-Glucosyltransferase Not applicable for laccaic acid D biosynthesis.DcUGT2 is responsible for the C-glucosylation of kermesic acid to carminic acid.[10]Absent or inactive, leading to the accumulation of kermesic acid.

Quantitative Data Comparison

Direct comparative quantitative data on enzyme kinetics and in vivo production rates are scarce in the literature. However, the pigment composition of the insects provides an indirect measure of the biosynthetic pathway's output.

PigmentKerria lacca (Crimson variety)Dactylopius coccusKermes vermilio
Major Anthraquinone(s) Laccaic acids A, B, C, D, E[6]Carminic acid[1]Kermesic acid[2][12]
Key Precursor/Intermediate Laccaic acid D[6]Kermesic acid, Flavokermesic acid[9]Flavokermesic acid[12]
Pigment Content (% dry weight) Variable, can be significant.High, a major component of the insect's dry weight.Significant, but generally lower than in D. coccus.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate laccaic acid and related pigment biosynthesis.

Identification and Quantification of Anthraquinones by UPLC-HRMS

Objective: To identify and quantify laccaic acid, carminic acid, kermesic acid, and their precursors in insect extracts.

Protocol:

  • Sample Preparation: Homogenize insect material in a suitable solvent (e.g., methanol/water or acidified methanol).

  • Chromatographic Separation: Employ a reverse-phase C18 column on a UPLC system with a gradient elution program using water and acetonitrile, both acidified with formic acid.

  • Mass Spectrometry Analysis: Couple the UPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative electrospray ionization modes.

  • Data Analysis: Identify compounds based on their accurate mass, retention time, and fragmentation patterns compared to authentic standards or literature data. Quantify using a calibration curve of a known standard.[13][14][15][16]

UPLC_HRMS_Workflow cluster_0 Sample Preparation cluster_1 UPLC Separation cluster_2 HRMS Detection cluster_3 Data Analysis Insect Material Insect Material Homogenization Homogenization Insect Material->Homogenization Extraction Extraction Homogenization->Extraction UPLC Column UPLC Column Extraction->UPLC Column Gradient Elution Gradient Elution UPLC Column->Gradient Elution Mass Spectrometer Mass Spectrometer Gradient Elution->Mass Spectrometer Data Acquisition Data Acquisition Mass Spectrometer->Data Acquisition Compound Identification Compound Identification Data Acquisition->Compound Identification Quantification Quantification Compound Identification->Quantification

Workflow for UPLC-HRMS analysis of insect pigments.
Identification of Biosynthetic Genes through Genome and Transcriptome Sequencing

Objective: To identify PKS and other biosynthetic genes in the insect host and its endosymbionts.

Protocol:

  • Nucleic Acid Extraction: Isolate high-quality genomic DNA and RNA from the insect and/or its dissected tissues (e.g., fat bodies, ovaries).

  • Library Preparation and Sequencing: Prepare appropriate libraries for long-read (e.g., PacBio, Nanopore) and/or short-read (e.g., Illumina) sequencing.

  • Genome/Transcriptome Assembly: Assemble the sequencing reads de novo to reconstruct the genome or transcriptome.

  • Gene Prediction and Annotation: Predict protein-coding genes and annotate their functions using bioinformatics tools and databases (e.g., BLAST, InterProScan, antiSMASH).[17][18][19]

  • Differential Gene Expression Analysis (for transcriptomes): Compare gene expression levels between pigment-producing and non-producing tissues or developmental stages to identify candidate biosynthetic genes.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To confirm the function of candidate biosynthetic genes (e.g., PKS, UGTs).

Protocol:

  • Gene Cloning: Amplify the target gene from cDNA and clone it into an appropriate expression vector for a suitable host (e.g., E. coli, Saccharomyces cerevisiae, Aspergillus nidulans).[20][21][22][23][24]

  • Host Transformation and Protein Expression: Transform the expression vector into the host and induce protein expression.

  • In Vitro/In Vivo Assays:

    • In Vitro: Purify the recombinant enzyme and perform activity assays with the putative substrate(s).

    • In Vivo: Co-express multiple enzymes in a host strain engineered to produce the necessary precursors and analyze the culture for the production of the expected product.

  • Product Analysis: Analyze the reaction products using methods like UPLC-HRMS.[10]

Conclusion and Future Perspectives

The biosynthesis of laccaic acid and its related anthraquinones in scale insects represents a remarkable convergence of evolutionary strategies, all centered around a core polyketide pathway. While significant strides have been made in elucidating the biosynthetic route in Kerria lacca and Dactylopius coccus, the pathway in Kermes species remains less understood. The discovery of the endosymbiotic origin of the laccaic acid backbone in K. lacca has opened up new avenues of research into the role of symbionts in insect secondary metabolism.

Future research should focus on:

  • Genome and transcriptome sequencing of Kermes species and their endosymbionts to identify the complete set of biosynthetic genes.

  • Detailed enzymatic characterization of the PKS and modifying enzymes from all three insect groups to understand their substrate specificities and catalytic mechanisms.

  • Comparative genomics and phylogenetics to trace the evolutionary history of these biosynthetic pathways.

A deeper understanding of these complex biosynthetic systems will not only provide fundamental insights into chemical ecology and insect-microbe interactions but also pave the way for the development of sustainable biotechnological platforms for the production of these valuable natural products.

References

Safety Operating Guide

Navigating the Safe Disposal of Laccaic Acid B: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of laccaic acid B, a natural anthraquinone pigment. While this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, adherence to good laboratory practices and local regulations is mandatory for its disposal.[1]

Quantitative Safety and Disposal Data

The following table summarizes key safety and handling information for this compound, compiled from available safety data sheets.

ParameterValue/InstructionSource
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122).[1]Santa Cruz Biotechnology SDS[1]
Personal Protective Equipment (PPE) Safety glasses with side shields (or goggles), protective gloves, and protective clothing.[1]Santa Cruz Biotechnology SDS[1]
Respiratory Protection NIOSH/MSHA approved respiratory protection should be worn if exposure limits are exceeded or irritation is experienced.[1]Santa Cruz Biotechnology SDS[1]
Handling Handle in accordance with good industrial hygiene and safety practice. Ensure adequate ventilation.[1][2]Santa Cruz Biotechnology SDS[1], CATO Research Chemical Inc. SDS[2]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place at room temperature.[1]Santa Cruz Biotechnology SDS[1]
Spill Containment Prevent further leakage or spillage if safe to do so. Cover powder spills with a plastic sheet or tarp to minimize spreading.[1]Santa Cruz Biotechnology SDS[1]
Environmental Precautions Avoid discharge into the environment; do not let the chemical enter drains.[2]CATO Research Chemical Inc. SDS[2]
Disposal of Wastes Disposal should be in accordance with applicable regional, national, and local laws and regulations.[1]Santa Cruz Biotechnology SDS[1]
Contaminated Packaging Do not reuse empty containers.[1]Santa Cruz Biotechnology SDS[1]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines a general procedure for the disposal of this compound in a laboratory setting. Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines, as local regulations may vary.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, gloves

  • Sealable, labeled waste container (compatible with chemical powders)

  • Scoop or spatula

  • Plastic sheet or tarp (for spill control)

  • Decontamination solution (e.g., 70% ethanol)

  • Waste disposal tags or labels as required by your institution

Procedure:

  • Consult Local Regulations: Before beginning, review your institution's chemical hygiene plan and consult with your EHS department to understand the specific requirements for non-hazardous chemical waste disposal.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Prepare the Waste Container: Obtain a designated waste container that is clean, dry, and can be securely sealed. Label the container clearly with the chemical name ("this compound") and any other information required by your institution.

  • Transfer the Waste: Carefully transfer the solid this compound waste into the prepared container using a scoop or spatula. Avoid creating dust. If there is a risk of generating dust, perform this step in a fume hood or a designated area with adequate ventilation.

  • Clean Up:

    • For any residual powder, use a dry method for cleanup, such as gently sweeping or wiping with a damp cloth. Avoid dry sweeping that could create dust.

    • Take up mechanically and place in the appropriate container for disposal.[1]

    • Clean the contaminated surface thoroughly with an appropriate solvent or cleaning agent.

  • Seal and Store the Waste Container: Securely seal the waste container. Store the sealed container in a designated waste accumulation area, away from incompatible materials, until it is collected for disposal by your institution's waste management service.

  • Handle Contaminated Materials: Dispose of any contaminated materials, such as gloves, wipes, or weigh boats, in the same waste container as the this compound.

  • Documentation: Complete any required waste disposal forms or tags as per your institution's protocol.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

Laccaic_Acid_B_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->wear_ppe prepare_container Prepare & Label a Sealable Waste Container wear_ppe->prepare_container transfer_waste Carefully Transfer Waste (Avoid Creating Dust) prepare_container->transfer_waste decontaminate Clean Spill Area & Tools transfer_waste->decontaminate spill Spill Occurs transfer_waste->spill seal_container Securely Seal Container decontaminate->seal_container store_waste Store in Designated Waste Accumulation Area seal_container->store_waste document Complete Waste Documentation store_waste->document end End: Await Professional Disposal document->end spill->decontaminate No contain_spill Contain Spill with Plastic Sheet or Tarp spill->contain_spill Yes contain_spill->transfer_waste

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
laccaic acid B
Reactant of Route 2
laccaic acid B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.